Ethyl 2-amino-3-cyclobutylpropanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-amino-3-cyclobutylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)8(10)6-7-4-3-5-7/h7-8H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMYKRXWOHTRIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1CCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635116 | |
| Record name | Ethyl 3-cyclobutylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
394735-17-2 | |
| Record name | Ethyl α-aminocyclobutanepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=394735-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-amino-3-cyclobutylpropanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0394735172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-cyclobutylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-cyclobutylalaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Ethyl 2-Amino-3-Cyclobutylpropanoate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-amino-3-cyclobutylpropanoate is a non-canonical amino acid that has garnered interest in medicinal chemistry and drug development. Its unique cyclobutyl moiety introduces conformational constraints and lipophilicity, which can significantly influence the biological activity and pharmacokinetic properties of peptides and small molecule therapeutics. The synthesis of such unnatural amino acids is a critical aspect of modern drug discovery, enabling the exploration of novel chemical space and the development of more potent and selective therapeutic agents. This guide provides an in-depth examination of a primary synthetic route to this compound, alongside a discussion of viable alternative methodologies.
Primary Synthetic Route: Alkylation of a Glycine Equivalent
A robust and direct method for the synthesis of this compound involves the alkylation of a protected glycine ethyl ester with bromomethylcyclobutane. This approach leverages a Schiff base-protected glycine derivative to facilitate the formation of a new carbon-carbon bond at the α-position.
Reaction Scheme
Caption: Overall reaction scheme for the synthesis of this compound.
Mechanism
The synthesis commences with the deprotonation of the α-carbon of ethyl 2-(diphenylmethyleneamino)acetate by a strong base, typically potassium tert-butoxide. The diphenylmethylene group serves as a protecting group for the amine and activates the α-proton, facilitating the formation of a stabilized carbanion. This nucleophilic carbanion then undergoes an SN2 reaction with bromomethylcyclobutane, displacing the bromide and forming the desired carbon-carbon bond. The final step involves the acidic hydrolysis of the diphenylmethylene protecting group to unveil the primary amine, yielding the target product, this compound.
Detailed Experimental Protocol[1]
-
Reaction Setup : Dissolve ethyl 2-(diphenylmethyleneamino)acetate (250 g) in tetrahydrofuran (2000 mL) in a suitable reaction vessel. Cool the mixture to 0-5°C using an ice bath.
-
Deprotonation : Slowly add potassium tert-butoxide (157.4 g) to the cooled solution, ensuring the temperature does not exceed 10°C. Stir the mixture at 0-5°C for 1 hour.
-
Alkylation : Slowly add bromomethylcyclobutane (185 g) over 30 minutes, maintaining the temperature at 0-5°C.
-
Reaction Progression : Allow the reaction mixture to warm to 25-30°C and continue stirring for 30 hours.
-
Hydrolysis : After the reaction is complete, add 2N hydrochloric acid to the reaction mixture and stir for 6 hours to hydrolyze the Schiff base.
-
Workup :
-
Add dichloromethane and stir for 15 minutes. Separate the organic and aqueous layers.
-
Wash the aqueous layer with dichloromethane.
-
To the aqueous layer, add fresh dichloromethane and cool to 0-5°C.
-
Adjust the pH of the aqueous layer to approximately 12.5 with a 50% sodium hydroxide solution.
-
Stir for 10 minutes and separate the layers.
-
Extract the aqueous layer with dichloromethane at 0-5°C.
-
-
Isolation : Combine all organic layers, dry with anhydrous sodium sulfate, and remove the solvent by distillation under reduced pressure to obtain the final product.
Synthesis of Precursors
A critical starting material for this synthesis is bromomethylcyclobutane . This can be prepared from cyclobutylmethanol, which in turn can be synthesized by the reduction of cyclobutanecarboxaldehyde.
-
Cyclobutanecarboxaldehyde Synthesis : Cyclobutanecarboxaldehyde can be synthesized through various methods, including the oxidation of cyclobutanemethanol using reagents like chromic acid or potassium permanganate.[1]
-
Reduction to Cyclobutylmethanol : The reduction of cyclobutanecarboxaldehyde to cyclobutylmethanol can be achieved using standard reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent.
-
Bromination of Cyclobutylmethanol : The conversion of cyclobutylmethanol to bromomethylcyclobutane can be accomplished using a variety of brominating agents. A common and effective method involves the use of triphenyl phosphite and bromine in N,N-dimethylformamide (DMF).[2][3][4]
-
In a reactor under a nitrogen atmosphere, add DMF followed by triphenylphosphite.
-
Introduce bromine while maintaining the temperature below 12°C.
-
Cool the mixture to -12°C and then add cyclobutylmethanol, keeping the temperature below -5°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature.
-
The final product is obtained after distillation and washing, with a reported yield of 78%.[2]
Alternative Synthetic Approaches
While the alkylation of a glycine equivalent is a direct and effective method, other synthetic strategies can also be employed to produce this compound.
Strecker Synthesis
The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes.[5][6][7] In this approach, cyclobutanecarboxaldehyde would serve as the starting material.
Caption: Conceptual workflow for the synthesis via the Strecker reaction followed by esterification.
-
α-Aminonitrile Formation : Cyclobutanecarboxaldehyde reacts with ammonia to form an imine, which is then attacked by a cyanide ion (from HCN or a cyanide salt) to yield an α-aminonitrile.
-
Hydrolysis : The resulting nitrile is hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid, 2-amino-3-cyclobutylpropanoic acid.
-
Esterification : The final step is the esterification of the amino acid to yield the ethyl ester. This can be achieved using various methods, such as heating the amino acid in ethanol with a catalytic amount of acid (e.g., sulfuric acid or thionyl chloride).[3]
Data Summary
The following table summarizes the key quantitative data for the primary synthetic route described.
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles |
| Ethyl 2-(diphenylmethyleneamino)acetate | 267.33 | 250 | 0.935 |
| Potassium tert-butoxide | 112.21 | 157.4 | 1.403 |
| Bromomethylcyclobutane | 149.03 | 185 | 1.241 |
| Product | |||
| This compound | 171.24 | 45 | 0.263 |
| Yield | 28.1% |
Conclusion
The synthesis of this compound can be effectively achieved through the alkylation of a protected glycine equivalent, offering a direct and scalable route. The availability of the key precursor, bromomethylcyclobutane, from commercially accessible starting materials further enhances the practicality of this method. While alternative approaches such as the Strecker synthesis provide a classic and viable pathway, the direct alkylation method is often preferred for its efficiency and control. The ability to synthesize such non-canonical amino acids is paramount for advancing drug discovery and the development of novel peptide-based therapeutics.
References
-
Cyclobutanecarbaldehyde: Properties, Synthesis, and Applications - NINGBO INNO PHARMCHEM CO.,LTD. (2023, April 3). Retrieved January 7, 2026, from [Link]
-
How to do esterification of amino acid? - ResearchGate. (2016, January 29). Retrieved January 7, 2026, from [Link]
- US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents. (n.d.).
- US5424476A - Method for preparing amino acid esters - Google Patents. (n.d.).
- Anand, R., & Vimal, M. (1998). A Mild and Convenient Procedure for the Esterification of Amino Acids.
-
Cyclobutanecarbaldehyde - ChemBK. (2024, April 9). Retrieved January 7, 2026, from [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]
-
Strecker amino acid synthesis - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]
-
Strecker Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 7, 2026, from [Link]
-
Strecker Synthesis of Amino Acids – MCAT Biochemistry - MedSchoolCoach. (n.d.). Retrieved January 7, 2026, from [Link]
-
Strecker Synthesis - Master Organic Chemistry. (n.d.). Retrieved January 7, 2026, from [Link]
-
The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (2018, November 12). Retrieved January 7, 2026, from [Link]
Sources
- 1. CN103435439A - Preparation method of bromomethyl cyclobutane - Google Patents [patents.google.com]
- 2. (Bromomethyl)cyclobutane synthesis - chemicalbook [chemicalbook.com]
- 3. US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
- 4. US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Solved Acid-catalyzed dehydration of cyclobutylmethanol | Chegg.com [chegg.com]
Chiral Synthesis of Ethyl 2-Amino-3-Cyclobutylpropanoate: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the chiral synthesis of ethyl 2-amino-3-cyclobutylpropanoate, a non-proteinogenic amino acid ester of increasing interest in medicinal chemistry and drug development. The unique conformational constraints imposed by the cyclobutyl moiety make it a valuable building block for peptidomimetics and other bioactive molecules. This document details a foundational racemic synthesis and explores three primary strategies for achieving enantiocontrol: asymmetric phase-transfer catalysis, chiral auxiliary-mediated alkylation, and enzymatic kinetic resolution. Each section delves into the mechanistic underpinnings, experimental considerations, and comparative analysis of these methodologies, offering researchers a robust framework for selecting and optimizing a synthetic route tailored to their specific needs.
Introduction: The Significance of Cyclobutyl Amino Acids
Unnatural amino acids are critical components in modern drug discovery, offering a means to enhance the pharmacological properties of peptide-based therapeutics, such as stability, solubility, and receptor affinity.[1] Among these, amino acids bearing carbocyclic side chains, like the cyclobutyl group, are particularly noteworthy. The cyclobutyl moiety introduces a unique three-dimensional structure that can influence the conformational behavior of peptides, making it a valuable tool for designing molecules with improved biological activity.[2] this compound, as a derivative of β-cyclobutylalanine, serves as a key building block in the synthesis of these complex molecules. This guide provides an in-depth analysis of practical and stereocontrolled methods for its preparation.
Foundational Racemic Synthesis
A practical starting point for the synthesis of the target molecule is a robust racemic route. One of the most direct methods involves the alkylation of a glycine enolate equivalent with bromomethylcyclobutane.[3] This approach is scalable and utilizes readily available starting materials.
Racemic Synthesis Pathway
The synthesis commences with the protection of the amino group of ethyl glycinate as a Schiff base, typically with benzophenone, to form ethyl N-(diphenylmethylene)glycinate. This imine acidifies the α-proton, facilitating deprotonation with a suitable base, such as potassium tert-butoxide, to generate the corresponding enolate. This nucleophilic enolate is then alkylated with bromomethylcyclobutane. The final step involves acidic hydrolysis to remove the diphenylmethylene protecting group, yielding the desired racemic this compound.[3]
Caption: General workflow for the racemic synthesis.
Experimental Protocol: Racemic Synthesis
-
Schiff Base Formation: To a solution of ethyl glycinate hydrochloride in dichloromethane, add triethylamine to neutralize the salt. Add benzophenone imine and stir at room temperature until the reaction is complete (monitored by TLC).
-
Alkylation: Dissolve ethyl N-(diphenylmethylene)glycinate in anhydrous tetrahydrofuran (THF) and cool to 0-5°C.[3]
-
Slowly add potassium tert-butoxide, maintaining the temperature below 10°C, and stir for 1 hour.[3]
-
Add bromomethylcyclobutane dropwise at 0-5°C.[3]
-
Allow the reaction to warm to room temperature and stir for 30 hours.[3]
-
Hydrolysis and Workup: Quench the reaction with 2N hydrochloric acid and stir for 6 hours.[3]
-
Extract the aqueous layer with dichloromethane to remove organic impurities.
-
Adjust the pH of the aqueous layer to ~12.5 with 50% sodium hydroxide solution.[3]
-
Extract the product with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the racemic product.[3]
Asymmetric Strategies for Chiral Synthesis
To achieve an enantioselective synthesis, the foundational racemic route can be adapted using one of several well-established asymmetric strategies. The choice of method will depend on factors such as desired enantiopurity, scalability, and cost.
Strategy 1: Asymmetric Phase-Transfer Catalysis (PTC)
Asymmetric phase-transfer catalysis is a powerful technique for the enantioselective alkylation of glycine imines.[4] This method involves the use of a chiral quaternary ammonium salt as the phase-transfer catalyst, which shuttles the enolate from the aqueous basic phase to the organic phase containing the electrophile and facilitates a stereoselective alkylation.
The chiral PTC forms a tight ion pair with the glycine enolate. The steric and electronic properties of the catalyst create a chiral environment that blocks one face of the planar enolate, leading to a preferential attack of the electrophile from the less hindered face. Cinchona alkaloid-derived catalysts are commonly employed for this purpose.[5]
Caption: Workflow of asymmetric PTC for chiral synthesis.
-
Catalyst Selection: The structure of the chiral PTC is critical for achieving high enantioselectivity. Maruoka and O'Donnell have developed several generations of highly effective catalysts derived from binaphthyl and Cinchona alkaloids, respectively.[4][6]
-
Reaction Conditions: Temperature, solvent, and the nature of the base can significantly influence the stereochemical outcome. Low temperatures are generally preferred to enhance selectivity.
-
Substrate Compatibility: The phase-transfer-catalyzed alkylation of glycinate Schiff bases with racemic secondary alkyl halides has been shown to proceed with excellent levels of syn- and enantioselectivity, suggesting that bromomethylcyclobutane is a suitable electrophile for this methodology.[6]
Strategy 2: Chiral Auxiliary-Mediated Alkylation
The use of a chiral auxiliary is a classic and reliable method for stereoselective synthesis. In this approach, a chiral molecule is covalently attached to the glycine substrate to direct the stereochemical course of the alkylation. After the reaction, the auxiliary is cleaved to yield the enantioenriched product.
The chiral auxiliary creates a rigid, sterically defined environment around the enolate. This steric hindrance forces the incoming electrophile to approach from a specific trajectory, resulting in the preferential formation of one diastereomer. Auxiliaries derived from readily available chiral molecules such as amino alcohols are common.[7]
Caption: General scheme for chiral auxiliary-based synthesis.
-
Evans Oxazolidinones: While highly effective, their application here would require modification of the starting glycine derivative.
-
α-tert-Butanesulfinamide: This auxiliary has been successfully used for the diastereoselective alkylation of amino ester enolates.[7] The chiral α-sulfinamido ester can be alkylated with good yields and high diastereoselectivities.[7] The auxiliary is readily cleaved under mild acidic conditions.
Table 1: Comparison of Asymmetric Synthesis Strategies
| Strategy | Advantages | Disadvantages |
| Asymmetric PTC | Catalytic use of chiral source, high turnover numbers, operational simplicity. | Catalyst screening may be required, can be sensitive to impurities. |
| Chiral Auxiliary | High diastereoselectivities are often achievable, predictable stereochemical outcome. | Stoichiometric use of the auxiliary, additional steps for attachment and removal. |
| Enzymatic Resolution | High enantioselectivity, mild reaction conditions, environmentally benign. | Limited to 50% theoretical yield for a single enantiomer, requires screening of enzymes. |
Strategy 3: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution offers a green and highly selective alternative for obtaining enantiopure compounds. This method relies on the ability of an enzyme, typically a lipase, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.
For the racemic this compound, a lipase can be used to selectively hydrolyze one of the enantiomers to the corresponding carboxylic acid. The unreacted ester and the formed acid, now being different chemical species, can be easily separated. The choice of enzyme is crucial and often requires screening to find one with high activity and enantioselectivity for the specific substrate.[8]
-
Hydrolysis: The racemic ester is incubated with a lipase (e.g., Candida antarctica lipase B, Pseudomonas lipase) in an aqueous buffer.[8][9] The reaction is monitored until approximately 50% conversion is reached. The remaining ester (one enantiomer) and the formed amino acid (the other enantiomer) are then separated.
-
Transesterification: Alternatively, the racemic amino ester can be acylated in an organic solvent using an acyl donor like vinyl acetate, again catalyzed by a lipase. One enantiomer will be selectively acylated, allowing for separation.
Conclusion and Future Outlook
The chiral synthesis of this compound is an achievable goal for researchers in drug discovery and medicinal chemistry. While a direct racemic synthesis provides a solid foundation, the implementation of asymmetric strategies is essential for accessing enantiomerically pure material. Asymmetric phase-transfer catalysis offers a highly efficient and catalytic approach, while the use of chiral auxiliaries provides a robust and often highly diastereoselective alternative. For a more biocatalytic route, enzymatic kinetic resolution presents an environmentally friendly option with high enantioselectivity.
The choice of the optimal synthetic route will be dictated by the specific requirements of the research program, including scale, cost, and desired enantiopurity. Further developments in catalyst design and enzyme engineering will undoubtedly lead to even more efficient and selective methods for the synthesis of this and other valuable non-proteinogenic amino acids.
References
- Li, F., & Yang, L. C. (2021). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution.
-
Ooi, T., Kato, D., Inamura, K., Ohmatsu, K., & Maruoka, K. (2007). Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations. Organic Letters, 9(20), 3945–3948. [Link]
- Gyarmati, Z. C., et al. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 14(23), 3805-3814.
- Wu, S. H., & Guo, Z. W. (1996). Kinetic resolution of amino acid esters catalyzed by lipases. Chirality, 8(6), 418-422.
- Patterson, D. E., et al. (2014). Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. Accounts of Chemical Research, 47(4), 1041-1053.
- Corey, E. J., & Zhang, F. Y. (2004). Asymmetric surrogate glycolate alkylation has been performed under phase-transfer conditions. Organic Letters, 6(13), 2289-2292.
- Lygo, B., & Andrews, B. I. (2004). Asymmetric phase-transfer catalysis utilizing chiral quaternary ammonium salts: asymmetric alkylation of glycine imines. Accounts of Chemical Research, 37(8), 518-525.
- Baran, P. S., et al. (2018). A General Amino Acid Synthesis Enabled by Innate Radical Cross-Coupling. Journal of the American Chemical Society, 140(40), 12692-12697.
- Davis, F. A., & Zhang, Y. (2018). Diastereoselective Synthesis of Unnatural Amino Acids by Alkylation of α-tert-Butanesulfinamide Auxiliary-Bound Enolates. The Journal of Organic Chemistry, 83(19), 11510-11518.
- Singh, P., & Singh, V. K. (2014). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. European Journal of Organic Chemistry, 2014(26), 5735-5743.
- Waser, J., et al. (2017). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science, 8(10), 7048-7053.
- Maruoka, K. (2004). Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines. Accounts of Chemical Research, 37(8), 518-525.
- De, S., & Gandon, V. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. The Journal of Organic Chemistry, 87(4), 2135-2145.
- Andrade, L. H., et al. (2017). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 22(12), 2186.
- Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St.
- Reddy, K. L., & Sharpless, K. B. (1998). Lipase catalyzed kinetic resolution of aryl β-hydroxy ketones. Tetrahedron Letters, 39(20), 3221-3224.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Romanova, N. N., Gravis, A. G., Kudan, P. V., & Bundel', Y. G. (2001). Solvent-free stereoselective synthesis of β-aryl-β-amino acid esters by the Rodionov reaction using microwave irradiation.
- Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 17(15), 3822-3825.
- Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Request PDF.
- Gommermann, N., Koradin, C., Polborn, K., & Knochel, P. (2003). Enantioselective, Copper(I)-Catalyzed Three-Component Reaction for the Preparation of Propargylamines.
Sources
- 1. Eight-Step Enantioselective Total Synthesis of (−)-Cycloclavine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound CAS#: 394735-17-2 [m.chemicalbook.com]
- 4. Asymmetric phase-transfer catalysis utilizing chiral quaternary ammonium salts: asymmetric alkylation of glycine imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations [organic-chemistry.org]
- 7. Diastereoselective Synthesis of Unnatural Amino Acids by Alkylation of α- tert-Butanesulfinamide Auxiliary-Bound Enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Ethyl 2-amino-3-cyclobutylpropanoate CAS number and properties
An In-Depth Technical Guide to Ethyl 2-amino-3-cyclobutylpropanoate for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a non-proteinogenic amino acid ester of significant interest in synthetic chemistry and medicinal research. We will delve into its core properties, a detailed and validated synthesis protocol, potential applications in drug discovery, and essential safety protocols. This document is intended to serve as a practical resource for scientists and researchers engaged in the design and synthesis of novel chemical entities.
Core Chemical Identity and Physicochemical Properties
This compound is a derivative of alanine where a cyclobutyl group is attached to the β-carbon. This unique structural feature makes it a valuable building block for introducing conformational constraints and lipophilic character into target molecules.
Table 1: Compound Identification
| Identifier | Value | Reference |
| CAS Number | 394735-17-2 | [1][2] |
| Molecular Formula | C₉H₁₇NO₂ | [1][2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 3-cyclobutyl-DL-alanine ethyl ester | [2] |
| EC Number | 609-695-0 | [2] |
Table 2: Physicochemical Data
| Property | Value | Reference |
| Molecular Weight | 171.24 g/mol | [1][2] |
| Boiling Point | 227.8 ± 13.0 °C (Predicted) | [1] |
| Density | 1.034 g/cm³ (Predicted) | [1] |
| InChIKey | LBMYKRXWOHTRIK-UHFFFAOYSA-N | [2] |
| SMILES | CCOC(=O)C(CC1CCC1)N | [2] |
Synthesis Protocol: A Validated Approach
The synthesis of this compound can be reliably achieved through the alkylation of a protected glycine equivalent, followed by deprotection. The following protocol is based on established procedures and provides a clear, step-by-step methodology.[1]
Expertise in Action: The "Why" Behind the "How"
The chosen synthetic route employs an N-(diphenylmethylene)glycinate ester. This Schiff base serves a dual purpose: it protects the amine functionality and, more importantly, the resulting enolate is stabilized, facilitating a clean and high-yield alkylation reaction. Potassium tert-butoxide is selected as a strong, non-nucleophilic base to ensure complete deprotonation without competing side reactions. The final deprotection is achieved under acidic conditions, which efficiently hydrolyzes the imine to reveal the desired primary amine.
Step-by-Step Experimental Methodology
Step 1: Alkylation
-
Dissolve Ethyl 2-(diphenylmethyleneamino) acetate (250 g) in tetrahydrofuran (2000 mL) in a suitable reaction vessel.
-
Cool the mixture to a temperature of 0-5°C using an ice bath.
-
Slowly add potassium tert-butoxide (157.4 g) to the solution, ensuring the temperature does not exceed 10°C.
-
Stir the resulting mixture at 0-5°C for 1 hour to ensure complete enolate formation.
-
Over a period of 30 minutes, slowly add bromomethylcyclobutane (185 g) while maintaining the reaction temperature at 0-5°C.
-
Allow the reaction mixture to warm to room temperature (25-30°C) and continue stirring for approximately 30 hours.
Step 2: Deprotection and Isolation
-
Upon completion of the reaction, add 2N hydrochloric acid to the reaction mixture.
-
Stir vigorously for 6 hours to facilitate the hydrolysis of the diphenylmethylene protecting group.
-
Transfer the mixture to a separatory funnel. The aqueous layer contains the protonated product. Wash the aqueous layer with dichloromethane to remove the benzophenone byproduct and other organic impurities.
-
Add fresh dichloromethane to the aqueous layer and cool the biphasic mixture to 0-5°C.
-
Adjust the pH of the aqueous layer to approximately 12.5 by the slow addition of a 50% sodium hydroxide solution. This deprotonates the amine, making the product soluble in the organic layer.
-
Separate the organic (dichloromethane) layer.
-
Extract the aqueous layer again with dichloromethane to maximize product recovery.
-
Combine all organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent by distillation under reduced pressure to yield the target product, this compound.[1]
Diagram of the Synthesis Workflow
Caption: Synthetic pathway for this compound.
Applications in Research and Drug Development
The unique structure of this compound makes it a compelling building block for medicinal chemistry. Non-natural amino acids are critical tools for modifying peptides and designing novel therapeutics.
-
Peptidomimetics and Constrained Analogs: The cyclobutyl moiety provides steric bulk and conformational rigidity. Incorporating this amino acid into a peptide backbone can enforce specific secondary structures (e.g., turns or helices), which can lead to enhanced binding affinity and selectivity for biological targets. It also increases the lipophilicity of the peptide, potentially improving cell permeability.
-
Prodrug Design: Amino acid esters are frequently used as promoieties in prodrug design to enhance the bioavailability of parent drugs.[3] The ester and amine groups of this compound can be leveraged to form bioreversible linkages with drugs, potentially improving their absorption and distribution by engaging with amino acid transporters.[3]
-
Scaffold for Novel Therapeutics: Beyond peptides, this compound serves as a versatile starting material for the synthesis of more complex small molecules. The primary amine and ester functionalities offer orthogonal handles for a wide range of chemical transformations. While direct biological activity reports are scarce, the broader class of novel amino acid derivatives has shown promise in various therapeutic areas, including oncology. For instance, certain ethyl-2-amino-pyrrole-3-carboxylates have demonstrated potent anticancer activity by inhibiting tubulin polymerization.[4]
Safety, Handling, and Storage
Ensuring laboratory safety is paramount when handling any chemical reagent. This compound possesses several hazards that require appropriate precautions.
Table 3: GHS Hazard and Precautionary Statements
| GHS Classification | Hazard Statement | Precautionary Measures | Reference |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. | [2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [2][5] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][5] |
| STOT - Single Exposure | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing. | [2][5] |
Storage: Keep in a dark place, in a tightly sealed container, and store under inert gas for long-term stability.[1]
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]
Conclusion
This compound is a valuable and versatile non-canonical amino acid ester. Its well-defined synthesis, unique structural properties, and potential for diverse chemical modification make it a significant tool for researchers in synthetic chemistry and drug development. By understanding its properties, synthesis, and handling requirements, scientists can effectively incorporate this building block into their research programs to explore novel chemical space and develop next-generation therapeutics.
References
-
This compound | C9H17NO2 | CID 23594366. PubChem. [Link]
-
Boichuk, S., Galembikova, A., Zykova, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anticancer Drugs, 27(7), 620-34. [Link]
-
Silva, V. M., Costa, J., & Sousa, E. (2021). Amino Acids in the Development of Prodrugs. Pharmaceuticals (Basel), 14(11), 1152. [Link]
Sources
- 1. This compound CAS#: 394735-17-2 [m.chemicalbook.com]
- 2. This compound | C9H17NO2 | CID 23594366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
A Comprehensive Spectroscopic and Structural Elucidation Guide to Ethyl 2-amino-3-cyclobutylpropanoate
Abstract
Ethyl 2-amino-3-cyclobutylpropanoate (C9H17NO2, Molar Mass: 171.24 g/mol ) is a non-proteinogenic amino acid ester of significant interest in medicinal chemistry and drug discovery as a building block for novel therapeutics.[1][2] Its unique cyclobutyl moiety introduces conformational rigidity and lipophilicity, which can be advantageous for modulating pharmacological properties. A thorough understanding of its structural and electronic characteristics is paramount for its effective utilization. This guide provides a detailed exposition of the expected spectroscopic signature of this compound, offering a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines robust, field-proven protocols for the acquisition of high-quality spectroscopic data, ensuring reproducibility and accuracy in experimental workflows.
Molecular Structure and Spectroscopic Overview
The structural integrity of a molecule is unequivocally established through the synergistic application of various spectroscopic techniques. For this compound, NMR spectroscopy will elucidate the carbon-hydrogen framework and the connectivity of atoms, IR spectroscopy will identify key functional groups, and mass spectrometry will confirm the molecular weight and provide insights into the molecule's fragmentation patterns.
Molecular Structure Diagram
Caption: A simplified proposed fragmentation pathway for this compound under EI-MS.
Experimental Protocol for MS Data Acquisition
Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for the analysis of volatile and semi-volatile compounds. Electrospray Ionization (ESI) is a softer ionization technique suitable for confirming the molecular weight.
-
GC-MS (EI) Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate (~1 mg/mL).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A standard non-polar column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
-
High-Resolution MS (ESI) Analysis:
-
Sample Preparation: Prepare a dilute solution in a solvent system compatible with ESI, such as methanol or acetonitrile with 0.1% formic acid.
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution measurement.
-
This will provide a highly accurate mass of the protonated molecule [M+H]⁺ (expected m/z = 172.1332), which can be used to confirm the elemental composition.
-
-
Conclusion
The spectroscopic characterization of this compound is essential for its application in research and development. This guide provides a robust framework for understanding and predicting its NMR, IR, and MS spectra, along with detailed protocols for experimental data acquisition. The predicted data, based on fundamental principles of spectroscopy and comparison with analogous structures, serves as a reliable reference for researchers working with this compound. Adherence to the outlined experimental procedures will ensure the generation of high-quality, reproducible data, thereby upholding scientific integrity and accelerating the pace of discovery.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
Sources
Physicochemical properties of cyclobutane amino acid esters
An In-depth Technical Guide to the Physicochemical Properties of Cyclobutane Amino Acid Esters
Introduction
In the landscape of modern drug discovery, the pursuit of molecular scaffolds that offer a departure from the traditional "flat" aromatic systems has become a paramount objective. The exploration of three-dimensional chemical space is not merely an academic exercise; it is a strategic imperative to unlock novel intellectual property and engage with challenging biological targets.[1] Among the scaffolds gaining significant traction are conformationally constrained systems, with the cyclobutane ring emerging as a particularly compelling motif.[2] Its unique, puckered three-dimensional structure provides a rigid framework that can pre-organize pharmacophoric elements, potentially reducing the entropic penalty of target binding and enhancing potency.[1][3]
This guide focuses on a specific, highly valuable subclass: cyclobutane amino acid esters. These compounds merge the conformational benefits of the cyclobutane core with the versatile functionality of amino acids, often employing the ester as a prodrug moiety to modulate physicochemical properties. For researchers, scientists, and drug development professionals, a deep understanding of these properties is critical for translating a promising molecular design into a viable clinical candidate. This document provides a comprehensive exploration of the core physicochemical attributes of cyclobutane amino acid esters—lipophilicity, solubility, stability, and ionization—grounded in mechanistic principles and supported by actionable experimental protocols.
The Cyclobutane Ring: A Scaffold for Physicochemical Modulation
The utility of the cyclobutane ring in medicinal chemistry stems directly from its distinct structural characteristics. Unlike the planar benzene ring or the flexible cyclohexane chair, cyclobutane adopts a puckered or "folded" conformation.[3] This non-planar structure is a direct consequence of balancing angle strain and torsional strain, resulting in C-C bond lengths that are longer than in typical alkanes and a rigid framework that significantly restricts the rotational freedom of appended substituents.[3][4]
This inherent rigidity is a powerful tool for drug designers. By incorporating a cyclobutane ring, a molecule's conformation can be locked into a bioactive orientation, which can lead to improved binding affinity.[1] Furthermore, the saturated, sterically hindered nature of the cyclobutane core often enhances metabolic stability by shielding otherwise labile positions from enzymatic degradation.[5]
Caption: Impact of Conformational Constraint on Drug Properties.
Core Physicochemical Properties of Cyclobutane Amino Acid Esters
Lipophilicity (logP/logD): Balancing Permeability and Solubility
Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a cornerstone of pharmacokinetics, governing everything from membrane permeability to plasma protein binding. It is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, or the distribution coefficient (logD) at a specific pH. For cyclobutane amino acid esters, lipophilicity is a delicate balance: the carbocyclic core is inherently lipophilic, while the amino and ester groups provide polarity. Strategically modifying the cyclobutane scaffold, for instance by introducing a trifluoromethyl group, can moderately increase lipophilicity.[6][7] This ability to tune the logD value is crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Comparative Lipophilicity Data
| Compound Pair | Parent logD (pH 7.4) | CF3-Cyclobutane Analogue logD (pH 7.4) | ΔlogD | Reference |
|---|---|---|---|---|
| Model Amide 1 | 2.11 | 2.51 | +0.40 | [6] |
| Model Amide 2 | 2.01 | 2.48 | +0.47 | [6] |
| Butenafine | Not specified | Increased by ~0.5 units | ~+0.50 |[6] |
Experimental Protocol: Determination of logD₇.₄ by Shake-Flask Method with HPLC Analysis
This protocol describes a self-validating system for determining the distribution coefficient at physiological pH.
-
Preparation of Phases:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Saturate the PBS solution with n-octanol by stirring vigorously for 24 hours, then allowing the phases to separate. This creates the aqueous phase.
-
Saturate n-octanol with the prepared PBS solution in the same manner. This creates the organic phase. This pre-saturation is critical to prevent volume changes during the experiment.
-
-
Sample Preparation:
-
Prepare a stock solution of the cyclobutane amino acid ester at approximately 1 mg/mL in a suitable solvent (e.g., DMSO, acetonitrile).
-
Add a small aliquot of the stock solution to a vial containing a known volume of the pre-saturated aqueous phase (e.g., 1 mL) and pre-saturated organic phase (e.g., 1 mL). The final concentration should be within the linear range of the analytical method.
-
-
Partitioning:
-
Securely cap the vials and shake them vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.
-
Centrifuge the vials at high speed (e.g., 3000 rpm for 15 minutes) to achieve complete phase separation.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the aqueous and organic phases.
-
Analyze the concentration of the compound in each phase using a validated reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection.[8] A system with a wide dynamic range is advantageous.[8]
-
Construct a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Calculation:
-
Calculate the logD₇.₄ using the formula: logD₇.₄ = log₁₀ ([Compound]ₙ-octanol / [Compound]aqueous)
-
Caption: Experimental Workflow for logD Determination.
Aqueous Solubility: The Gateway to Bioavailability
For a drug to be effective, it must first dissolve in the aqueous environment of the gastrointestinal tract or bloodstream. Poor solubility is a leading cause of compound attrition in drug development. Amino acid ester prodrugs are a well-established strategy to enhance the aqueous solubility of a parent drug.[9] The ionizable amino group can be protonated at physiological pH, creating a salt form with significantly improved solubility compared to a neutral parent molecule. While the cyclobutane core itself is hydrophobic, the overall solubility of the ester is a product of the interplay between the scaffold and its polar functional groups.[10][11]
Table 2: Example Solubility Data for a CF3-Cyclobutane Analogue
| Compound | Kinetic Solubility in PBS (pH 7.4) (µM) | Reference |
|---|---|---|
| Butenafine Analogue (tert-Butyl) | >100 | [6] |
| Butenafine Analogue (CF3-Cyclobutane) | 56 |[6] |
Experimental Protocol: High-Throughput Kinetic Solubility Assay
This method provides a rapid assessment of solubility suitable for screening.
-
Stock Solution Preparation:
-
Prepare high-concentration (e.g., 10 mM) stock solutions of the test compounds in 100% DMSO.
-
-
Assay Plate Preparation:
-
Using a liquid handler, dispense a small volume (e.g., 1-2 µL) of the DMSO stock solution into the wells of a 96-well microplate.
-
Add PBS (pH 7.4) to each well to achieve the desired final compound concentration (e.g., 100 µM) and a final DMSO concentration of 1-2%. The low DMSO percentage is crucial to minimize its co-solvent effect.
-
-
Equilibration and Precipitation:
-
Seal the plate and shake at room temperature for a set period (e.g., 2-24 hours) to allow the system to reach equilibrium. During this time, compounds with solubility below the target concentration will precipitate.
-
-
Separation of Soluble Fraction:
-
Use a filter plate (e.g., with a 0.45 µm filter) and centrifuge the assay plate to separate the precipitated solid from the saturated supernatant.
-
-
Quantification:
-
Transfer the filtered supernatant to a new analysis plate.
-
Quantify the concentration of the dissolved compound in the supernatant using a suitable method, such as HPLC-UV or LC-MS/MS, by comparing against a calibration curve prepared in a DMSO/PBS mixture.
-
Caption: High-Throughput Kinetic Solubility Workflow.
Chemical and Metabolic Stability: Ensuring In Vivo Longevity
The stability of a cyclobutane amino acid ester is a two-faceted issue: its resistance to non-enzymatic chemical hydrolysis and its susceptibility to enzymatic cleavage by esterases.[12] The ester is often designed as a prodrug, intended to be cleaved in vivo to release the active carboxylic acid.[13] Therefore, the ideal profile is high stability in aqueous solution (e.g., during formulation and storage) but controlled lability in the presence of enzymes like carboxylesterases found in the liver, plasma, and intestine.[13] The cyclobutane scaffold can contribute positively by sterically hindering the ester linkage, which can improve both chemical stability and modulate the rate of enzymatic hydrolysis.[1][5]
Table 3: Comparative Metabolic Stability Data
| Compound Pair | Intrinsic Clearance (CLint) (mg min⁻¹ µL⁻¹) | Interpretation | Reference |
|---|---|---|---|
| Model Cpd 40 (tert-Butyl) | 12 | - | [6][7] |
| Model Cpd 42 (CF3-Cyclobutane) | 1 | Higher Metabolic Stability | [6][7] |
| Butenafine (tert-Butyl) | 30 | - | [6][7] |
| Butenafine Analogue (CF3-Cyclobutane) | 21 | Higher Metabolic Stability |[6][7] |
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This protocol assesses the susceptibility of the compound to metabolism by key drug-metabolizing enzymes.
-
Reagent Preparation:
-
Thaw cryopreserved Human Liver Microsomes (HLM) on ice. Dilute to the desired final protein concentration (e.g., 0.5 mg/mL) in a potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of the NADPH regenerating system (cofactor).
-
Prepare a stock solution of the test compound in a suitable organic solvent (final concentration of solvent in the incubation should be <1%).
-
-
Incubation:
-
Pre-warm the HLM suspension and the test compound solution separately at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM/compound mixture. This is the t=0 time point.
-
Incubate the mixture in a shaking water bath at 37°C.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately stop the reaction by adding the aliquot to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard). The organic solvent precipitates the microsomal proteins.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to an analysis plate or vial.
-
Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Caption: Interplay of Chemical and Metabolic Stability Pathways.
Ionization Constant (pKa): The Influence of Charge State
The pKa values of the ionizable groups—the amino group of the ester and the carboxylic acid group of the parent drug post-hydrolysis—are fundamental properties that dictate the charge state of the molecule at physiological pH.[14] The charge state profoundly influences solubility, membrane permeability (as charged species generally permeate poorly), and the potential for ionic interactions with the biological target. The pKa of the α-ammonium group of a typical amino acid is around 9-10, meaning it will be predominantly positively charged at pH 7.4. The pKa of the α-carboxyl group is around 2-3, meaning it will be deprotonated and negatively charged. The cyclobutane ring itself can exert subtle electronic effects that may slightly shift these values compared to their acyclic counterparts.[15][16]
Table 4: Representative pKa Values for Relevant Moieties
| Compound/Functional Group | pKa₁ (α-COOH) | pKa₂ (α-NH₃⁺) | Reference |
|---|---|---|---|
| Alanine | 2.34 | 9.69 | |
| Leucine | 2.36 | 9.60 | |
| 1,3-cis-Cyclobutanedicarboxylic acid | 1.93 | 3.25 (second COOH) | [17][18] |
| 1,3-trans-Cyclobutanedicarboxylic acid | 3.81 | 5.28 (second COOH) |[17][18] |
Integrated Perspective: The Interplay of Physicochemical Properties
The optimization of a drug candidate is rarely a linear process of improving a single parameter. Instead, it is a multidimensional challenge of balancing competing properties. For cyclobutane amino acid esters, the relationship between lipophilicity, solubility, and stability is paramount. Increasing lipophilicity to enhance membrane permeability may inadvertently decrease aqueous solubility. Enhancing stability by adding bulky, sterically hindering groups may slow the desired enzymatic conversion of a prodrug to its active form.
The power of the cyclobutane amino acid ester scaffold lies in its tunability. The cis/trans stereochemistry of substituents on the cyclobutane ring can alter the molecule's shape and polarity.[19] The choice of the amino acid side chain and the type of ester used (e.g., methyl, ethyl, benzyl) provides further levers to modulate these properties. This modularity allows medicinal chemists to systematically navigate the complex property space to identify candidates with an optimal balance for in vivo efficacy.
Caption: Interconnectivity of Physicochemical Properties and Pharmacokinetic Outcomes.
Conclusion
Cyclobutane amino acid esters represent a sophisticated and highly versatile class of molecules for drug discovery. Their defining feature—a conformationally rigid core—provides a robust platform for influencing key physicochemical properties in a predictable manner. By understanding the intricate balance between lipophilicity, solubility, stability, and ionization, and by employing rigorous, self-validating experimental protocols to quantify these parameters, development teams can rationally design and optimize candidates with superior pharmacokinetic and pharmacodynamic profiles. As the industry continues to tackle increasingly complex biological targets, the strategic application of three-dimensional scaffolds like cyclobutane amino acid esters will undoubtedly be a critical component of successful therapeutic innovation.
References
-
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
-
Kardos, J., & Flachner, B. (1999). Enzymatic Resolution of Amino Acids via Ester Hydrolysis. Amino Acids, 16(3-4), 191-213. [Link]
-
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
-
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]
-
Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society Au. [Link]
-
Zhou, G. Y. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15(8), 271-285. [Link]
-
Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society Au. [Link]
-
Kubyshkin, V., & Budisa, N. (2021). Experimental lipophilicity scale for coded and noncoded amino acid residues. Organic & Biomolecular Chemistry, 19(34), 7486-7495. [Link]
-
Schutkowski, M., et al. (1995). Hydrolysis of peptide esters by different enzymes. Amino Acids, 9(4), 329-340. [Link]
-
Majumdar, S., & Mitra, A. K. (2012). Amino Acids in the Development of Prodrugs. Molecules, 17(5), 5586-5608. [Link]
-
Zhou, G. Y. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15, 271-285. [Link]
-
ResearchGate. (n.d.). Drug and drug candidates containing cyclobutane rings. ResearchGate. [Link]
-
Salgado-Ramos, M., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences, 22(21), 11956. [Link]
- Google Patents. (2010). Enzymatic ester hydrolysis.
-
D'Acquarica, I., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(6), 6880-6919. [Link]
-
ResearchGate. (n.d.). Some known fluorinated cyclobutane-containing amino acids. ResearchGate. [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1. Organic Chemistry Data. [Link]
-
Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(9), e202200057. [Link]
-
Thompson, R. E., et al. (2023). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. Cell reports. Physical science, 4(7), 101488. [Link]
-
Kubyshkin, V., & Budisa, N. (2021). Experimental lipophilicity scale for coded and noncoded amino acid residues. Organic & Biomolecular Chemistry, 19(34), 7486-7495. [Link]
-
ChemistryViews. (2023). New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews. [Link]
-
ResearchGate. (n.d.). (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and... ResearchGate. [Link]
-
Morán, M. C., et al. (2016). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Condensed Phase and Monolayer Structure. Langmuir, 32(40), 10385-10396. [Link]
-
ResearchGate. (n.d.). Effective Screening Approach to Select Esterase Inhibitors Used for Stabilizing Ester-Containing Prodrugs Analyzed by LC–MS/MS. ResearchGate. [Link]
-
Kawasaki, K., et al. (1987). Amino Acids and Peptides. VIII. A Water-Soluble Active Ester, Phenolsulfonic Acid Derivative. Chemical and Pharmaceutical Bulletin, 35(3), 1044-1049. [Link]
-
Liras, M., et al. (2023). Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. Molecules, 28(8), 3550. [Link]
-
VanGoethem, K. E., et al. (2018). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. ACS medicinal chemistry letters, 9(7), 659-664. [Link]
-
Simmons, E. M., & Sarpong, R. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2353-2371. [Link]
-
Agilent Technologies, Inc. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. [Link]
-
Neely, T. D., & Sarpong, R. (2021). A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. The Journal of Organic Chemistry, 86(17), 11842-11849. [Link]
-
Wolfenden, R. (2007). Experimental Measures of Amino Acid Hydrophobicity and the Topology of Transmembrane and Globular Proteins. Journal of general physiology, 129(5), 357-362. [Link]
-
Wende, R. C., et al. (2016). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Molecules, 21(4), 481. [Link]
-
van de Waterbeemd, H., & De-Jong, M. (1998). Lipophilicity of amino acids. Amino acids, 15(1-2), 1-3. [Link]
-
PeptiDream Inc. (n.d.). How to Improve in Solubility of Water-Insoluble Cyclic Peptide with HA nanogel. PeptiDream. [Link]
-
Wikipedia. (n.d.). Artificial metalloenzyme. Wikipedia. [Link]
-
Muttenthaler, M., et al. (2017). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Medicinal research reviews, 37(6), 1350-1367. [Link]
-
Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Isca Biochemicals. [Link]
-
Hunt, I. (n.d.). Ch27 pKa and pI values. University of Calgary. [Link]
-
van de Waterbeemd, H., & De-Jong, M. (1998). Lipophilicity of amino acids. Semantic Scholar. [Link]
-
Caballero, J., et al. (2024). From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues. Open Exploration, 2, 1-14. [Link]
-
SciSpace. (2011). A Simple, Yet Rapid and Effective Method for LogP Prediction of Dipeptides Based on Theoretical Descriptors (HMLP). SciSpace. [Link]
-
Zhang, Y., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of chemical information and modeling. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. agilent.com [agilent.com]
- 9. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptidream.com [peptidream.com]
- 12. scirp.org [scirp.org]
- 13. scirp.org [scirp.org]
- 14. iscabiochemicals.com [iscabiochemicals.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. organicchemistrydata.org [organicchemistrydata.org]
- 18. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 19. pubs.acs.org [pubs.acs.org]
Stability and reactivity of ethyl 2-amino-3-cyclobutylpropanoate
An In-depth Technical Guide on the Stability and Reactivity of Ethyl 2-amino-3-cyclobutylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a non-standard amino acid ester with potential applications in pharmaceutical and chemical synthesis. Understanding its stability and reactivity profile is paramount for its effective utilization, formulation, and storage. This guide provides a comprehensive technical overview of the intrinsic chemical stability of this compound, predicts its reactivity based on functional group analysis, and outlines detailed protocols for its systematic evaluation through forced degradation studies. The methodologies described herein are designed to establish a robust stability-indicating profile, crucial for regulatory submissions and ensuring product quality and safety.
Introduction and Molecular Overview
This compound is a derivative of alanine where a cyclobutane ring is attached to the β-carbon. Its structure comprises three key functional groups that dictate its chemical behavior: a primary amine, an ethyl ester, and a cyclobutane ring. The interplay of these groups, along with the inherent strain of the four-membered ring, defines its stability and reactivity landscape.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H17NO2 | [1] |
| Molecular Weight | 171.24 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 394735-17-2 | [1] |
Predicted Stability and Reactivity Profile
A thorough understanding of the stability and reactivity of this compound can be derived from the individual contributions of its functional moieties.
The Ethyl Ester
The ethyl ester group is susceptible to hydrolysis, a primary degradation pathway for many ester-containing drug substances.[2] This reaction can be catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions, the ester is attacked by a hydroxide ion, leading to the formation of the corresponding carboxylate salt and ethanol. This process is generally irreversible.
The rate of hydrolysis is influenced by pH, temperature, and the presence of enzymes such as esterases.[3]
The Primary Amine
The primary amine group imparts basicity to the molecule and is a site for various reactions.
-
Oxidation: The lone pair of electrons on the nitrogen atom makes it susceptible to oxidation, which can lead to the formation of various degradation products, including imines, hydroxylamines, and nitro compounds. The presence of trace metals can catalyze these oxidative processes.
-
Reaction with Aldehydes and Ketones: The primary amine can react with carbonyl compounds to form imines (Schiff bases).[4] This is a critical consideration for formulation compatibility with excipients containing aldehyde or ketone functionalities.
-
Acylation: The amine group can be acylated by reaction with acid chlorides or anhydrides.[4]
The Cyclobutane Ring
The cyclobutane ring possesses significant ring strain due to the deviation of its bond angles from the ideal sp3 hybridization angle of 109.5°.[5][6] This strain energy makes the ring more susceptible to cleavage under certain conditions compared to larger cycloalkanes.
-
Thermal Decomposition: At elevated temperatures, the cyclobutane ring can undergo thermal decomposition, typically yielding two ethylene molecules.[7][8] The presence of substituents can influence the products of this fragmentation.
-
Reactivity: The inherent strain in the cyclobutane ring can influence the reactivity of adjacent functional groups.
Systematic Evaluation of Stability: Forced Degradation Studies
Forced degradation, or stress testing, is essential for elucidating the degradation pathways and identifying potential degradation products of a drug substance.[2][9] These studies are a regulatory requirement and are crucial for developing stability-indicating analytical methods.[10]
Objectives of Forced Degradation Studies
-
To identify the likely degradation products and establish degradation pathways.[9]
-
To assess the intrinsic stability of the molecule.
-
To validate the specificity of analytical methods intended for stability testing.[2]
-
To inform decisions on formulation, packaging, and storage conditions.[9]
Experimental Design for Forced Degradation
The following diagram outlines a typical workflow for a forced degradation study.
Caption: A typical workflow for conducting forced degradation studies.
Detailed Protocols for Stress Conditions
The goal of stress testing is to achieve 5-20% degradation of the drug substance.[10] The conditions provided below are starting points and may need to be adjusted.
3.3.1. Hydrolytic Degradation
-
Acid Hydrolysis:
-
Prepare a solution of this compound in 0.1 M hydrochloric acid.
-
Incubate the solution at an elevated temperature (e.g., 60°C).
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis.
-
Analyze by a suitable chromatographic method.
-
-
Alkaline Hydrolysis:
-
Prepare a solution of the compound in 0.1 M sodium hydroxide.
-
Maintain the solution at room temperature or a slightly elevated temperature (e.g., 40°C), as base-catalyzed hydrolysis is often faster than acid-catalyzed hydrolysis.
-
Sample and neutralize as described for acid hydrolysis.
-
-
Neutral Hydrolysis:
-
Prepare a solution of the compound in purified water.
-
Incubate at an elevated temperature (e.g., 60°C).
-
Sample at appropriate time points and analyze directly.
-
3.3.2. Oxidative Degradation
-
Prepare a solution of the compound in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3%).
-
Keep the solution at room temperature and protect it from light.
-
Withdraw samples at various time points.
-
Quench any remaining oxidizing agent if necessary before analysis.
3.3.3. Thermal Degradation
-
Solid State:
-
Place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 80°C).
-
Withdraw samples at specified intervals.
-
Dissolve the samples in a suitable solvent for analysis.
-
-
Solution State:
-
Prepare a solution of the compound in a suitable solvent.
-
Incubate the solution at an elevated temperature (e.g., 80°C).
-
Sample at appropriate time points.
-
3.3.4. Photolytic Degradation
-
Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines (a cool white fluorescent lamp and a near-UV lamp).
-
Maintain a control sample protected from light.
-
Analyze the samples after the specified exposure period.
Analytical Methodology
A stability-indicating analytical method, typically a reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection, is required. The method must be able to separate the parent compound from all process-related impurities and degradation products. Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure that no degradation products co-elute with the main peak.[2] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification and structural elucidation of the degradation products.
Potential Degradation Pathways
Based on the functional group analysis, the following degradation pathways are plausible for this compound.
Caption: Predicted degradation pathways for this compound.
Table 2: Summary of Potential Degradation Products and Their Formation Conditions
| Degradation Pathway | Stress Condition | Potential Degradation Products |
| Hydrolysis | Acidic, Basic, Neutral pH | 2-Amino-3-cyclobutylpropanoic acid, Ethanol |
| Oxidation | Hydrogen Peroxide | Ethyl 2-imino-3-cyclobutylpropanoate, Ethyl 2-(hydroxyamino)-3-cyclobutylpropanoate, and further oxidation products |
| Thermal Degradation | High Temperature | Fragmentation of the cyclobutane ring, decarboxylation products |
| Photodegradation | UV/Visible Light | Complex mixture of radical-mediated degradation products |
Conclusion
The stability and reactivity of this compound are governed by its constituent functional groups: the ethyl ester, the primary amine, and the cyclobutane ring. A systematic approach to understanding its degradation profile involves a comprehensive forced degradation study under various stress conditions, including hydrolysis, oxidation, heat, and light. The insights gained from such studies are fundamental for the development of stable formulations, the establishment of appropriate storage and handling procedures, and the validation of stability-indicating analytical methods. This guide provides the foundational knowledge and experimental framework for researchers and drug development professionals to thoroughly characterize the stability of this and similar molecules.
References
- Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores. Physical Chemistry Chemical Physics (RSC Publishing).
- Photostability of amino acids: Internal conversion versus dissociation. AIP Publishing.
- Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores. RSC Publishing.
- This compound CAS#: 394735-17-2. ChemicalBook.
- THE PHOTOSTABILITY OF AMINO ACIDS IN SPACE. Sciences and Exploration Directorate.
-
Photostability of amino acids: Photodissociation dynamics of phenylalanine chromophores | Request PDF. ResearchGate. Available at: [Link]
- A practical guide to forced degradation and stability studies for drug substances. Source not specified.
- Forced Degradation Studies: Regulatory Considerations and Implementation. Source not specified.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Source not specified.
- Stability of Cycloalkane (Combustion Analysis). OpenOChem Learn.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- Thermal Rearrangements of Cyclopropanes and Cyclobutanes. Source not specified.
-
The Thermal Decomposition of Cyclobutane. ACS Publications. Available at: [Link]
-
Reactions of Amino Acids. Chemistry LibreTexts. Available at: [Link]
-
Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. PMC - NIH. Available at: [Link]
Sources
- 1. This compound | C9H17NO2 | CID 23594366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. onyxipca.com [onyxipca.com]
- 3. Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Stability of Cycloalkane (Combustion Analysis) | OpenOChem Learn [learn.openochem.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. acdlabs.com [acdlabs.com]
- 10. biopharminternational.com [biopharminternational.com]
An In-depth Technical Guide to the Synthesis, Characterization, and Application of C9H17NO2 Amino Esters
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of a representative C9H17NO2 amino ester, focusing on its synthesis, characterization, and potential applications in the field of drug discovery and development. By delving into the causality behind experimental choices and grounding the discussion in authoritative scientific literature, this document aims to serve as a practical resource for researchers and scientists.
Introduction to Amino Esters
Amino esters are a class of organic compounds that contain both an amino group and an ester functional group. They are of significant interest in medicinal chemistry and drug development due to their prevalence in natural products and their utility as versatile synthetic intermediates. The presence of both a basic amino group and a hydrolyzable ester group imparts unique physicochemical properties to these molecules, influencing their solubility, stability, and biological activity. The specific compound under consideration in this guide, with the molecular formula C9H17NO2, represents a family of isomeric amino esters, each with potentially distinct biological profiles. For the purpose of this in-depth analysis, we will focus on a specific and illustrative isomer: ethyl 4-(dimethylamino)butanoate .
PART 1: Synthesis of Ethyl 4-(dimethylamino)butanoate
The synthesis of ethyl 4-(dimethylamino)butanoate can be achieved through several established synthetic routes. A common and reliable method involves the esterification of 4-(dimethylamino)butanoic acid.
Experimental Protocol: Fischer Esterification of 4-(dimethylamino)butanoic acid
This protocol details the synthesis of ethyl 4-(dimethylamino)butanoate from its corresponding carboxylic acid via Fischer esterification.
Materials:
-
4-(dimethylamino)butanoic acid hydrochloride
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium sulfate (anhydrous)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(dimethylamino)butanoic acid hydrochloride (10.0 g, 59.7 mmol).
-
Add absolute ethanol (100 mL) to the flask and stir to dissolve the solid.
-
Carefully add concentrated sulfuric acid (3 mL) dropwise to the stirring solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4 hours.
-
After cooling to room temperature, slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain pure ethyl 4-(dimethylamino)butanoate.
Causality of Experimental Choices:
-
Use of Acid Catalyst: The Fischer esterification is an acid-catalyzed equilibrium reaction. Concentrated sulfuric acid serves as both a catalyst and a dehydrating agent, shifting the equilibrium towards the formation of the ester product.
-
Excess Ethanol: Using ethanol as the solvent and in large excess also helps to drive the equilibrium towards the product side, according to Le Chatelier's principle.
-
Neutralization and Extraction: The workup procedure with sodium bicarbonate is crucial to remove the acidic catalyst and any unreacted carboxylic acid. Subsequent extraction with an organic solvent isolates the desired ester from the aqueous phase.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of ethyl 4-(dimethylamino)butanoate.
PART 2: Characterization of Ethyl 4-(dimethylamino)butanoate
Thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. A combination of spectroscopic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~4.12 ppm | Quartet | 2H | -OCH₂CH₃ |
| ~2.35 ppm | Triplet | 2H | -CH₂COO- |
| ~2.25 ppm | Singlet | 6H | -N(CH₃)₂ |
| ~2.20 ppm | Triplet | 2H | -NCH₂- |
| ~1.80 ppm | Quintet | 2H | -CH₂CH₂CH₂- |
| ~1.25 ppm | Triplet | 3H | -OCH₂CH₃ |
Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ) | Assignment |
| ~173.5 ppm | C=O (Ester) |
| ~60.5 ppm | -OCH₂CH₃ |
| ~57.0 ppm | -NCH₂- |
| ~45.5 ppm | -N(CH₃)₂ |
| ~31.0 ppm | -CH₂COO- |
| ~22.5 ppm | -CH₂CH₂CH₂- |
| ~14.0 ppm | -OCH₂CH₃ |
Expertise & Experience Insights: The chemical shifts are indicative of the electronic environment of each nucleus. For instance, the quartet at ~4.12 ppm is characteristic of the methylene protons of an ethyl ester, which are deshielded by the adjacent oxygen atom. The singlet at ~2.25 ppm integrating to six protons is a clear indicator of the two equivalent methyl groups attached to the nitrogen atom.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Expected Mass Spectrum Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 173.14
-
Major Fragmentation Peaks:
-
m/z = 158: [M - CH₃]⁺
-
m/z = 128: [M - OCH₂CH₃]⁺
-
m/z = 58: [CH₂=N(CH₃)₂]⁺ (a characteristic fragment for N,N-dimethylamino compounds)
-
Trustworthiness through Self-Validating Systems: The combination of NMR and MS data provides a self-validating system. The molecular weight from MS confirms the elemental composition determined by high-resolution mass spectrometry, and the fragmentation pattern in MS should be consistent with the structure deduced from NMR.
Diagram: Characterization Workflow
Caption: A typical workflow for the characterization of a synthesized organic compound.
PART 3: Applications in Drug Development
Amino esters like ethyl 4-(dimethylamino)butanoate can serve as valuable building blocks in the synthesis of more complex pharmaceutical agents. Their bifunctional nature allows for a wide range of chemical modifications.
Potential Applications:
-
Scaffolds for Novel Therapeutics: The core structure can be modified to explore structure-activity relationships (SAR) for various biological targets. For example, the amino group can be acylated or alkylated, and the ester can be hydrolyzed or converted to an amide.
-
Pro-drugs: The ester group can be designed as a pro-drug moiety to improve the pharmacokinetic properties of a parent drug, such as increasing its lipophilicity and membrane permeability. The ester is then hydrolyzed in vivo by esterases to release the active drug.
-
Linkers in Bioconjugation: The amino and ester functionalities can be used to link drug molecules to targeting moieties like antibodies or peptides, forming antibody-drug conjugates (ADCs) or other targeted delivery systems.
References
The Constrained World of Cyclobutane Amino Acids: A Technical Guide to Their Discovery, Synthesis, and Application in Drug Development
Abstract
The incorporation of non-natural amino acids into peptides and small molecules represents a cornerstone of modern medicinal chemistry. Among these, cyclobutane-containing amino acids have emerged as a powerful tool for imparting conformational rigidity, enhancing metabolic stability, and modulating biological activity. This in-depth technical guide provides a comprehensive overview of the discovery, history, and evolving synthetic methodologies for this unique class of building blocks. We will delve into the causality behind experimental choices in their synthesis, provide detailed protocols for their preparation and characterization, and explore their strategic application in the design of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of cyclobutane-containing amino acids in their research endeavors.
A Serendipitous Discovery in the Plant Kingdom: The Dawn of Cyclobutane Amino Acids
The story of cyclobutane-containing amino acids does not begin in the gleaming laboratories of synthetic chemists, but rather in the intricate biochemical pathways of the plant kingdom. The seminal discovery that opened the door to this fascinating class of molecules was the isolation of two unusual, non-proteinogenic amino acids from the seeds of the Costa Rican tree, Ateleia herbert smithii. In 1980, Bell and his colleagues reported the identification of 2,4-methanoproline and 2,4-methanoglutamic acid [1][2].
These natural products, featuring a strained four-membered ring fused to a pyrrolidine or incorporated into the amino acid backbone, were unlike any amino acids previously characterized. Their discovery was significant not only for the novelty of their structures but also for their proposed ecological role as anti-feedants, protecting the seeds from predation[3]. This initial finding sparked the interest of the scientific community, paving the way for further exploration into the synthesis and potential applications of these conformationally constrained building blocks.
The Synthetic Challenge: Taming the Four-Membered Ring
The inherent ring strain of the cyclobutane moiety presents a formidable challenge to synthetic chemists. However, the allure of creating conformationally restricted peptide analogues has driven the development of a diverse array of synthetic strategies. The evolution of these methods reflects a broader trend in organic chemistry towards greater efficiency, stereocontrol, and functional group tolerance.
The Workhorse of Cyclobutane Synthesis: [2+2] Photocycloaddition
The most prevalent and historically significant method for constructing the cyclobutane core of these amino acids is the [2+2] photocycloaddition reaction .[4][5] This powerful transformation involves the light-induced union of two olefinic components to form a four-membered ring.
The causality behind the widespread adoption of this method lies in its ability to rapidly generate molecular complexity from relatively simple starting materials. Early synthetic efforts often relied on intramolecular photocycloadditions of appropriately substituted dienes to construct the bicyclic skeletons of natural products like 2,4-methanoproline.[6]
Visualizing the [2+2] Photocycloaddition Workflow:
Caption: General workflow for photocatalyzed [2+2] cycloaddition.
More recent advancements have focused on intermolecular [2+2] photocycloadditions, particularly those utilizing visible-light photocatalysis.[7][8][9] This modern iteration offers several advantages, including milder reaction conditions and the ability to employ a broader range of substrates. The use of triplet energy transfer catalysts, such as iridium complexes, allows for the selective excitation of one of the olefin partners, leading to a controlled cycloaddition process.[8]
Expanding the Synthetic Toolbox: Beyond Photocycloadditions
While [2+2] photocycloaddition remains a cornerstone, the field has seen the emergence of other innovative synthetic strategies. These alternative approaches often provide access to different substitution patterns and stereoisomers that may be challenging to obtain via photochemical methods.
-
Michael Addition Strategies: A general and reliable method for preparing β-amino acids is the Michael addition of nitrogen nucleophiles to α,β-unsaturated esters. Recently, this approach has been successfully extended to the synthesis of cyclobutane β-amino acids, providing a valuable alternative to cycloaddition reactions.[5]
-
Intramolecular Nucleophilic Substitution: For certain bicyclic systems, such as the 2-azabicyclo[2.1.1]hexane skeleton of 2,4-methanoproline, intramolecular nucleophilic substitution has been employed as a key ring-forming step.[3][10][11]
In-Depth Experimental Protocol: Synthesis of a Cyclobutane α-Amino Acid Derivative via Visible-Light-Mediated [2+2] Photocycloaddition
To provide a practical understanding of the synthesis of these valuable compounds, a detailed experimental protocol for the preparation of a cyclobutane α-amino acid derivative is outlined below. This protocol is a composite based on methodologies reported in the literature, particularly the work on visible-light-mediated photocatalysis.[8]
Objective: To synthesize a protected cyclobutane α-amino acid derivative via a photocatalyzed [2+2] cycloaddition between a dehydroamino acid and a styrene derivative.
Materials:
-
N-acetyl-α,β-dehydroalanine methyl ester (Dehydroamino acid)
-
Styrene (Olefin)
-
[Ir(dF(CF3)ppy)2(dtbpy)]PF6 (Photocatalyst)
-
Acetonitrile (CH3CN), degassed
-
Schlenk flask or similar reaction vessel suitable for photochemical reactions
-
Blue LED light source (e.g., λmax = 450 nm)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a nitrogen-purged Schlenk flask, combine N-acetyl-α,β-dehydroalanine methyl ester (1.0 eq), styrene (1.5 eq), and [Ir(dF(CF3)ppy)2(dtbpy)]PF6 (1-2 mol%).
-
Solvent Addition: Add degassed acetonitrile to the flask to achieve a concentration of 0.1 M with respect to the dehydroamino acid.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: Place the reaction flask in front of a blue LED light source and stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Workup: Upon completion of the reaction (typically 12-24 hours), concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired cyclobutane amino acid derivative.
Self-Validating System: The success of this protocol can be validated through rigorous characterization of the product. The expected outcome is the formation of a cyclobutane ring with a specific stereochemistry, which can be confirmed by 1H and 13C NMR spectroscopy. The diastereomeric ratio can also be determined from the integration of characteristic signals in the 1H NMR spectrum. Further confirmation of the structure and stereochemistry can be obtained through X-ray crystallography if a suitable crystal can be obtained.
Characterization: Unveiling the Three-Dimensional Structure
The conformational constraint imposed by the cyclobutane ring is the very reason for its utility in drug design. Therefore, a thorough characterization of the three-dimensional structure of these amino acids and the peptides they form is crucial.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and conformational analysis of cyclobutane-containing amino acids and peptides.[12][13]
-
1H NMR: The proton NMR spectrum provides valuable information about the connectivity and stereochemistry of the molecule. The coupling constants (J-values) between protons on the cyclobutane ring are particularly informative for determining the relative stereochemistry of the substituents.
-
13C NMR: The carbon NMR spectrum confirms the presence of the cyclobutane ring and provides information about the electronic environment of each carbon atom.
-
2D NMR Techniques: Techniques such as COSY, HSQC, and HMBC are used to establish the complete connectivity of the molecule. NOESY and ROESY experiments are particularly powerful for determining through-space proximities between protons, which provides crucial insights into the preferred conformation of the cyclobutane ring and the overall peptide structure.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule.[14][15] For cyclobutane-containing amino acids, an X-ray crystal structure can precisely define the bond lengths, bond angles, and torsional angles of the cyclobutane ring, confirming its puckered conformation. This information is invaluable for understanding the conformational preferences of these molecules and for validating computational models.
Visualizing the Characterization Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A new and short method for the synthesis of 2,4-methanoproline - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Derivatives of Cyclobutane β-Amino Acids - ChemistryViews [chemistryviews.org]
- 6. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A new and short method for the synthesis of 2,4-methanoproline - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of 2,4-methanoproline analogues via an addition-intramolecular substitution sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dehydroamino acids: Chemical multi-tools for late-stage diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Biologically Active Peptides: A ‘Tail’ of Amino Acids can Modulate Activity of Synthetic Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Safe Handling of Ethyl 2-amino-3-cyclobutylpropanoate for Research and Development
Introduction: A Proactive Approach to Laboratory Safety
For the innovative researcher, the integrity of an experiment is intrinsically linked to the safety and precision of its execution. This guide provides a comprehensive overview of the safety protocols and handling procedures for ethyl 2-amino-3-cyclobutylpropanoate, a compound utilized in specialized research and drug development pathways. The information herein is synthesized from available safety data to empower laboratory professionals with the knowledge to mitigate risks and ensure a secure research environment. The causality behind each recommendation is explained to foster a deeper understanding of safe laboratory practices. Every protocol is designed as a self-validating system, where adherence to the steps inherently confirms a state of safety.
Hazard Identification and Risk Assessment
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system [1][2]
-
Acute toxicity, oral (Warning) : Harmful if swallowed[2].
The signal word for this compound is "Warning" [1].
Expert Insight: The primary risks associated with this compound are dermal, ocular, and respiratory irritation. The amino and ester functional groups, while essential for its chemical reactivity, can also interact with biological tissues, leading to irritation. The cyclobutane moiety is generally considered stable, but the overall molecule's properties necessitate careful handling to avoid direct contact.
Hazard Summary Table:
| Hazard Statement | GHS Classification | Potential Effects |
| H315: Causes skin irritation | Skin Irritation (Category 2) | Inflammation, itching, scaling, reddening, or blistering of the skin upon contact[1]. |
| H319: Causes serious eye irritation | Serious Eye Irritation (Category 2A) | Redness, pain, and potential for severe eye damage upon contact[1]. |
| H335: May cause respiratory irritation | Specific target organ toxicity - single exposure (Category 3) | Irritation of the lungs and respiratory system if inhaled[1]. |
| H302: Harmful if swallowed | Acute toxicity, oral (Warning) | Adverse health effects if ingested[2]. |
Prudent Handling and Engineering Controls
A proactive approach to handling this compound involves a combination of engineering controls, administrative procedures, and personal protective equipment to minimize exposure.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is to ensure adequate ventilation.
-
Fume Hood: All weighing and handling of the solid or solutions of this compound should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols[1]. The use of a local exhaust ventilation system is a standard and effective measure[3].
-
Safety Showers and Eyewash Stations: These must be readily accessible and located near the workstation where the compound is handled[4]. Regular testing of this equipment is mandatory.
Standard Operating Procedure for Safe Handling
The following step-by-step protocol is designed to ensure the safe handling of this compound from receipt to disposal.
-
Pre-Handling Preparation:
-
Handling the Compound:
-
Don the appropriate PPE as detailed in Section 3.
-
Work within the sash of the chemical fume hood.
-
When transferring the solid, use appropriate tools to avoid generating dust.
-
If preparing a solution, add the solid to the solvent slowly.
-
Avoid direct contact with skin, eyes, and clothing[1].
-
-
Post-Handling Procedures:
Safe Handling Workflow Diagram:
Caption: A workflow for the safe handling of this compound.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent direct contact with this compound.
-
Eye and Face Protection: Wear chemical safety goggles that provide a tight seal around the eyes. A face shield may also be necessary for splash protection[1][4].
-
Skin Protection:
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator[4].
Storage and Disposal
Proper storage and disposal are critical for maintaining a safe laboratory environment.
Storage
-
Store in a tightly-closed container in a cool, dry, and well-ventilated area[1].
-
Keep away from incompatible substances such as strong oxidizing agents and strong acids[4].
-
Store away from sources of ignition[1].
Disposal
-
Dispose of waste in appropriately labeled and compatible receptacles[6].
-
Follow all local, state, and federal regulations for chemical waste disposal. Do not let the product enter drains, other waterways, or soil[1].
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Obtain medical aid[1]. |
| Skin Contact | Immediately flush the skin with plenty of running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid immediately[1]. |
| Eye Contact | Immediately flush the eyes with plenty of running water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Obtain medical aid immediately[1]. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Obtain medical aid immediately[1]. |
Accidental Release Measures
-
Personal Precautions: Wear appropriate protective equipment and keep unprotected personnel away. Ensure adequate ventilation[1].
-
Containment and Clean-up: Prevent further leakage or spillage if it is safe to do so. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it into a suitable, labeled disposal container[1][4].
-
Environmental Precautions: Do not allow the spilled material to enter drains or waterways[1].
Emergency Response Decision Tree:
Caption: A decision tree for emergency response to an exposure or spill.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C9H17NO2 |
| Molecular Weight | 171.24 g/mol [2] |
| Appearance | Not specified; likely a solid or liquid. |
| Purity | 95% (as per one supplier)[1] |
Toxicological Information
-
Routes of Exposure: Inhalation, eye contact, skin contact, ingestion[1].
-
Symptoms of Exposure:
-
Acute Toxicity: Data not available[1].
Expert Insight: The absence of comprehensive toxicological data underscores the importance of handling this compound with the utmost care, assuming it may have uncharacterized hazards. The precautionary principle should be applied, and all measures to minimize exposure should be strictly followed.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam[1].
-
Specific Hazards from Combustion: May produce toxic gases such as carbon oxides and nitrogen oxides upon thermal decomposition[1].
-
Protective Equipment for Firefighters: Wear a NIOSH-approved self-contained breathing apparatus (SCBA) and full protective gear[1][4].
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
Sources
Methodological & Application
Application Notes & Protocols: Strategic Incorporation of Ethyl 2-Amino-3-cyclobutylpropanoate in Advanced Peptide Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Canonical 20 Amino Acids
In the pursuit of novel therapeutics and advanced biological probes, peptide science has increasingly ventured beyond the 20 proteinogenic amino acids. The incorporation of non-canonical amino acids (ncAAs) is a powerful strategy for designing peptides with enhanced stability, refined conformational properties, and novel functionalities.[1][2][] Ethyl 2-amino-3-cyclobutylpropanoate and its derivatives represent a class of ncAAs that introduce a unique alicyclic side chain, offering distinct advantages in peptidomimetic design and drug discovery.
This guide provides an in-depth exploration of the rationale and methodology for incorporating the 2-amino-3-cyclobutylpropanoate moiety into synthetic peptides. We will detail the strategic benefits conferred by the cyclobutyl group, provide comprehensive, step-by-step protocols for its integration via Solid-Phase Peptide Synthesis (SPPS), and discuss the critical parameters for ensuring successful, high-yield synthesis.
The Strategic Advantage of the Cyclobutyl Moiety in Peptide Design
The decision to incorporate a cyclobutyl-containing amino acid is driven by the unique and valuable physicochemical properties this strained ring system imparts to a peptide backbone.[4] These properties can be leveraged to overcome common challenges in peptide drug development.
-
Conformational Rigidity: The puckered three-dimensional structure of the cyclobutane ring restricts the rotational freedom of the amino acid side chain.[4] This pre-organization can lock the peptide into a specific bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially increasing binding affinity and selectivity.
-
Enhanced Proteolytic Stability: Standard peptides are often susceptible to rapid degradation by proteases in vivo, limiting their therapeutic utility. The steric bulk and unnatural structure of the cyclobutyl side chain can effectively shield adjacent peptide bonds from enzymatic cleavage, significantly increasing the peptide's plasma half-life.[2][5]
-
Modulation of Lipophilicity: The cyclobutyl group is a non-polar, hydrophobic moiety. Its incorporation can be used to fine-tune the overall lipophilicity of a peptide, which is a critical parameter for modulating solubility, cell permeability, and pharmacokinetic profiles. Researchers have found that the cyclobutyl group can effectively fill hydrophobic pockets in target proteins.[4]
-
Novel Structural Scaffolding: The unique geometry of the cyclobutyl ring can introduce kinks or specific turns into the peptide backbone, enabling the exploration of novel chemical space and the design of peptidomimetics with unique secondary structures.[4][6]
Pre-Synthesis Preparation: From Ethyl Ester to Protected Monomer
The subject compound, this compound, is the ethyl ester form of the amino acid. For use in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), it must first be converted into an Nα-protected carboxylic acid. This involves two key steps:
-
Saponification (Hydrolysis): The ethyl ester is hydrolyzed, typically using a base like sodium hydroxide, to yield the free carboxylic acid, 2-amino-3-cyclobutylpropanoic acid.
-
Fmoc Protection: The primary amine of the resulting amino acid is then protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group.
The final, ready-to-use building block for the protocols described below is N-α-Fmoc-2-amino-3-cyclobutylpropanoic acid .
Table 1: Physicochemical Properties of the Parent Amino Acid Ester
| Property | Value | Source |
| Chemical Name | This compound | [7] |
| CAS Number | 394735-17-2 | [7][8] |
| Molecular Formula | C₉H₁₇NO₂ | [7][8] |
| Molecular Weight | 171.24 g/mol | [7][8] |
Protocol for Incorporation via Fmoc Solid-Phase Peptide Synthesis (SPPS)
The primary challenge when incorporating 2-amino-3-cyclobutylpropanoic acid is the steric hindrance presented by the bulky cyclobutyl side chain. This can slow down the kinetics of the amide bond formation.[9] Therefore, the protocol must be optimized with more potent coupling reagents and rigorous monitoring to ensure the reaction proceeds to completion.
Materials and Reagents
-
Resin: Pre-loaded Wang, Rink Amide, or 2-chlorotrityl resin appropriate for the desired C-terminus.
-
Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Deprotection Solution: 20% Piperidine in DMF (v/v).
-
Amino Acid: N-α-Fmoc-2-amino-3-cyclobutylpropanoic acid.
-
Activating/Coupling Reagents:
-
Recommended: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[10][11] These form highly reactive acyl-uronium species ideal for hindered couplings.
-
Alternative: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).[12]
-
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.
-
Washing Solvents: DMF, DCM, Isopropanol.
-
Monitoring: Ninhydrin (Kaiser) test kit.[13]
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
Experimental Workflow Diagram
The following diagram illustrates the core cycle of solid-phase peptide synthesis for incorporating the target amino acid.
Caption: The Fmoc-SPPS cycle for peptide elongation.
Step-by-Step Methodology
This protocol assumes a synthesis scale of 0.1 mmol on a resin with a substitution of 0.5 mmol/g. Adjust volumes accordingly.
-
Resin Swelling: Place 200 mg of the pre-loaded resin in a reaction vessel. Add 5 mL of DMF and gently agitate for 30 minutes to swell the resin beads. Drain the solvent.
-
Fmoc Deprotection:
-
Add 4 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Add another 4 mL of 20% piperidine in DMF. Agitate for 15 minutes. Drain.
-
Wash the resin thoroughly (5 x 5 mL DMF) to ensure complete removal of piperidine.
-
-
Activation and Coupling of N-α-Fmoc-2-amino-3-cyclobutylpropanoic acid:
-
Rationale: Due to the steric bulk of the cyclobutyl group, a pre-activation step using a potent coupling agent is critical. HATU is highly recommended as it rapidly generates a highly reactive activated ester with minimal risk of racemization.[10][11]
-
In a separate vial, dissolve N-α-Fmoc-2-amino-3-cyclobutylpropanoic acid (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in 2 mL of DMF.
-
Add DIPEA (8 equivalents, 0.8 mmol) to the activation mixture.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature for at least 2 hours. For particularly long or aggregation-prone sequences, extending the coupling time to 4 hours or performing the reaction at a slightly elevated temperature (e.g., 35-40°C) may be beneficial.
-
-
Monitoring for Completion:
-
After the initial coupling time, take a small sample of resin beads (1-2 mg) and perform a Kaiser test.[13]
-
Negative Result (beads remain colorless/yellow): The coupling is complete. Proceed to Step 6.
-
Positive Result (beads turn dark blue): The coupling is incomplete. This indicates the presence of unreacted primary amines. Proceed to Step 5.
-
-
Recoupling (Double Coupling Strategy):
-
Rationale: A positive Kaiser test confirms that the steric hindrance of the cyclobutyl group has prevented 100% reaction efficiency in the first attempt. A second coupling is necessary to drive the reaction to completion.[14]
-
Drain the coupling solution from the reaction vessel.
-
Prepare a fresh batch of activated N-α-Fmoc-2-amino-3-cyclobutylpropanoic acid as described in Step 3.
-
Add the new solution to the resin and agitate for another 2 hours.
-
Repeat the Kaiser test. If it is still positive, consider capping the unreacted amines before proceeding.
-
-
Washing: Once a negative Kaiser test is achieved, drain the coupling solution and wash the resin thoroughly (3 x 5 mL DMF, followed by 3 x 5 mL DCM) to remove all excess reagents and byproducts.
-
Continuation of Synthesis: Repeat the cycle of deprotection (Step 2) and coupling (Steps 3-6) for all subsequent amino acids in the sequence.
-
Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DCM and dry it under vacuum. Add the cleavage cocktail (e.g., TFA/TIS/H₂O) and gently agitate for 2-3 hours. Filter the resin and precipitate the crude peptide in cold diethyl ether.
Visualization of the Critical Coupling Step
The following diagram illustrates the mechanism of HATU-mediated activation, a key process for overcoming the steric challenges posed by the cyclobutyl side chain.
Caption: HATU activation of the carboxylic acid to form a highly reactive intermediate.
Troubleshooting Guide
Even with an optimized protocol, challenges can arise. The table below outlines common issues and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Positive Kaiser Test after initial coupling | Steric Hindrance: The cyclobutyl group is physically blocking access to the reactive amine. | 1. Double Couple: Perform a second coupling with fresh reagents.[14] 2. Extend Time/Temp: Increase coupling time to 4-6 hours or raise the temperature to 40°C. |
| Low final yield of crude peptide | Incomplete Couplings: Accumulation of deletion sequences from failed couplings at the cyclobutyl position.Peptide Aggregation: The growing chain is folding on the resin, blocking reaction sites. | 1. Use HATU or an equivalent high-potency coupling reagent. 2. Ensure rigorous monitoring with the Kaiser test at the difficult step. 3. Consider using a more polar solvent like N-Methyl-2-pyrrolidone (NMP) if aggregation is suspected. |
| Presence of deletion sequences in Mass Spec | Failed Coupling: A direct result of an incomplete reaction at the cyclobutyl step that was not rectified. | Implement a capping step (e.g., with Acetic Anhydride) after the recoupling attempt if the Kaiser test remains positive. This terminates unreacted chains and simplifies final purification. |
Conclusion
This compound, through its N-α-Fmoc-protected carboxylic acid derivative, is a valuable building block for creating peptides with superior therapeutic properties. While its bulky side chain presents a synthetic challenge, this can be reliably overcome through the strategic use of potent coupling reagents like HATU, extended reaction times, and diligent in-process monitoring. The protocols and rationale outlined in this guide provide a robust framework for researchers to successfully incorporate this non-canonical amino acid, unlocking new possibilities in the design of conformationally constrained and proteolytically stable peptide-based drugs and scientific tools.
References
- A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides - Benchchem. (URL: )
- Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC - NIH. (URL: )
- The synthesis of peptides and proteins containing non-natural amino acids - The Homepage of The Sanderson Group, Durham University. (URL: )
- Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applic
-
Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides - ACS Publications. (URL: [Link])
-
Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
- Application Notes and Protocols for the Synthesis of Difficult Peptide Sequences Using PyBOP - Benchchem. (URL: )
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (URL: )
-
Cyclobutanes in Small‐Molecule Drug Candidates - PMC - PubMed Central. (URL: [Link])
-
Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed. (URL: [Link])
-
Procedures to Improve Difficult Couplings - ResearchGate. (URL: [Link])
-
Using double coupling to improve your peptide synthesis - Biotage. (URL: [Link])
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Chemistry. (URL: )
-
Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - MDPI. (URL: [Link])
-
This compound | C9H17NO2 | CID 23594366 - PubChem. (URL: [Link])
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL: )
-
Greening the synthesis of peptide therapeutics: an industrial perspective - PMC - NIH. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C9H17NO2 | CID 23594366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 394735-17-2 [m.chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
- 14. biotage.com [biotage.com]
Strategic N-Protection of Ethyl 2-amino-3-cyclobutylpropanoate for Advanced Synthetic Applications
Application Note & Protocol Guide
Authored by: A Senior Application Scientist
Introduction: The Critical Role of N-Protection in Modern Synthesis
In the fields of peptide synthesis and drug discovery, the strategic manipulation of functional groups is paramount. The ability to selectively mask a reactive site on a molecule, perform a chemical transformation elsewhere, and then unmask the original site without unintended side reactions is a cornerstone of complex molecular construction.[1][2] This is particularly true for amino acids, the versatile building blocks of life and of many modern therapeutics. Each amino acid possesses at least two reactive centers—a nucleophilic amino group and an electrophilic carboxylic acid group—which can lead to uncontrolled polymerization if not properly managed during synthesis.[3][4]
This guide focuses on the N-protection of ethyl 2-amino-3-cyclobutylpropanoate, a non-proteinogenic amino acid (NPAA). NPAAs are of immense interest in drug development as their incorporation into peptide chains can significantly enhance stability, potency, bioavailability, and confer unique structural constraints not achievable with the 20 canonical amino acids.[5][][7] The cyclobutyl moiety, in particular, introduces a constrained, lipophilic element that can be valuable for modulating the pharmacological properties of a lead compound.[8]
We will provide detailed, field-tested protocols for the application of three of the most ubiquitous and versatile amine-protecting groups: Boc (tert-butoxycarbonyl), Cbz (benzyloxycarbonyl), and Fmoc (9-fluorenylmethoxycarbonyl). The choice between these groups is a critical strategic decision, dictated by the downstream reaction conditions the molecule must endure. This concept, known as orthogonality , allows for the selective removal of one protecting group in the presence of others, enabling intricate, multi-step synthetic pathways.[2]
General Considerations for All Protocols
-
Starting Material Integrity: Ensure the starting material, this compound (hydrochloride or free base), is of high purity. The presence of impurities can lead to side reactions and complicate purification.
-
Anhydrous Conditions: Many of these reactions, particularly those involving acid chlorides or anhydrides, are sensitive to moisture. Use oven-dried glassware, anhydrous solvents, and maintain an inert atmosphere (e.g., nitrogen or argon) where specified.
-
Reaction Monitoring: Progress of all reactions should be diligently monitored by Thin-Layer Chromatography (TLC). A typical mobile phase for these compounds is a mixture of ethyl acetate and hexanes. Visualization can be achieved using UV light (for Cbz and Fmoc) and/or staining with ninhydrin (to detect free amines) or potassium permanganate.
-
Safety: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reagents like benzyl chloroformate (Cbz-Cl) are corrosive and lachrymatory.
Protocol I: N-tert-Butoxycarbonyl (Boc) Protection
The Boc group is a cornerstone of modern organic synthesis, valued for its broad stability to bases, nucleophiles, and hydrogenolysis conditions, while being easily cleaved under moderately acidic conditions (e.g., trifluoroacetic acid, TFA).[9][10] The standard reagent for its introduction is di-tert-butyl dicarbonate (Boc₂O).[11][12]
Principle and Rationale
The reaction proceeds via the nucleophilic attack of the amine on one of the carbonyl carbons of Boc anhydride. The tert-butoxycarbonate anion is a good leaving group, and the reaction is often driven to completion by the use of a mild base to neutralize the in-situ generated acid and deprotonate the starting amine, enhancing its nucleophilicity. A biphasic system (e.g., Dioxane/Water) with a weak inorganic base is a robust and common method.[13][14]
Boc Protection: Experimental Workflow
Detailed Experimental Protocol
-
Setup: To a round-bottom flask, add this compound (1.0 eq.). Dissolve it in a 1:1 mixture of 1,4-dioxane and water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0-3.0 eq.) to the solution and stir until it dissolves.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Prepare a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq.) in a minimal amount of 1,4-dioxane. Add the Boc₂O solution dropwise to the stirring amine solution over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously overnight (12-18 hours). Monitor reaction completion by TLC (ninhydrin stain will no longer show the starting material spot).
-
Work-up: Reduce the volume of the solvent in vacuo to remove most of the dioxane. Add ethyl acetate (EtOAc) and water to the residue and transfer to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with EtOAc. Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous sodium chloride (brine), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc protected product.
Reagents and Expected Results
| Reagent/Parameter | Molar Eq. | Purpose | Notes |
| This compound | 1.0 | Starting Material | Can be used as the free base or HCl salt (increase base eq. to 3.0 for salt). |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 - 1.2 | Protecting Agent | A solid at room temperature; handle with care.[9] |
| Sodium Bicarbonate (NaHCO₃) | 2.0 - 3.0 | Base | Mild base to neutralize acid and facilitate reaction.[9] |
| 1,4-Dioxane / Water (1:1) | - | Solvent System | Biphasic system effective for dissolving both polar and nonpolar reagents. |
| Temperature | 0 °C to RT | Reaction Condition | Initial cooling controls potential exotherm. |
| Expected Yield | 85-95% | ||
| Appearance | Colorless to pale yellow oil |
Boc Protection: Reaction Scheme
Protocol II: N-Benzyloxycarbonyl (Cbz/Z) Protection
The Cbz group, introduced by Bergmann and Zervas in 1932, was the first truly effective amine protecting group and revolutionized peptide synthesis.[4] It is stable to mildly acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C), making it orthogonal to the acid-labile Boc group.[15][16]
Principle and Rationale
The most common method for introducing the Cbz group is the Schotten-Baumann reaction, which involves treating the amine with benzyl chloroformate (Cbz-Cl) in a biphasic system with a base (e.g., Na₂CO₃ or NaOH) at low temperature.[4][17] The base neutralizes the HCl byproduct and maintains a pH between 8-10, which is optimal for the reaction and minimizes racemization.[17] Careful control of temperature is crucial as Cbz-Cl is unstable and can decompose.
Cbz Protection: Experimental Workflow
Sources
- 1. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
- 8. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. youtube.com [youtube.com]
- 12. echemi.com [echemi.com]
- 13. researchgate.net [researchgate.net]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 16. Cbz-Protected Amino Groups [organic-chemistry.org]
- 17. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
Application Notes and Protocols for the Incorporation of Cyclobutyl Amino Acids into Peptides
Introduction: The Strategic Value of Cyclobutyl Amino Acids in Peptide Therapeutics
The rational design of peptide-based therapeutics often necessitates the introduction of structural constraints to enhance potency, selectivity, and metabolic stability. Unnatural amino acids, particularly those with cyclic side chains, have emerged as powerful tools for medicinal chemists to modulate peptide conformation and biological activity. Among these, cyclobutyl amino acids (CBAAs) offer a unique structural motif that imparts significant steric hindrance and conformational rigidity to the peptide backbone.[1][2] The incorporation of a cyclobutane ring can lead to peptides with increased resistance to enzymatic degradation and well-defined secondary structures, which are critical attributes for effective drug candidates.[1][3]
However, the very structural features that make CBAAs attractive also present a significant challenge during solid-phase peptide synthesis (SPPS). The steric bulk of the cyclobutyl moiety can impede the efficiency of the amide bond formation, leading to incomplete coupling reactions, lower yields, and the generation of deletion sequences.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective coupling strategies to incorporate these sterically demanding residues into peptide chains, ensuring high purity and yield of the target peptide.
The Challenge of Steric Hindrance in Peptide Coupling
Standard peptide coupling methodologies, particularly those relying on carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) alone, often prove insufficient for mediating the formation of a peptide bond involving a sterically hindered amino acid such as a CBAA. The bulky cyclobutyl group can physically obstruct the nucleophilic attack of the incoming amine on the activated carboxylic acid, slowing down the reaction kinetics significantly. This can lead to incomplete reactions and the need for harsh conditions that may promote side reactions, including racemization.
To overcome this activation energy barrier, more potent in-situ activating reagents are required. These reagents rapidly convert the carboxylic acid into a highly reactive ester intermediate that is more susceptible to aminolysis, even in a sterically crowded environment. The two main classes of reagents that have proven effective for such "difficult couplings" are phosphonium salts and aminium/uronium salts.
Choosing the Right Coupling Reagent: A Comparative Overview
The selection of the coupling reagent is the most critical parameter for the successful incorporation of cyclobutyl amino acids. The table below provides a comparative overview of commonly used coupling reagents, highlighting their suitability for sterically hindered couplings.
| Reagent Class | Examples | Activating Species | Reactivity for Hindered Couplings | Key Considerations |
| Carbodiimides | DCC, DIC, EDC | O-acylisourea intermediate | Low to Moderate | Often require additives like HOBt or OxymaPure to suppress racemization and improve efficiency. Generally not recommended for CBAAs without potent additives.[5][6] |
| Phosphonium Salts | PyBOP, PyAOP | OBt or OAt active ester | High | Highly efficient with low racemization risk. Byproducts are generally less hazardous than those from older phosphonium reagents like BOP.[7] |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | OBt, OAt, or Oxyma active ester | High to Very High | Provide excellent coupling efficiency and rapid reaction kinetics. HATU and HCTU are particularly effective for challenging sequences.[8] COMU is a safer alternative to benzotriazole-based reagents.[9] |
For the incorporation of cyclobutyl amino acids, aminium/uronium salts such as HATU and HCTU are highly recommended due to their superior reactivity and ability to generate highly activated esters.[10] Phosphonium salts like PyAOP also represent an excellent choice.
Reaction Mechanism: Activation with Uronium Salts
The enhanced efficacy of uronium salt reagents like HATU stems from their mechanism of action, which involves the formation of a highly reactive OAt-ester. This process is significantly faster and more efficient than the activation pathways of simpler carbodiimides.
Caption: Mechanism of peptide bond formation using HATU.
Experimental Protocols
The following protocols are designed to provide a robust starting point for the incorporation of cyclobutyl amino acids. Optimization may be required depending on the specific peptide sequence and the nature of the adjacent amino acids.
Protocol 1: HATU-Mediated Coupling of a Cyclobutyl Amino Acid
This protocol is recommended as the primary approach for incorporating a cyclobutyl amino acid due to the high efficiency of HATU.
Materials:
-
Fmoc-protected cyclobutyl amino acid (e.g., Fmoc-1-amino-cyclobutanecarboxylic acid)
-
Peptide-resin with a free N-terminal amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine solution (20% in DMF) for Fmoc deprotection
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).
-
-
Amino Acid Activation (Pre-activation):
-
In a separate reaction vessel, dissolve the Fmoc-cyclobutyl amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the solution.
-
Allow the pre-activation to proceed for 1-5 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended overnight.[11]
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test or Chloranil test). A negative result indicates the absence of free primary amines and a complete reaction.
-
-
Washing:
-
Drain the reaction solution and wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.
-
-
Double Coupling (Recommended):
-
Due to the steric hindrance, a second coupling is highly recommended to ensure the reaction goes to completion.[11]
-
Repeat steps 2 through 4 with a fresh solution of activated Fmoc-cyclobutyl amino acid.
-
-
Capping (Optional but Recommended):
-
To block any unreacted N-terminal amines and prevent the formation of deletion sequences, a capping step can be performed. Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
-
-
Continuation of Synthesis:
-
After the final wash, proceed with the deprotection of the Fmoc group and the coupling of the next amino acid in the sequence.
-
Protocol 2: HCTU-Mediated Coupling
HCTU is a cost-effective alternative to HATU and often provides comparable results.[8]
Materials:
-
Fmoc-protected cyclobutyl amino acid
-
Peptide-resin with a free N-terminal amine
-
HCTU (O-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA
-
DMF, peptide synthesis grade
Procedure:
The procedure is analogous to the HATU protocol. Substitute HCTU for HATU in the activation step. Pre-activation and coupling times are generally similar. Double coupling is also strongly recommended.
Workflow for Incorporating Cyclobutyl Amino Acids
Caption: Recommended workflow for a single coupling cycle of a cyclobutyl amino acid.
Troubleshooting and Optimization
| Problem | Potential Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | Insufficient reaction time or reagent stoichiometry. | Extend the coupling time (up to overnight).[11] Increase the excess of amino acid and coupling reagent to 5 equivalents. Ensure a double coupling is performed. |
| Peptide aggregation on the resin. | Switch the solvent to N-Methyl-2-pyrrolidone (NMP) or use a mixture of DMF/DCM/NMP.[11] Consider microwave-assisted peptide synthesis (MAPS) to disrupt aggregation.[11] | |
| Low Final Peptide Purity | Accumulation of deletion sequences due to incomplete couplings. | Implement a capping step after each cyclobutyl amino acid coupling to terminate unreacted chains. |
| Racemization. | Use a weaker base like 2,4,6-collidine in place of DIPEA, especially if the cyclobutyl amino acid is adjacent to a sensitive residue like Cys or His.[12] Avoid excessive heating. |
Analytical Characterization of Cyclobutyl Peptides
The successful incorporation and purity of the final peptide must be confirmed by analytical techniques. The inclusion of unnatural residues like CBAAs can alter the physicochemical properties of the peptide, potentially requiring optimization of standard analytical protocols.[3]
Recommended Methods:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for assessing peptide purity.[13]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of the cyclobutyl amino acid.[13]
Conclusion
The incorporation of cyclobutyl amino acids into peptides is a challenging yet rewarding strategy for the development of novel therapeutics. The steric bulk of the cyclobutane ring necessitates the use of highly potent coupling reagents and optimized protocols. By employing powerful uronium or phosphonium salt reagents like HATU or HCTU, implementing a double coupling strategy, and carefully monitoring the reaction progress, researchers can successfully synthesize these complex peptides with high purity and yield. The methodologies and protocols outlined in this application note provide a robust framework for overcoming the synthetic hurdles associated with these valuable building blocks, paving the way for the exploration of new and improved peptide-based drugs.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. Retrieved from [Link]
-
MDPI. (n.d.). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. Retrieved from [Link]
-
ChemRxiv. (n.d.). Polyhydroxylated cyclopentane β-amino acids derived from D-mannose and D-galactose: synthesis and protocol for incorporation in. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
PubMed. (n.d.). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Retrieved from [Link]
-
LifeTein. (n.d.). Peptide Synthesis Case Studies. Retrieved from [Link]
-
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Design and Synthesis of C-Terminal Modified Cyclic Peptides as VEGFR1 Antagonists. Retrieved from [Link]
-
MDPI. (n.d.). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. Retrieved from [Link]
-
MDPI. (n.d.). Case Studies of the Synthesis of Bioactive Cyclodepsipeptide Natural Products. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Retrieved from [Link]
-
Concept Life Sciences. (n.d.). Synthesis of complex cyclic peptide | Case Study. Retrieved from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
-
Aapptec Peptides. (2021). Carbodiimides and Additives. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]
-
Frontiers. (2020). Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mesalabs.com [mesalabs.com]
- 13. researchgate.net [researchgate.net]
The Strategic Integration of Ethyl 2-Amino-3-cyclobutylpropanoate in Modern Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Spatially Defined Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. A key strategy in this pursuit is the introduction of conformational constraints into bioactive molecules. The incorporation of rigid structural motifs can pre-organize a ligand into its bioactive conformation, thereby reducing the entropic penalty upon binding to its biological target and often leading to a significant increase in affinity. Among the arsenal of building blocks available to medicinal chemists, non-proteinogenic amino acids bearing unique side chains have proven to be particularly valuable.
This guide focuses on Ethyl 2-amino-3-cyclobutylpropanoate , a non-natural β-cyclobutyl α-amino acid ester, and its strategic application as a building block in drug discovery. The cyclobutane moiety, a strained four-membered carbocycle, imparts a distinct three-dimensional geometry that can profoundly influence the pharmacological properties of a parent molecule. Its incorporation can lead to improved metabolic stability, enhanced cell permeability, and the ability to probe specific hydrophobic pockets within a target protein.[1] This document provides a comprehensive overview of the synthesis of this valuable building block, detailed protocols for its incorporation into lead compounds, and highlights its successful application in the development of a marketed antiviral therapeutic.
Physicochemical Properties and Synthesis of this compound
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.
| Property | Value | Reference |
| Molecular Formula | C9H17NO2 | [2] |
| Molecular Weight | 171.24 g/mol | [2] |
| CAS Number | 394735-17-2 | [2] |
| Boiling Point | 227.8±13.0 °C (Predicted) | |
| Density | 1.034 g/cm³ (Predicted) | |
| pKa | 8.11±0.33 (Predicted) |
Protocol 1: Laboratory-Scale Synthesis of this compound
The following protocol is adapted from established literature procedures and provides a reliable method for the gram-scale synthesis of the title compound.
Reaction Scheme:
Caption: Synthetic route to this compound.
Materials:
-
Ethyl 2-(diphenylmethyleneamino)acetate
-
Bromomethylcyclobutane
-
Potassium tert-butoxide (KOtBu)
-
Tetrahydrofuran (THF), anhydrous
-
2N Hydrochloric acid (HCl)
-
50% Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and stirring hotplate
-
Ice bath
-
Rotary evaporator
Procedure:
-
Alkylation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve Ethyl 2-(diphenylmethyleneamino)acetate (1.0 eq) in anhydrous THF.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add potassium tert-butoxide (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Stir the resulting mixture at 0-5 °C for 1 hour.
-
Slowly add bromomethylcyclobutane (1.2 eq) dropwise over 30 minutes, maintaining the temperature at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 30 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Deprotection and Work-up:
-
Upon completion of the reaction, carefully add 2N HCl to the reaction mixture and stir vigorously for 6 hours at room temperature.
-
Add dichloromethane to the mixture and stir for an additional 15 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Wash the aqueous layer with dichloromethane.
-
Combine the aqueous layers and cool to 0-5 °C in an ice bath.
-
Adjust the pH of the aqueous layer to approximately 12.5 by the slow addition of 50% NaOH solution, while maintaining the temperature below 10 °C.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine all organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Application in Peptide Synthesis and Peptidomimetics
The steric bulk of the cyclobutyl group in proximity to the amine functionality presents a moderate challenge for amide bond formation. Therefore, the choice of coupling reagent is critical to ensure high yields and minimize side reactions, particularly racemization.
Protocol 2: HATU-Mediated Amide Coupling
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a highly effective coupling reagent for sterically hindered amino acids, promoting rapid and efficient amide bond formation with low epimerization.[3][4]
Reaction Scheme:
Caption: HATU-mediated amide bond formation workflow.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
5% Lithium chloride (LiCl) aqueous solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
-
Coupling Reaction:
-
To the pre-activated mixture, add a solution of this compound (1.05 eq) in a minimal amount of anhydrous DMF.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with 5% aqueous LiCl solution (to remove residual DMF), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated product.
-
N-Alkylation for the Generation of Novel Scaffolds
The secondary amine functionality of this compound serves as a handle for further diversification through N-alkylation. Reductive amination and direct alkylation are two common and effective strategies.
Protocol 3: Reductive Amination with Aldehydes and Ketones
Reductive amination provides a straightforward method for the synthesis of N-alkylated derivatives from a wide range of carbonyl compounds. Sodium triacetoxyborohydride (NaBH(OAc)3) is a mild and selective reducing agent well-suited for this transformation.[5][6][7]
Reaction Scheme:
Caption: Reductive amination workflow.
Materials:
-
This compound
-
Aldehyde or ketone of interest
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup:
-
To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCM or DCE, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Separate the layers and extract the aqueous phase with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Case Study: Boceprevir - A testament to the value of the Cyclobutylalanyl Moiety
The practical utility of this compound as a building block is exemplified by its incorporation into the structure of Boceprevir . Boceprevir is a potent inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease and was a first-generation direct-acting antiviral agent for the treatment of chronic hepatitis C.[8][9]
The structure of Boceprevir features a β-cyclobutylalanyl moiety at the P1 position, which plays a crucial role in its binding to the active site of the protease.[8] The cyclobutyl group is believed to provide an optimal hydrophobic interaction within the S1 pocket of the enzyme, contributing significantly to the inhibitor's high potency. Furthermore, the conformational rigidity imparted by the cyclobutane ring likely contributes to a lower entropic penalty upon binding.
The synthesis of Boceprevir and its analogs often involves the coupling of a protected form of 3-cyclobutylalanine with other key fragments, underscoring the importance of robust protocols for the manipulation of this building block.[8]
Conclusion
This compound is a versatile and valuable building block for medicinal chemists seeking to introduce conformational constraint and unique spatial arrangements into their drug candidates. The protocols outlined in this guide provide a practical framework for its synthesis and subsequent elaboration into more complex molecules. The successful integration of the cyclobutylalanyl moiety into the marketed drug Boceprevir serves as a compelling validation of the strategic value of this and other related cyclobutane-containing building blocks in modern drug discovery. As the drive towards molecules with improved drug-like properties continues, the judicious use of such spatially defined scaffolds will undoubtedly play an increasingly important role in the design of the next generation of therapeutics.
References
-
Structure activity synthesis of boceprevir. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions. (n.d.). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 7, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
-
Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (n.d.). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
-
The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease. (2012). PubMed Central. Retrieved January 7, 2026, from [Link]
-
A Highly Efficient Synthesis of Telaprevir by Strategic Use of Biocatalysis and Multicomponent Reactions. (n.d.). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 7, 2026, from [Link]
-
1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. (1996). PubMed. Retrieved January 7, 2026, from [Link]
-
Stereoselective Synthesis of β-Alkylated α-Amino Acids via Palladium-Catalyzed Alkylation of Unactivated Methylene C(sp3)–H Bonds with Primary Alkyl Halides. (2011). Journal of the American Chemical Society. Retrieved January 7, 2026, from [Link]
-
Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. (2021). MDPI. Retrieved January 7, 2026, from [Link]
-
[Aminoalcohol derivatives of cyclobutane. 3. N,N-disubstituted aminomethyl-2-hydroxymethylcyclobutanes]. (1972). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (n.d.). Bentham Science. Retrieved January 7, 2026, from [Link]
-
Synthesis of N-Alkyl Amino Acids. (n.d.). Monash University. Retrieved January 7, 2026, from [Link]
-
Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. (n.d.). CHIMIA. Retrieved January 7, 2026, from [Link]
- Process for preparing amino-carboxylic acid amides. (n.d.). Google Patents.
-
Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. Retrieved January 7, 2026, from [Link]
- N-alkylation of n-alpha-boc-protected amino acids. (n.d.). Google Patents.
-
Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. (n.d.). University of Groningen. Retrieved January 7, 2026, from [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved January 7, 2026, from [Link]
- Method for synthesizing 2-aminoethyl(ethyl)amine. (n.d.). Google Patents.
-
Coupling Reagents. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. (2023). National Institutes of Health. Retrieved January 7, 2026, from [Link]
- Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds. (n.d.). Google Patents.
-
Synthesis of entecavir and its novel class of analogs. (2011). PubMed. Retrieved January 7, 2026, from [Link]
-
Reductive amination of carbohydrates using NaBH(OAc)3. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Coupling Reagents. (n.d.). Aapptec. Retrieved January 7, 2026, from [Link]
- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (n.d.). Google Patents.
-
Telaprevir. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
- Synthesis of 2-(2-aminoethoxy) ethanol. (n.d.). Google Patents.
Sources
- 1. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 2. This compound | C9H17NO2 | CID 23594366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
Application of Cyclic Amino Acids in Medicinal Chemistry: A Guide for Researchers
Introduction: The Power of Conformational Constraint
In the intricate dance of molecular recognition that governs biological processes, the three-dimensional shape of a molecule is paramount. For peptides, which often suffer from proteolytic instability and poor bioavailability due to their inherent flexibility, medicinal chemists have long sought strategies to lock them into their bioactive conformations. The incorporation of cyclic amino acids has emerged as a powerful and versatile tool to achieve this conformational rigidity. By restricting the rotational freedom of the peptide backbone and side chains, these unique building blocks can pre-organize a peptide into a specific secondary structure, such as a β-turn or an α-helix, thereby enhancing its binding affinity, selectivity, and metabolic stability.[1][2] This guide provides an in-depth exploration of the application of cyclic amino acids in drug discovery, complete with detailed protocols for their synthesis, incorporation into peptides, and comprehensive characterization.
I. The Strategic Advantage of Cyclic Amino Acids in Drug Design
The utility of cyclic amino acids in medicinal chemistry stems from their ability to address several key challenges in drug development.
Conformational Constraint and Pre-organization
Linear peptides can adopt a multitude of conformations in solution, and only a fraction of these are recognized by their biological target. This conformational entropy comes at a thermodynamic cost upon binding. By incorporating a cyclic amino acid, the peptide is "pre-organized" into a conformation that more closely resembles its bound state, reducing the entropic penalty of binding and often leading to a significant increase in potency.[1][2] The degree of constraint can be fine-tuned by the ring size and substitution pattern of the cyclic amino acid. For instance, the four-membered ring of azetidine-2-carboxylic acid imposes a different set of torsional constraints compared to the five-membered ring of proline or the six-membered ring of pipecolic acid.[3]
Peptidomimicry: Mimicking Nature's Scaffolds
Cyclic amino acids are excellent scaffolds for creating peptidomimetics, molecules that mimic the structure and function of natural peptides but with improved drug-like properties. They can be used to replace entire peptide fragments, preserving the essential pharmacophoric elements while introducing a more rigid and proteolytically stable backbone. Bicyclic and spirocyclic amino acids, with their even more rigidly defined geometries, are particularly valuable in this regard, allowing for the precise positioning of functional groups in three-dimensional space.[4][5][6]
Enhancing Metabolic Stability and Bioavailability
One of the major hurdles for peptide-based therapeutics is their rapid degradation by proteases in the body. The constrained nature of cyclic amino acids can sterically hinder the approach of proteases, thereby increasing the metabolic stability of the peptide.[2] Furthermore, by reducing the number of rotatable bonds and increasing the overall rigidity, the incorporation of cyclic amino acids can improve a peptide's ability to cross biological membranes, leading to enhanced bioavailability.
II. Synthesis of Key Cyclic Amino Acids: Detailed Protocols
The successful application of cyclic amino acids begins with their efficient and stereocontrolled synthesis. This section provides detailed, step-by-step protocols for the preparation of several commonly used cyclic amino acids.
Synthesis of (2S, 4R)- and (2S, 4S)-4-Fluoroproline
4-Fluoroprolines are valuable proline analogs where the fluorine atom introduces a strong stereoelectronic effect that can significantly influence peptide conformation.
Protocol 2.1.1: Synthesis of (2S, 4S)-4-Fluoroproline Methyl Ester
-
Rationale: This protocol starts from the readily available (2S, 4R)-hydroxyproline. The key steps involve the inversion of the stereocenter at the 4-position via an SN2 reaction with a fluoride source. Diethylaminosulfur trifluoride (DAST) is a common and effective fluorinating agent for this transformation.
-
Procedure:
-
Protection: To a solution of N-Boc-(2S, 4R)-hydroxyproline (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Stir the mixture at 0 °C for 30 minutes, then add methanol (1.2 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Filter off the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure. Purify the residue by flash chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield N-Boc-(2S, 4R)-hydroxyproline methyl ester.
-
Fluorination: Dissolve the protected hydroxyproline methyl ester (1.0 eq) in anhydrous DCM (0.1 M) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Slowly add DAST (1.2 eq) dropwise. Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4 hours.
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C. Separate the layers and extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to afford N-Boc-(2S, 4S)-4-fluoroproline methyl ester.
-
Protocol 2.1.2: Deprotection to Yield (2S, 4S)-4-Fluoroproline
-
Rationale: The final step involves the removal of the Boc and methyl ester protecting groups under acidic conditions.
-
Procedure:
-
Dissolve the N-Boc-(2S, 4S)-4-fluoroproline methyl ester in a solution of 4 M HCl in dioxane.
-
Stir the reaction at room temperature for 4 hours.
-
Concentrate the reaction mixture under reduced pressure to yield (2S, 4S)-4-fluoroproline hydrochloride as a solid. The free amino acid can be obtained by neutralizing with a suitable base (e.g., ion-exchange chromatography or by dissolving in water and adjusting the pH to 7 with a base like lithium hydroxide, followed by lyophilization).
-
Synthesis of L-Azetidine-2-carboxylic Acid
Azetidine-2-carboxylic acid, a four-membered ring homolog of proline, introduces significant conformational constraints.
Protocol 2.2.1: Synthesis from γ-Butyrolactone
-
Rationale: This multi-step synthesis transforms a readily available starting material into the desired cyclic amino acid. The key steps involve bromination, cyclization to form the azetidine ring, and subsequent deprotection and resolution.[1][7]
-
Procedure:
-
Bromination and Esterification: Reflux γ-butyrolactone with thionyl chloride and a catalytic amount of bromine to yield α-bromo-γ-butyrolactone. React the crude product with an alcohol (e.g., tert-butanol) in the presence of a non-nucleophilic base (e.g., 2,6-lutidine) to form the corresponding tert-butyl ester.
-
Cyclization: Treat the α-bromo ester with a primary amine (e.g., benzylamine) to induce cyclization to the N-benzyl-azetidine-2-carboxylate.
-
Hydrogenation and Deprotection: Subject the N-benzyl ester to catalytic hydrogenation (e.g., H₂, Pd/C) to simultaneously remove the N-benzyl group and cleave the tert-butyl ester, yielding racemic azetidine-2-carboxylic acid.
-
Resolution: The racemic mixture can be resolved into its enantiomers using chiral resolving agents (e.g., D-α-phenylethylamine) or by enzymatic methods.[8]
-
Synthesis of Bicyclic Proline Analogs
Bicyclic proline analogs offer even greater conformational rigidity than proline itself.
Protocol 2.3.1: General Strategy for Substituted Bicyclic Proline Analogs
-
Rationale: This approach utilizes a key intermediate that can be functionalized at the bridgehead positions to introduce diversity.[5]
-
Procedure:
-
Formation of the Key Intermediate: Start with a protected bicyclic amine (e.g., N-Boc-2-azabicyclo[2.2.1]heptane). Perform an α-lithiation followed by reaction with an electrophile (e.g., a silyl chloride like TBSCl) to protect the α-position.
-
Bridgehead Functionalization: A second lithiation at the other bridgehead position allows for the introduction of various substituents (R-groups) via reaction with a range of electrophiles. Transmetallation with a copper cyanide-lithium chloride complex can broaden the scope of applicable electrophiles.
-
Deprotection and Oxidation: Remove the protecting groups and oxidize the amino alcohol to the corresponding carboxylic acid to yield the final bicyclic α-amino acid.
-
III. Incorporation of Cyclic Amino Acids into Peptides: Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the most common method for incorporating both natural and unnatural amino acids into peptides. The following protocols are based on the widely used Fmoc/tBu strategy.[9][10][11][12]
General Fmoc-SPPS Workflow
The following diagram illustrates the general workflow for Fmoc-based solid-phase peptide synthesis.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Protocol for Incorporating Proline and its Analogs
-
Rationale: The incorporation of proline and its cyclic analogs follows the general SPPS protocol, but certain considerations are necessary due to their unique structure. The secondary amine of proline can lead to slower coupling kinetics and an increased risk of side reactions like diketopiperazine formation, especially when it is the second or third residue in the sequence.
-
Procedure:
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides or 2-chlorotrityl chloride resin for C-terminal acids) in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling (if applicable): Couple the first Fmoc-protected amino acid to the resin using a suitable coupling agent (e.g., HBTU/DIPEA or DIC/Oxyma).
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess piperidine and byproducts.
-
Coupling of the Cyclic Amino Acid:
-
Activation: In a separate vessel, pre-activate the Fmoc-protected cyclic amino acid (e.g., Fmoc-Pro-OH, Fmoc-4-F-Pro-OH) (3-5 equivalents) with a coupling reagent (e.g., HBTU, HATU, or HCTU) and a base (e.g., DIPEA or 2,4,6-collidine) in DMF for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-4 hours. The use of stronger coupling reagents like HATU or HCTU is often beneficial for coupling hindered cyclic amino acids.
-
-
Monitoring the Coupling Reaction: Perform a qualitative ninhydrin test (for primary amines) or a chloranil or isatin test (for secondary amines like proline) to monitor the completion of the coupling reaction. A negative test indicates a complete reaction. If the test is positive, a recoupling step with freshly activated amino acid is recommended.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat: Repeat steps 3-7 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin extensively with DCM and dry it under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water) for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Table 1: Common Coupling Reagents for SPPS
| Coupling Reagent | Full Name | Advantages | Disadvantages |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Efficient, widely used | Can cause racemization, especially with sensitive amino acids |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient, low racemization | More expensive than HBTU |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Fast coupling kinetics, low racemization | Can be less stable than HBTU |
| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate | Cost-effective, low racemization | Slower coupling kinetics than uronium salts |
IV. Characterization of Cyclic Amino Acids and Peptides
Thorough characterization is essential to confirm the identity, purity, and structure of synthesized cyclic amino acids and the peptides containing them.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for the structural elucidation of cyclic amino acids and peptides in solution.
Protocol 4.1.1: NMR Analysis of a Cyclic Amino Acid
-
Rationale: 1D (¹H and ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC) are used to determine the chemical structure and stereochemistry of the synthesized cyclic amino acid.
-
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified cyclic amino acid in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to determine the proton chemical shifts and coupling constants.
-
Acquire a ¹³C NMR spectrum to identify all carbon atoms.
-
Acquire a COSY spectrum to establish ¹H-¹H spin-spin coupling networks.
-
Acquire an HSQC spectrum to correlate directly bonded ¹H and ¹³C atoms.
-
Acquire an HMBC spectrum to identify long-range ¹H-¹³C correlations, which helps in assigning quaternary carbons and piecing together the molecular framework.
-
-
Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the coupling constants to deduce dihedral angles and relative stereochemistry. Use the 2D NMR data to unambiguously assign all proton and carbon signals.
-
Protocol 4.1.2: Conformational Analysis of a Cyclic Peptide by NMR
-
Rationale: For peptides, NMR is crucial for determining the three-dimensional structure in solution. NOESY or ROESY experiments provide information about through-space proton-proton proximities, which are used to calculate a structural model.[13][14][15][16]
-
Procedure:
-
Sample Preparation: Dissolve 1-2 mg of the purified peptide in a suitable deuterated solvent.
-
Data Acquisition: In addition to the standard 1D and 2D NMR experiments mentioned above, acquire a NOESY or ROESY spectrum.
-
Data Analysis: Identify and quantify the NOE/ROE cross-peaks. These cross-peaks indicate that two protons are close in space (typically < 5 Å). Use the NOE-derived distance restraints, along with dihedral angle restraints from coupling constants, in molecular modeling software to calculate a family of low-energy solution structures of the peptide.
-
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight and sequence of peptides.
Protocol 4.2.1: ESI-MS and MS/MS Analysis of a Cyclic Peptide
-
Rationale: Electrospray ionization (ESI) is a soft ionization technique that allows for the accurate mass determination of peptides. Tandem mass spectrometry (MS/MS) is used to fragment the peptide and obtain sequence information. The fragmentation of cyclic peptides is more complex than that of linear peptides because it requires at least two backbone cleavages to generate fragment ions.[13][17][18][19][20]
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified peptide (e.g., 1-10 µM) in a solvent compatible with ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Data Acquisition:
-
Acquire a full scan ESI-MS spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion.
-
Select the molecular ion for fragmentation and acquire an MS/MS spectrum using collision-induced dissociation (CID) or a similar fragmentation technique.
-
-
Data Analysis: From the full scan MS, calculate the molecular weight of the peptide and confirm that it matches the expected value. Analyze the MS/MS spectrum to identify the fragment ions (b- and y-ions). The fragmentation pattern can be used to confirm the amino acid sequence. Specialized software can aid in the de novo sequencing of cyclic peptides from their MS/MS data.
-
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is essential for determining the enantiomeric purity of synthesized cyclic amino acids.
Protocol 4.3.1: Enantiomeric Purity Analysis by Chiral HPLC
-
Rationale: This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to their separation.[21][22][23][24][25]
-
Procedure:
-
Column and Mobile Phase Selection: Choose a chiral column and mobile phase system appropriate for the analyte. For underivatized amino acids, macrocyclic glycopeptide-based CSPs (e.g., Astec CHIROBIOTIC T) are often effective.
-
Sample Preparation: Dissolve the cyclic amino acid in the mobile phase.
-
Chromatography: Inject the sample onto the HPLC system and run the analysis.
-
Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess (% ee) can be calculated using the formula: % ee = [([major enantiomer] - [minor enantiomer]) / ([major enantiomer] + [minor enantiomer])] x 100.
-
Table 2: Exemplary Chiral HPLC Conditions for Amino Acid Enantiomer Separation
| Amino Acid | Chiral Stationary Phase | Mobile Phase | Detection |
| DL-Proline | Astec CHIROBIOTIC T | 80:20 Methanol:Water + 0.1% Acetic Acid | UV at 210 nm |
| DL-Pipecolic Acid | Crownpak CR(+) | Perchloric acid solution (pH 2.0) | UV at 200 nm |
| DL-Azetidine-2-carboxylic acid | Astec CHIROBIOTIC V | 90:10:0.1 Acetonitrile:Water:TFA | UV at 210 nm |
| DL-4-Fluoroproline | Astec CHIROBIOTIC T | 70:30 Methanol:Water + 0.1% TFA | UV at 210 nm |
V. Conclusion and Future Perspectives
The application of cyclic amino acids has become an integral part of modern medicinal chemistry, providing a powerful strategy to overcome the limitations of traditional peptide-based drug candidates. The ability to precisely control the conformation of a peptide through the incorporation of these constrained building blocks has led to the development of more potent, selective, and stable therapeutics. As our understanding of the conformational preferences of different cyclic amino acids continues to grow, and as new synthetic methodologies for their preparation are developed, we can expect to see an even wider application of these valuable tools in the design of the next generation of drugs.
VI. References
-
SYNTHESIS OF BICYCLIC PROLINE ANALOGUES. (2022). Available at: [Link]
-
Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951–959.
-
Dhimane, H., et al. (2005). Synthesis of 5-substituted pipecolic acid derivatives as new conformationally constrained ornithine and arginine analogues. Tetrahedron Letters, 46(45), 7903-7906.
-
Jin, J. Z., & Zhang, J. (2012). Synthesis of L-Azetidine-2-Carboxylic Acid. Advanced Materials Research, 455, 635-638.
-
Synthesis of L-Azetidine-2-Carboxylic Acid. ResearchGate. Available at: [Link]
-
Rosenthal, G. A., & Davis, D. L. (1982). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. The Journal of Organic Chemistry, 47(23), 4684-4687.
-
CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid. Google Patents. Available at:
-
Resolution of D-azetidine-2-carboxylic acid. ResearchGate. Available at: [Link]
-
Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. SciSpace. Available at: [Link]
-
Synthesis of novel pipecolic acid derivatives. Part 2. 1 Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines. ScienceDirect. Available at: [Link]
-
Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. ResearchGate. Available at: [Link]
-
Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. The Journal of organic chemistry, 70(22), 9028–9031.
-
Griggs, S. D., Tape, D. T., & Clarke, P. A. (2018). Strategies for the synthesis of spiropiperidines–a review of the last 10 years. Organic & biomolecular chemistry, 16(36), 6836-6853.
-
Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds using amino acids in a three-component reaction to generate potential Sigma-1 (σ1) receptor selective ligands. (2018). PubMed Central. Available at: [Link]
-
Conformational Properties of Poly(L-azetidine-2-carboxylic acid) in Solution as Studied by Carbon-13 and Proton Nuclear Magnetic Resonance Spectroscopy. ACS Publications. Available at: [Link]
-
New approaches to mass spectrometry analysis of cyclic and bicyclic peptides. University of Warwick. Available at: [Link]
-
3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. (2016). PubMed Central. Available at: [Link]
-
Synthesis of Peptides Containing Proline Analogues. Georg Thieme Verlag KG. Available at: [Link]
-
Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. (2023). bepls. Available at: [Link]
-
Mass Spectrometric Analysis of Cyclic Peptides. (2015). Royal Society of Chemistry. Available at: [Link]
-
Introduction to Peptide Synthesis. (2011). PubMed Central. Available at: [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies. Available at: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]
-
Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2023). PubMed Central. Available at: [Link]
-
Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. (2024). Organic & Biomolecular Chemistry. Available at: [Link]
-
Strategies for the synthesis of spiropiperidines – a review of the last 10 years. (2018). Organic & Biomolecular Chemistry. Available at: [Link]
-
Methods and protocols of modern solid phase peptide synthesis. (2014). Available at: [Link]
-
Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (2022). AVESİS. Available at: [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. Available at: [Link]
-
Chiral Columns for enantiomer separation by HPLC. SUMIKA. Available at: [Link]
-
ChemInform Abstract: Chiral Separation of Enantiomers of Amino Acid Derivatives by HPLC on Vancomycin and Teicoplanin Chiral Stationary Phases. ResearchGate. Available at: [Link]
-
HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review. (2006). PubMed. Available at: [Link]
-
Synthesis of chiral bicyclic proline analogs. ResearchGate. Available at: [Link]
-
Peptide ion fragmentation in mass spectrometry. (2010). Available at: [Link]
-
Mass spectrometry of peptides and proteins. (2004). OSU Chemistry. Available at: [Link]
-
Mass spectrometry of peptides and proteins. (2004). PubMed. Available at: [Link]
-
Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. (2023). Available at: [Link]
-
Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. (2023). PubMed Central. Available at: [Link]
-
Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. ResearchGate. Available at: [Link]
-
Biosynthesis of l-pipecolic acid. l-Pipecolic acid is derived from l-lysine via a lysine cyclodeaminase-catalyzed reaction (9). ResearchGate. Available at: [Link]
Sources
- 1. Synthesis of L-Azetidine-2-Carboxylic Acid | Scientific.Net [scientific.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. conferences.lu.lv [conferences.lu.lv]
- 6. Strategies for the synthesis of spiropiperidines – a review of the last 10 years - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid - Google Patents [patents.google.com]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. Mass spectrometry of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mr.copernicus.org [mr.copernicus.org]
- 15. Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. warwick.ac.uk [warwick.ac.uk]
- 18. books.rsc.org [books.rsc.org]
- 19. uab.edu [uab.edu]
- 20. research.cbc.osu.edu [research.cbc.osu.edu]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 23. scas.co.jp [scas.co.jp]
- 24. researchgate.net [researchgate.net]
- 25. HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Solid-Phase Peptide Synthesis with Ethyl 2-Amino-3-Cyclobutylpropanoate
Prepared by: Gemini, Senior Application Scientist
Introduction: Expanding the Peptidic Universe with Non-Canonical Amino Acids
The introduction of non-canonical amino acids (ncAAs) into peptide sequences is a powerful strategy in modern drug discovery and chemical biology.[1][2][3] By moving beyond the 20 proteinogenic amino acids, researchers can design peptides with enhanced stability, novel structural motifs, and unique functionalities.[4][5][6] Ethyl 2-amino-3-cyclobutylpropanoate, a synthetic amino acid featuring a bulky cyclobutyl side chain, represents a compelling building block for creating peptidomimetics with constrained conformations and potentially increased resistance to proteolytic degradation.[4]
This guide provides a comprehensive overview and detailed protocols for the successful incorporation of this compound into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). As a Senior Application Scientist, this document is structured to provide not only the "how" but also the "why" behind each step, ensuring a deep understanding of the underlying chemical principles.
Understanding the Challenge: Steric Hindrance in SPPS
The primary challenge in incorporating this compound lies in the steric hindrance posed by its bulky cyclobutyl side chain.[7][8] This steric bulk can impede the approach of the activated amino acid to the growing peptide chain on the solid support, potentially leading to incomplete coupling reactions and the formation of deletion sequences.[7][9] Therefore, standard SPPS protocols may require optimization to achieve high coupling efficiencies.[7]
Core Principles of Fmoc-Based SPPS
Fmoc-based SPPS is a cyclical process involving the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1][10][11] The use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection, in conjunction with acid-labile side-chain protecting groups, forms the basis of an orthogonal protection strategy.[12][13][14] This allows for the selective deprotection of the Nα-amino group at each cycle without affecting the side-chain protecting groups until the final cleavage step.[12][13]
Diagram 1: The Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: Simplified mechanism of amino acid activation and coupling.
Protocol 4: Final Fmoc Deprotection
-
After the final amino acid has been coupled, perform the Fmoc deprotection as described in Protocol 2 .
Protocol 5: Resin Washing and Drying
-
Wash the peptide-resin thoroughly with DMF (5 x 5 mL) followed by DCM (5 x 5 mL).
-
Dry the resin under vacuum for at least 2 hours.
Protocol 6: Cleavage and Global Deprotection
Rationale: This step simultaneously cleaves the synthesized peptide from the resin support and removes the acid-labile side-chain protecting groups. A cleavage cocktail containing scavengers is used to prevent side reactions. [10] Table 1: Standard Cleavage Cocktail
| Component | Volume/Weight | Purpose |
| Trifluoroacetic Acid (TFA) | 9.5 mL (95%) | Cleavage and deprotection |
| Water | 0.25 mL (2.5%) | Scavenger |
| Triisopropylsilane (TIS) | 0.25 mL (2.5%) | Scavenger |
-
Add 10 mL of the cleavage cocktail to the dried peptide-resin in the reaction vessel.
-
Agitate the mixture at room temperature for 2-3 hours. [10]3. Filter the resin and collect the filtrate into a clean centrifuge tube.
-
Precipitate the crude peptide by adding the filtrate to 40 mL of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether (2 x 20 mL).
-
Dry the crude peptide under vacuum.
Peptide Characterization and Purification
The crude peptide should be analyzed to confirm its identity and purity before purification.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized peptide. [15][16]* High-Performance Liquid Chromatography (HPLC): To assess the purity of the crude peptide and to purify it. [17][18] Table 2: Typical HPLC Conditions for Peptide Analysis
| Parameter | Condition |
| Column | C18 reversed-phase, 3-5 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 1 mL/min |
| Detection | UV at 214 nm and 280 nm |
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Coupling Efficiency | Steric hindrance from the cyclobutyl group. | Use HATU as the coupling reagent, increase coupling time, perform a double coupling. [7][19] |
| Low Crude Peptide Purity | Incomplete deprotection or coupling. | Ensure complete Fmoc deprotection and monitor coupling reactions with the Kaiser test. [19] |
| Low Yield After Cleavage | Incomplete cleavage from the resin. | Extend the cleavage time if necessary. [19] |
Conclusion
The incorporation of this compound into peptides is a viable strategy for creating novel peptidomimetics. While its bulky side chain presents a steric challenge, the use of optimized coupling protocols, including more potent activating agents and extended reaction times, can lead to successful synthesis. The protocols and guidelines presented in this document provide a robust framework for researchers to explore the potential of this and other sterically hindered non-canonical amino acids in their peptide-based research and development endeavors.
References
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Bpa-OH. BenchChem.
- Creative Peptides. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- MDPI. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs)
- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis.
- ResearchGate. (2024). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis.
- Hearn, M. T. W. (Ed.). (2004). Analytics of Synthetic Peptides.
- ResearchGate. (n.d.). Schemes of four noncanonical amino acid (ncAA) incorporation....
- BenchChem. (2025). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. BenchChem.
- Semantic Scholar. (n.d.). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Semantic Scholar.
- Nowick, J. S. (2020).
- BioPharmaSpec. (n.d.).
- American Society for Microbiology. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals.
- Preprints.org. (2023). Advances in Biosynthesis of Non-canonical Amino Acids (ncAAs)
- Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.
- Springer Nature Experiments. (n.d.). Characterization of Synthetic Peptides by Mass Spectrometry.
- BenchChem. (2025). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids. BenchChem.
- Chemistry For Everyone. (2025).
- PMC. (2023).
- MDPI. (n.d.). Non-Canonical Amino Acids in Analyses of Protease Structure and Function. MDPI.
- Agilent. (2024).
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
- PubMed. (2024). Characterization of Synthetic Peptides by Mass Spectrometry. PubMed.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
- Khadse, S. (2014).
- Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Aapptec Peptides.
- Royal Society of Chemistry. (2020). Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis.
- PubMed. (2013).
- ResearchGate. (2023). (PDF) Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications.
- ResearchGate. (2025). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy.
- BenchChem. (2025).
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- PMC. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. NIH.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- PubMed. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed.
- Biosynth. (2024). Complex Peptide Production, Challenges and Manufacturing | Blog. Biosynth.
- GenScript. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. GenScript.
- Frontiers. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers.
- Nature. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
- PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
- Semantic Scholar. (2011). Synthesis and characterization of a new peptide analogue:2-Amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Semantic Scholar.
- ResearchGate. (n.d.). Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY).
- Pentelute Lab. (n.d.). Rapid Flow-Based Peptide Synthesis. Pentelute Lab.
- BOC Sciences. (n.d.). Peptide Synthesis Services. BOC Sciences.
- D-Scholarship@Pitt. (n.d.). Syntheses of Peptidic, Natural Product-inspired, and Heterocyclic Molecules as Biological Probes. D-Scholarship@Pitt.
Sources
- 1. mdpi.com [mdpi.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-Canonical Amino Acids in Analyses of Protease Structure and Function | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Complex Peptide Production, Challenges and Manufacturing | Blog | Biosynth [biosynth.com]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 15. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 16. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. agilent.com [agilent.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Use of cyclobutane amino acids as organocatalysts in asymmetric synthesis
Application Notes & Protocols
Topic: Use of Cyclobutane Amino Acids as Organocatalysts in Asymmetric Synthesis
For: Researchers, Scientists, and Drug Development Professionals
The Emergence of Constrained Scaffolds: Cyclobutane Amino Acids in Organocatalysis
The field of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules, offering a powerful alternative to traditional metal-based catalysts.[1][2] Within this domain, the design of the catalyst is paramount to achieving high stereoselectivity. While proline and its derivatives have been workhorses in the field, there is a continuous drive to develop catalysts with enhanced activity and selectivity.[1][2] Cyclobutane-containing amino acids (CBAAs) have emerged as exceptionally promising building blocks for novel organocatalysts.[3] Their inherent structural rigidity, a consequence of the strained four-membered ring, imparts a high degree of conformational constraint.[4][5] This pre-organization of the catalyst's three-dimensional structure is critical for creating a well-defined chiral environment, which in turn leads to superior stereochemical control in asymmetric transformations.
This guide provides an in-depth exploration of CBAA-based organocatalysts, focusing on their design, mechanism, and application in key synthetic reactions, particularly asymmetric aldol and Michael additions.
The Structural Advantage: Why Cyclobutane?
The efficacy of a chiral organocatalyst hinges on its ability to form a diastereomeric transition state with the substrate, thereby directing the reaction pathway to favor one enantiomer. The cyclobutane ring serves as a rigid scaffold that locks the catalyst into a specific conformation. This has several key advantages:
-
Reduced Conformational Flexibility: Unlike more flexible acyclic or larger ring systems, the cyclobutane core minimizes non-productive catalyst conformations, ensuring the active catalytic species is readily available.[6][7]
-
Precise Positioning of Catalytic Groups: The fixed geometry allows for the precise spatial arrangement of the catalytic functionalities (e.g., the secondary amine of a proline moiety) and other directing groups.
-
Tunable Stereoelectronics: The substitution pattern on the cyclobutane ring can be systematically varied to fine-tune the steric and electronic properties of the catalyst's active site, optimizing it for specific substrates.
Catalyst Design: Hybrid Peptides Incorporating Cyclobutane Amino Acids
A highly successful strategy involves the incorporation of a central cyclobutane β- or γ-amino acid into a short peptide sequence, often flanked by proline residues.[6][7] These hybrid peptides combine the proven catalytic power of proline with the structural benefits of the cyclobutane core.
A representative catalyst structure is an α,γ,α-tripeptide, where a central cyclobutane γ-amino acid is flanked by two L- or D-proline residues. Studies have shown that these α,γ,α-tripeptides are often superior to their β-amino acid counterparts, likely due to their higher rigidity which is more conducive to adopting the necessary active conformation for catalysis.[6][7]
Caption: General structure of a Pro-CBAA-Pro hybrid peptide organocatalyst.
The chirality of the final product is directly controlled by the chirality of the proline residues used.[6] This provides a straightforward and powerful method for "tuning" the catalyst to produce either the (R) or (S) enantiomer of the desired product by simply selecting commercially available D- or L-proline during catalyst synthesis.[6]
Application in Asymmetric Aldol Reactions
The aldol reaction is a cornerstone of C-C bond formation in organic synthesis.[8] Organocatalytic, asymmetric versions of this reaction are of immense value. CBAA-peptide catalysts have demonstrated exceptional performance in this area.
Mechanistic Rationale: Enamine Catalysis
Like proline itself, these catalysts operate through an enamine-based catalytic cycle. The secondary amine of a proline residue reacts with a ketone substrate to form a nucleophilic enamine intermediate. This enamine then attacks the electrophilic aldehyde. The rigidity of the cyclobutane core helps to create a highly organized transition state, shielding one face of the enamine and forcing the aldehyde to approach from a specific trajectory, thus ensuring high stereoselectivity.
Caption: Enamine catalytic cycle for the asymmetric aldol reaction.
An interesting and synthetically useful phenomenon is the reversal of enantioselectivity observed when the reaction is conducted in the presence of water or other protic solvents.[6][7] Spectroscopic and theoretical studies suggest this is not due to a change in the catalyst's conformation, but rather the participation of a water molecule in the rate-determining transition state, which alters the preferred face of nucleophilic attack.[6]
Protocol: Asymmetric Aldol Addition of Cyclohexanone to 4-Nitrobenzaldehyde
This protocol is a representative example based on methodologies described in the literature.[6][7]
Materials:
-
CBAA-Peptide Catalyst (e.g., L-Pro-CBAA-L-Pro tripeptide)
-
Cyclohexanone (freshly distilled)
-
4-Nitrobenzaldehyde
-
Solvent (e.g., Toluene, anhydrous)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
-
HPLC-grade solvents (Hexane, Isopropanol) for chiral HPLC
Procedure:
-
Reaction Setup: To a dry vial under an inert atmosphere (e.g., Argon or Nitrogen), add the CBAA-peptide catalyst (5 mol%).
-
Reagent Addition: Add anhydrous toluene (1.0 mL). Stir the mixture for 5 minutes at room temperature to ensure dissolution/suspension. Add 4-nitrobenzaldehyde (0.2 mmol, 1.0 eq).
-
Initiation: Add cyclohexanone (1.0 mmol, 5.0 eq) to the vial.
-
Reaction: Stir the reaction mixture vigorously at room temperature (or as optimized, e.g., 0 °C) and monitor by TLC.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired aldol product.
-
Analysis:
-
Confirm the structure and determine the diastereomeric ratio (dr) by ¹H NMR analysis of the purified product.
-
Determine the enantiomeric excess (ee) by chiral stationary phase HPLC analysis.
-
Performance Data
CBAA-peptide catalysts consistently provide high yields and excellent stereoselectivities in aldol additions.
| Catalyst Type | Aldehyde Substrate | Ketone Substrate | Yield (%) | dr (anti/syn) | ee (%) | Reference |
| α,γ,α-Tripeptide | 4-Nitrobenzaldehyde | Cyclohexanone | >95 | 95:5 | 98 | [6][7] |
| α,γ,α-Tripeptide | Benzaldehyde | Acetone | 85 | - | 90 | [6][7] |
| α,β,α-Tripeptide | 4-Nitrobenzaldehyde | Cyclohexanone | 80 | 88:12 | 85 | [6][7] |
Data are representative values synthesized from the literature to illustrate typical performance.
Application in Asymmetric Michael Additions
The conjugate or Michael addition is another fundamental C-C bond-forming reaction, crucial for the synthesis of 1,5-dicarbonyl compounds and other important motifs. The principles of enamine catalysis also extend to this transformation, where the chiral enamine intermediate adds to an α,β-unsaturated electrophile.
Protocol: Asymmetric Michael Addition of a Ketone to a Nitroalkene
This protocol outlines a general procedure for the conjugate addition of a ketone to a β-nitrostyrene, a common Michael acceptor.
Caption: General experimental workflow for a CBAA-catalyzed Michael addition.
Materials:
-
CBAA-Peptide Catalyst (e.g., D-Pro-CBAA-D-Pro tripeptide)
-
β-Nitrostyrene
-
Ketone (e.g., Acetone, Cyclohexanone)
-
Co-catalyst (e.g., Benzoic Acid, optional but often beneficial)
-
Solvent (e.g., CH₂Cl₂, CHCl₃)
Procedure:
-
Reaction Setup: To a vial, add the CBAA-peptide catalyst (3-10 mol%) and the β-nitrostyrene derivative (0.2 mmol, 1.0 eq).
-
Reagent Addition: Add the solvent (1.0 mL) followed by the ketone (2.0 mmol, 10 eq).
-
Reaction: Stir the mixture at the desired temperature (e.g., 25 °C) until the starting nitroalkene is consumed (as monitored by TLC).
-
Workup: Remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography (silica gel) to obtain the Michael adduct.
-
Analysis: Determine the yield, diastereomeric ratio (¹H NMR), and enantiomeric excess (chiral HPLC).
Performance Data
High yields and stereoselectivities are achievable for Michael additions using these constrained catalysts.
| Catalyst Type | Michael Acceptor | Michael Donor | Yield (%) | dr (syn/anti) | ee (%) | Reference |
| Proline-derived Diamide | β-Nitrostyrene | Cyclohexanone | up to 94 | 98:2 | up to 98 | [7] |
| Cinchona-Squaramide | Cyclobutene Acyl-Oxazolidinone | Thiophenol | >95 | >95:5 | 99 | [9][10] |
Note: The second entry uses a different catalyst type but illustrates the utility of cyclobutane scaffolds in high-ee Michael additions.
Conclusion and Future Outlook
Cyclobutane amino acids are powerful and versatile building blocks for the design of next-generation organocatalysts. Their inherent rigidity allows for the construction of highly pre-organized catalytic environments, leading to exceptional levels of stereocontrol in important asymmetric transformations like aldol and Michael additions. The modular nature of the hybrid peptide design, where product chirality can be dictated by the choice of proline enantiomer, makes these systems highly attractive for practical applications in pharmaceutical and fine chemical synthesis. Future research will likely focus on expanding the reaction scope, developing catalysts for other challenging transformations, and exploring the synthesis of novel, even more constrained CBAA scaffolds.[8][11]
References
-
Stereoselectivity of Proline/Cyclobutane Amino Acid-Containing Peptide Organocatalysts for Asymmetric Aldol Additions: A Rationale. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Stereoselectivity of Proline/Cyclobutane Amino Acid-Containing Peptide Organocatalysts for Asymmetric Aldol Additions: A Rationale | Request PDF. ResearchGate. [Link]
-
Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids. European Journal of Organic Chemistry. [Link]
-
New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews. [Link]
-
Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science (RSC Publishing). [Link]
-
Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au. [Link]
-
Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. PMC - NIH. [Link]
-
Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. PMC. [Link]
-
Asymmetric synthesis of cyclobutanes and their derivatives. ResearchGate. [Link]
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition. Langmuir - ACS Publications. [Link]
-
Cyclobutanes in Organic Synthesis. Baran Lab. [Link]
-
Applications of C-H Functionalization Logic to Cyclobutane Synthesis. ResearchGate. [Link]
-
The application of cyclobutane derivatives in organic synthesis. ResearchGate. [Link]
-
Organocatalytic asymmetric synthesis of β3-amino acid derivatives. RSC Publishing. [Link]
-
Stereoselective strategy for the synthesis of γ‐cyclobutane amino acids... ResearchGate. [Link]
-
Synthesis and structural study of highly constrained hybrid cyclobutane-proline γ,γ-peptides. PubMed. [Link]
-
Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition. Semantic Scholar. [Link]
-
Amino Acids and Peptides Organocatalysts: A Brief Overview on Its Evolution and Applications in Organic Asymmetric Synthesis. ResearchGate. [Link]
-
Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. DIGITAL.CSIC. [Link]
-
Heterogeneous organocatalysis: the proline case. RSC Advances (RSC Publishing). [Link]
-
Direct Synthesis of Cycloalkanes from Diols and Secondary Alcohols or Ketones Using a Homogeneous Manganese Catalyst. Journal of the American Chemical Society. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. baranlab.org [baranlab.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-amino-3-cyclobutylpropanoate
Welcome to the technical support center for the synthesis of ethyl 2-amino-3-cyclobutylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this unnatural amino acid synthesis. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your experimental outcomes.
Troubleshooting Guide: Step-by-Step Problem Solving
This section is dedicated to resolving specific issues that may arise during the synthesis, which typically follows the O'Donnell amino acid synthesis methodology.[1] The overall workflow involves the alkylation of a glycine Schiff base followed by hydrolysis.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Part 1: Alkylation of Ethyl N-(diphenylmethylene)glycinate
The core of the synthesis is the alkylation of the Schiff base of ethyl glycinate with bromomethylcyclobutane using a strong base like potassium tert-butoxide (KOtBu) in an anhydrous solvent such as tetrahydrofuran (THF).
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in this alkylation step often stem from several critical factors. Let's break them down:
-
Incomplete Deprotonation: The first step is the formation of an enolate from the glycine Schiff base. Potassium tert-butoxide is a strong base, but its effectiveness can be hampered.
-
Moisture: KOtBu is highly reactive with water.[2] Any moisture in your THF, glassware, or starting materials will consume the base, preventing complete deprotonation of the Schiff base.
-
Solution: Ensure all glassware is oven-dried. Use freshly distilled, anhydrous THF. Store KOtBu in a desiccator and handle it under an inert atmosphere (e.g., argon or nitrogen).
-
-
Insufficient Base: An inadequate amount of base will lead to incomplete conversion.
-
Solution: Use a slight excess of KOtBu (e.g., 1.1-1.2 equivalents) to ensure complete deprotonation.
-
-
-
Side Reactions: Several side reactions can compete with the desired alkylation.
-
Dialkylation: The formation of a dialkylated product is a common issue. The monoalkylated Schiff base product is less acidic than the starting material, which generally favors monoalkylation.[1] However, if the reaction conditions are not well-controlled, dialkylation can still occur.
-
Radical Reactions: Potassium tert-butoxide has been shown to induce radical reactions, which can lead to undesired byproducts and lower yields.[4]
-
Solution: While less common in this specific synthesis, if you suspect radical-mediated side reactions, you can try adding a radical inhibitor like TEMPO.[4]
-
-
-
Reaction Time and Temperature: The provided protocol suggests a long reaction time (30 hours) at room temperature after the initial low-temperature addition.[5]
-
Optimization: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may be complete in a shorter time frame. Prolonged reaction times can sometimes lead to product degradation. Conversely, if the reaction is sluggish, a slight increase in temperature might be necessary, but this should be done cautiously to avoid side reactions.
-
Q2: I am observing multiple spots on my TLC plate after the reaction, indicating byproducts. How can I identify and minimize them?
A2: The presence of multiple spots on a TLC plate is a common issue. Here's how to approach it:
-
Identifying the Spots:
-
Starting Material: One spot should correspond to your starting material, ethyl N-(diphenylmethylene)glycinate.
-
Product: The desired mono-alkylated product will be less polar than the starting material.
-
Dialkylated Product: A potential dialkylated byproduct will be even less polar than the mono-alkylated product.
-
Hydrolyzed Starting Material: If moisture was present, you might see a spot corresponding to benzophenone, which is a byproduct of the hydrolysis of the Schiff base.
-
-
Minimizing Byproducts:
-
Dialkylation: As mentioned in A1, maintaining a low temperature during the addition of the alkylating agent is crucial.[3]
-
Hydrolysis: Strict anhydrous conditions are key to preventing the hydrolysis of the Schiff base.
-
Stoichiometry: Ensure accurate measurement of your reagents. An excess of bromomethylcyclobutane could potentially favor dialkylation.
-
| Parameter | Recommendation for High Yield | Rationale |
| Solvent | Anhydrous THF | Prevents quenching of the strong base and hydrolysis of the Schiff base. |
| Base | Potassium tert-butoxide (1.1-1.2 eq.) | Ensures complete deprotonation of the glycine Schiff base. |
| Temperature | 0-5°C during addition, then warm to RT | Favors kinetic control, minimizing dialkylation and other side reactions.[3] |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the reaction from moisture and oxygen. |
Part 2: Hydrolysis and Workup
After the alkylation, the diphenylmethylene protecting group is removed by acid hydrolysis to yield the final product.
Q3: The hydrolysis of the Schiff base is incomplete, or I am getting a low yield of the final product after workup.
A3: Incomplete hydrolysis or low recovery during workup can be frustrating. Here are the key points to consider:
-
pH Control: The hydrolysis of imines is highly dependent on pH.
-
Optimal pH: The reaction is most effective under mildly acidic conditions.[6] The use of 2N HCl is a standard procedure.[5] If the hydrolysis is sluggish, ensure that the pH of the aqueous layer is indeed acidic.
-
Too Strong Acid: While effective for hydrolysis, very strong acidic conditions can sometimes lead to ester hydrolysis if the reaction is heated or left for an extended period.
-
-
Reaction Time: The protocol suggests stirring for 6 hours.[5]
-
Monitoring: Monitor the disappearance of the alkylated Schiff base by TLC to determine the completion of the hydrolysis.
-
-
Extraction and Purification: The workup involves several extraction steps.
-
Emulsion Formation: During the separation of aqueous and organic layers, emulsions can form, leading to poor recovery.
-
Solution: Adding a small amount of brine (saturated NaCl solution) can help break emulsions.
-
-
pH Adjustment for Extraction: The protocol involves adjusting the pH to 12.5 with 50% NaOH solution before extracting the final product into dichloromethane.[5] This step is crucial. At this high pH, the amino group of the product is deprotonated, making the product more soluble in the organic solvent. Ensure the pH is accurately measured and maintained during the extraction.
-
Number of Extractions: Perform multiple extractions with dichloromethane to ensure complete recovery of the product from the aqueous layer.
-
Diagram of the Hydrolysis and Workup Logic
Caption: Logical flow of the hydrolysis and workup procedure.
Frequently Asked Questions (FAQs)
Q1: Can I use a different base instead of potassium tert-butoxide?
A1: While potassium tert-butoxide is commonly used, other strong, non-nucleophilic bases can be employed. Lithium diisopropylamide (LDA) is another strong base often used for enolate formation.[7] However, LDA typically requires very low temperatures (-78°C) and strictly anhydrous conditions. For this specific synthesis, KOtBu offers the advantage of being effective at more accessible temperatures (0-5°C).
Q2: What is the purpose of the diphenylmethylene protecting group?
A2: The diphenylmethylene (or benzophenone imine) protecting group serves two critical functions in the O'Donnell amino acid synthesis:
-
Activation of the α-proton: It increases the acidity of the α-protons of the glycine ester, making them easier to remove with a strong base.
-
Prevention of Dialkylation: As mentioned earlier, the monoalkylated product is significantly less acidic than the starting material, which helps to prevent a second alkylation reaction.[1]
Q3: Are there alternative methods for synthesizing this compound?
A3: Yes, other synthetic strategies for unnatural amino acids exist. Some potential alternatives include:
-
Reductive Amination: Reductive amination of a corresponding α-keto acid (ethyl 2-oxo-3-cyclobutylpropanoate) could be a viable route.[8]
-
From other Amino Acids: More advanced methods involve the modification of existing amino acid side chains, though this would be a more complex route for introducing a cyclobutyl group.[9]
Q4: How can I purify the final product if it is not clean after the workup?
A4: If the crude product is not sufficiently pure, further purification may be necessary.
-
Distillation: Since this compound is a liquid with a predicted boiling point, vacuum distillation can be an effective purification method.
-
Column Chromatography: Flash column chromatography on silica gel is a standard technique for purifying organic compounds. A solvent system such as ethyl acetate/hexanes with a small amount of triethylamine (to prevent the amino group from streaking on the silica) would be a good starting point.
Q5: My yield of the starting material, ethyl N-(diphenylmethylene)glycinate, is low. How can I improve this?
A5: The formation of the Schiff base from ethyl glycinate and benzophenone is a condensation reaction that produces water. According to Le Chatelier's principle, removing this water will drive the reaction to completion and increase the yield.[5]
-
Water Removal: Use a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove the water as it is formed.[5] Alternatively, for smaller scale reactions, adding activated molecular sieves to the reaction mixture can effectively remove water.[5]
-
Catalysis: The reaction is often catalyzed by a mild acid, such as p-toluenesulfonic acid.[5]
References
-
O'Donnell, M. J. The O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. [Link]
-
PubMed. Inhibition of radical reactions for an improved potassium tert-butoxide-promoted (11)C-methylation strategy for the synthesis of α-(11)C-methyl amino acids. PubMed. [Link]
-
Chemistry Stack Exchange. Why should alkylation of enols/carbonyl compounds be done at low temperature with a strong base? Chemistry Stack Exchange. [Link]
-
Chemistry LibreTexts. 26.4: Synthesis of Amino Acids. Chemistry LibreTexts. [Link]
-
QYAOBIO. Chemical Synthesis of Unnatural Amino Acids. QYAOBIO. [Link]
- O'Donnell, M. J., Boniece, J. M., & Earp, S. E. (1978). The preparation of Schiff bases of amino acid esters. Tetrahedron Letters, 19(29), 2641-2644.
-
Oxford University Press. Alkylation of enolates. Oxford University Press. [Link]
Sources
- 1. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Inhibition of radical reactions for an improved potassium tert-butoxide-promoted (11) C-methylation strategy for the synthesis of α-(11) C-methyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 182.160.97.198:8080 [182.160.97.198:8080]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. qyaobio.com [qyaobio.com]
Technical Support Center: Navigating the Purification Challenges of Unnatural Amino Acid Esters
Welcome to the technical support center dedicated to addressing the purification challenges of unnatural amino acid (UAA) esters. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and purifying these novel building blocks. The incorporation of UAAs into peptides and proteins offers exciting possibilities for enhancing therapeutic properties, from increased stability to novel functionalities.[1][2][3] However, the unique structural diversity of UAAs often introduces significant purification hurdles.
This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Section 1: Foundational Challenges in UAA Ester Purification
The purification of UAA esters is often more complex than that of their natural counterparts. Their diverse side chains can introduce unexpected solubility profiles, steric hindrance, and reactivity, complicating standard purification protocols. This section addresses some of the most common foundational challenges encountered in the lab.
Q1: My unnatural amino acid ester is proving difficult to purify using standard silica gel chromatography. What are the likely causes and what alternative strategies can I employ?
A1: Difficulty in purifying UAA esters on standard silica gel often stems from their amphoteric nature and unique side chains. The presence of both a basic amino group and an acidic ester (or a protected carboxyl group) can lead to strong interactions with the silica, resulting in peak tailing, poor resolution, or even irreversible binding.[4][5]
Causality and Troubleshooting:
-
Strong Polar Interactions: The free amine can interact strongly with the acidic silanol groups on the silica surface, while the ester and other polar moieties on the UAA side chain can also contribute to this issue.
-
Solution 1: Protecting Groups: A common and effective strategy is to temporarily protect the amine group, most commonly with a tert-Butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) group.[6][7][8][9] This neutralizes the basicity of the amine, reducing its interaction with the silica and often leading to cleaner chromatography. The protecting group can be removed after purification.[4]
-
Solution 2: Modified Mobile Phases: If you wish to avoid protection/deprotection steps, you can modify your mobile phase. Adding a small amount of a volatile base, such as triethylamine (TEA) or ammonia, to your solvent system can help to saturate the active sites on the silica and reduce peak tailing.[10] Conversely, for very non-polar UAAs, a small amount of a volatile acid like acetic acid or formic acid might improve chromatography.
-
Alternative Chromatographic Techniques:
-
Reverse-Phase Chromatography (RPC): For moderately polar to non-polar UAA esters, RPC can be an excellent alternative.[4] The separation is based on hydrophobicity, which can be particularly effective for UAAs with aliphatic or aromatic side chains.
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge and is highly effective for purifying amino acids.[5][11][12] By carefully selecting the ion-exchange resin and adjusting the pH and ionic strength of the buffers, you can achieve high-resolution separation of your UAA ester from charged impurities.[11][13]
-
Section 2: Troubleshooting Guide - A Deeper Dive
This section provides a more in-depth, question-and-answer-based troubleshooting guide for specific issues you may encounter during the purification of your UAA esters.
Handling Difficult Physical Properties
Q2: My purified UAA ester is an oil and I cannot get it to crystallize. How can I obtain a solid product?
A2: The inability of a UAA ester to crystallize is a common frustration, often due to residual impurities or the inherent physical properties of the molecule.
Causality and Troubleshooting:
-
Residual Solvents or Impurities: Even small amounts of impurities can inhibit crystallization. Ensure your product is as pure as possible by chromatography before attempting crystallization. Residual solvents can be removed by high vacuum drying, possibly with gentle heating.
-
Hygroscopic Nature: Some UAA esters are highly hygroscopic and will readily absorb atmospheric moisture to become an oil.[14] Handling the compound in a dry atmosphere (e.g., a glove box) and using anhydrous solvents for crystallization can be beneficial.
-
pH and Salt Formation: Since amino acid esters are basic, they can be converted to their corresponding salts (e.g., hydrochloride or trifluoroacetate salts) by treatment with the appropriate acid. These salts are often crystalline solids with higher melting points and are easier to handle than the free base.[15]
-
Recrystallization Solvent Screening: A systematic approach to finding a suitable recrystallization solvent is crucial. Start with a solvent in which your compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. If a single solvent doesn't work, try a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble).[16][17]
-
Stirring with a Non-Solvent: Sometimes, stirring the oily product with a non-solvent (like diethyl ether or hexane) can induce precipitation of a solid.[14]
Protecting Group and Deprotection Issues
Q3: I am having trouble with the removal of the protecting group from my UAA ester after purification. What are some common pitfalls and how can I overcome them?
A3: Incomplete or problematic deprotection can compromise your final yield and purity. The choice of protecting group and the deprotection conditions are critical and should be considered from the initial synthetic design.[6][7][8]
Causality and Troubleshooting:
-
Steric Hindrance: The unique side chain of your UAA may sterically hinder the access of the deprotection reagent to the protecting group.
-
Side Reactions: The deprotection conditions may be too harsh and cause side reactions with the UAA side chain or cleavage of the ester group.
-
Work-up and Purification Post-Deprotection: The deprotected UAA may have very different solubility and chromatographic properties.
-
Solution: Plan your post-deprotection purification strategy in advance. You may need to switch from normal-phase to reverse-phase chromatography or use ion-exchange chromatography.
-
Ensuring Chiral Purity
Q4: How can I be sure of the enantiomeric purity of my final UAA ester, and what can I do if I detect racemization?
A4: Maintaining the stereochemical integrity of your UAA is often critical for its biological activity. Racemization can occur at various stages of synthesis and purification.[19]
Causality and Troubleshooting:
-
Causes of Racemization: Racemization can be induced by strong bases, high temperatures, or during the activation of the carboxylic acid for coupling reactions.[19]
-
Assessing Enantiomeric Purity:
-
Chiral HPLC: This is the gold standard for determining enantiomeric purity.[20][21] You will need a chiral stationary phase (CSP) column. Method development may be required to find the right column and mobile phase for your specific UAA ester.[22][23]
-
Chiral GC: After derivatization to make the UAA ester more volatile, chiral gas chromatography can also be used.[21]
-
NMR with Chiral Shift Reagents: This can be a quick way to check for enantiomeric excess in some cases, although it is generally less accurate than chiral chromatography.
-
-
Minimizing Racemization:
-
Mild Reaction Conditions: Use the mildest possible conditions for all synthetic steps, especially when a base is involved.
-
Use of Additives in Peptide Coupling: When coupling the UAA, use additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress racemization.[19]
-
Temperature Control: Keep reaction temperatures as low as feasible.
-
Section 3: Experimental Protocols and Data
To provide practical guidance, this section includes a sample experimental protocol and data presentation.
Protocol: Purification of a Boc-Protected Unnatural Amino Acid Methyl Ester by Flash Chromatography
-
Preparation of the Crude Material: After the esterification and Boc-protection steps, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate and develop it with a solvent system (e.g., a mixture of hexanes and ethyl acetate). Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate or ninhydrin for a deprotected amine). The goal is to find a solvent system that gives your desired product an Rf value of approximately 0.3.
-
Column Packing: Dry pack a flash chromatography column with silica gel. The amount of silica should be about 50-100 times the weight of your crude product.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. If the solubility is low, you can adsorb the crude product onto a small amount of silica gel, dry it, and then load the powder onto the top of the column.
-
Elution: Elute the column with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified Boc-protected UAA methyl ester.
Table 1: Comparison of Purification Methods for a Hypothetical UAA Ester
| Purification Method | Purity Achieved (%) | Yield (%) | Key Considerations |
| Silica Gel Chromatography (unprotected) | 75 | 50 | Significant peak tailing, loss of product on the column. |
| Silica Gel Chromatography (Boc-protected) | >98 | 85 | Clean separation, easy to handle. Requires extra protection/deprotection steps. |
| Reverse-Phase HPLC | >99 | 70 | High purity, but may require lyophilization to remove aqueous solvents. |
| Ion-Exchange Chromatography | >98 | 80 | Excellent for removing charged impurities. Requires specific buffers and equipment. |
| Recrystallization | >99 (after chromatography) | 90 (of the purified material) | Can provide very high purity if a suitable solvent is found. |
Section 4: Visualizing Workflows
Understanding the logical flow of troubleshooting is key. The following diagram illustrates a typical decision-making process when encountering a purification challenge with a UAA ester.
Caption: Decision workflow for purifying a UAA ester.
References
- In situ deprotection and incorporation of unnatural amino acids during cell-free protein synthesis. PubMed.
- Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing.
- Chirality determination of unusual amino acids using precolumn derivatiz
- Protecting Groups in Peptide Synthesis | Request PDF.
- Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Unnatural Amino Acid-Based Conjugation.
- Protecting Groups in Peptide Synthesis. Biosynth.
- Amino Acid-Protecting Groups. SciSpace.
- How can I purify my synthesised unnatural aliphatic amino acid?
- Amino Acid Purification - Column Chrom
- Analyses of amino acids, Enantiomeric purity.
- Separation of Amino Acids: Thin Layer & Chiral Techniques. StudySmarter.
- Esterification of an Unnatural Amino Acid Structurally Deviating from Canonical Amino Acids Promotes Its Uptake and Incorporation into Proteins in Mammalian Cells. NIH.
- Separ
- (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Method considerations for the analysis of amino acids. AltaBioscience.
- EP3672935A1 - Process for purifying long chain amino acids.
- Introduction to Unn
- (PDF) Separation and Purification of Amino Acids.
- Troubleshooting guide for peptide coupling reactions with hindered amino acids. Benchchem.
- Troubleshooting Purific
- US5118815A - Method for crystallization of amino acids.
- Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T1. UCLA.
- Noncanonical Amino Acids in Bioc
- Advances and Challenges in Cell-Free Incorporation of Unn
- A Convenient Synthesis of Amino Acid Methyl Esters.
- Reprogramming natural proteins using unn
- Sustainability Challenges in Peptide Synthesis and Purification:
- Reprogramming natural proteins using unnatural amino acids. PMC - PubMed Central.
- Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery.
- Non-canonical amino acids as a tool for the thermal stabiliz
- Troubleshooting protein purification?
- How to get (or crystallize) solid amino acids derivatives and peptides?
Sources
- 1. Introduction to Unnatural Amino Acids [en.highfine.com]
- 2. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. column-chromatography.com [column-chromatography.com]
- 6. researchgate.net [researchgate.net]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. biosynth.com [biosynth.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. diaion.com [diaion.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 17. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 18. Esterification of an Unnatural Amino Acid Structurally Deviating from Canonical Amino Acids Promotes Its Uptake and Incorporation into Proteins in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 21. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 22. researchgate.net [researchgate.net]
- 23. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Technical Support Center: Identifying and Mitigating Side Products in Cyclobutane Amino Acid Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Cyclobutane Amino Acid (CBAA) synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic complexities of these valuable, conformationally constrained building blocks. The inherent ring strain of the cyclobutane core, while imparting unique pharmacological properties, also opens pathways to numerous side reactions.
This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the causal mechanisms behind common synthetic challenges.
Troubleshooting Guide: From Low Yields to Complex Mixtures
This section addresses specific experimental problems in a direct question-and-answer format, providing diagnostic workflows and actionable solutions.
Q1: My [2+2] cycloaddition reaction has a very low yield. What are the likely side products consuming my starting materials or product?
A low yield of the desired cyclobutane adduct is one of the most common issues. Before suspecting product decomposition (addressed in Q3), it's crucial to investigate competing reactions that consume your starting alkenes. The nature of these side reactions often depends on the type of [2+2] cycloaddition being performed.
Common Causes and Side Products:
-
Alkene Dimerization/Polymerization: This is particularly problematic in thermal and some catalyzed cycloadditions, especially with electron-rich or electron-poor alkenes that can readily polymerize under reaction conditions.[1] In photochemical reactions, the starting alkene can dimerize instead of reacting with its intended partner.[2]
-
Formation of Regioisomeric Dimers (in Photocycloadditions): When a single alkene starting material is used, it can dimerize to form "head-to-head" (HH) and "head-to-tail" (HT) regioisomers.[3] The relative ratio is dictated by the stability of the diradical intermediate formed upon photoexcitation.
-
Retro-[2+2] Cycloaddition: The cyclobutane product itself can be unstable under the reaction conditions (e.g., prolonged irradiation or high heat) and revert to the starting alkenes.[4][5] This is especially true for kinetically-formed, sterically hindered products.
Table 1: Common Side Reactions in [2+2] Cycloaddition Methods
| Method | Common Side Reactions & Side Products | Mechanistic Rationale |
| Photochemical [2+2] | Dimerization (HH & HT isomers), cis-trans isomerization of starting alkene, Retro-[2+2].[3][6] | Proceeds via a triplet diradical intermediate, which can lead to multiple stereochemical and regiochemical outcomes. |
| Thermal [2+2] | Polymerization of starting materials, Ring-opening of strained products.[7][8] | Often requires high temperatures, which can promote polymerization and decomposition pathways. |
| Transition Metal-Catalyzed | Catalyst deactivation, Alkene isomerization, Competing cycloadditions.[1] | The catalyst can be poisoned by impurities or may catalyze undesired isomerization of the starting alkene. |
| Lewis Acid-Promoted | Ring-opening of the cyclobutane product, Polymerization.[9] | Lewis acids can activate the cyclobutane ring towards nucleophilic attack, leading to cleavage.[10] |
Diagnostic Workflow for Low Yields
Caption: A decision tree for troubleshooting low yields.
Q2: My final product is a complex mixture of isomers. How do I identify them and improve diastereoselectivity?
The formation of diastereomers, primarily cis and trans isomers with respect to the substituents on the cyclobutane ring, is a frequent challenge.[11] Their physical properties are often very similar, making separation difficult.
Identifying Cis/Trans Diastereomers:
-
¹H NMR Spectroscopy: This is the most powerful tool. The coupling constants (J-values) between vicinal protons on the cyclobutane ring are diagnostic.
-
Cis protons: Typically show larger coupling constants (e.g., J = 8-11 Hz).
-
Trans protons: Typically show smaller coupling constants (e.g., J = 5-8 Hz).
-
Nuclear Overhauser Effect (NOE): A 2D NOESY experiment can confirm spatial proximity. Cis protons will show a strong NOE correlation, while trans protons will not.
-
-
Intramolecular Interactions: In the cis isomer, the amino and acid functionalities can engage in intramolecular hydrogen bonding, which can lead to significant changes in the chemical shifts of the N-H and O-H protons compared to the trans isomer where this is not possible.[12][13]
Strategies to Improve Diastereoselectivity:
-
Solvent Polarity: The polarity of the solvent can significantly influence the transition state of the cycloaddition, affecting diastereoselectivity.[6] Screening a range of solvents from non-polar (e.g., hexane) to polar (e.g., acetonitrile) is recommended.
-
Temperature: Lowering the reaction temperature often increases selectivity by favoring the thermodynamically more stable transition state.
-
Catalyst/Ligand Choice: In metal-catalyzed reactions, the steric and electronic properties of the ligands are paramount in controlling stereochemistry.[6] Chiral ligands can be used to induce high levels of both diastereoselectivity and enantioselectivity.
-
Photosensitizers (for Photochemical Reactions): For reactions proceeding through a triplet state, the choice of sensitizer (e.g., acetone, benzophenone) can influence the lifetime and conformation of the diradical intermediate, thereby affecting the final stereochemical outcome.[6]
Q3: I seem to be losing my desired product during workup or purification. Could it be due to ring-opening?
Yes, this is a significant possibility. Donor-acceptor substituted cyclobutanes, common in amino acid synthesis, are susceptible to ring-opening reactions due to the relief of ring strain.[10] This can be triggered by various conditions encountered during standard laboratory procedures.
Conditions Promoting Ring-Opening:
-
Acidic Conditions: Exposure to strong acids (e.g., during an acidic aqueous wash) or even mildly acidic silica gel during column chromatography can catalyze ring cleavage.[8]
-
Nucleophilic Attack: The strained cyclobutane ring can be opened by various nucleophiles, including thiols, selenols, and even electron-rich aromatic rings in a Friedel-Crafts-type reaction.[10]
-
Thermolysis: Heating the compound, for instance during solvent removal under high vacuum for extended periods, can sometimes induce thermal electrocyclic ring opening.[14]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ring-Opening of Cyclobutanes with Nucleophiles - ChemistryViews [chemistryviews.org]
- 11. researchgate.net [researchgate.net]
- 12. Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Coupling Conditions for Sterically Hindered Amino Acids
Welcome to the Technical Support Center for optimizing peptide coupling reactions involving sterically hindered amino acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in solid-phase peptide synthesis (SPPS) when incorporating bulky or conformationally restricted residues. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and overcome these synthetic hurdles.
Introduction: The Challenge of Steric Hindrance
Steric hindrance presents a significant obstacle in peptide synthesis. Bulky side chains, such as those found in Valine, Isoleucine, and α,α-disubstituted amino acids (e.g., Aib), physically impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1][2] This obstruction slows down the rate of peptide bond formation, often leading to incomplete reactions, low yields, and the formation of deletion sequences.[2][3][4] Furthermore, as the peptide elongates, it can adopt secondary structures or aggregate on the solid support, further masking the reactive sites and exacerbating coupling difficulties.[2][5]
This guide will equip you with the knowledge and practical strategies to effectively manage these challenges, ensuring the successful synthesis of your target peptide.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for failed or low-yield couplings with sterically hindered amino acids?
A1: The most common culprits for poor coupling efficiency with sterically hindered residues are:
-
Inherent Steric Bulk: The large side chains of the amino acid physically block the reactive centers, slowing down the kinetics of amide bond formation.[1][2]
-
Suboptimal Coupling Reagent: Standard carbodiimide reagents like DCC or DIC often lack the potency required for sterically demanding couplings.[1]
-
Inadequate Reaction Time or Temperature: Steric hindrance necessitates longer reaction times and sometimes elevated temperatures to achieve complete coupling.[1]
-
Poor Solvation and Peptide Aggregation: If the growing peptide chain is not properly solvated, it can aggregate on the resin, making the N-terminus inaccessible to the incoming activated amino acid.[1][5]
-
Secondary Structure Formation: The elongating peptide can fold into secondary structures, such as β-sheets, which can hinder the coupling reaction.[5]
Q2: Which coupling reagents are considered the most effective for incorporating sterically hindered amino acids?
A2: For difficult couplings, it is crucial to use a more powerful in-situ activating reagent. The general consensus is that aminium/uronium or phosphonium salt-based reagents are superior.
-
Aminium/Uronium Salts: Reagents like HATU, HBTU, and HCTU are highly effective as they form highly reactive OAt or OBt active esters.[2][6] HATU is often considered the gold standard for many challenging couplings due to the formation of the more reactive OAt esters.[6][7]
-
Oxyma-Based Reagents: COMU is a newer generation uronium salt that exhibits coupling efficiencies comparable to HATU, with the added benefits of being less hazardous and having better solubility.[2][8]
-
Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents that are frequently used for hindered couplings.[2][6]
Q3: I'm using a potent coupling reagent like HATU, but my coupling is still incomplete. What other strategies can I employ?
A3: When a powerful coupling reagent alone is insufficient, a multi-pronged approach is often necessary:
-
Double Coupling: This is a straightforward and highly effective method where the coupling step is repeated with a fresh solution of the activated amino acid and reagents to drive the reaction to completion.[1][9]
-
Increase Reaction Temperature: Applying gentle heat can help overcome the activation energy barrier. Microwave-assisted peptide synthesis (MA-SPPS) is a particularly effective technique for accelerating difficult couplings by utilizing microwave energy to heat the reaction mixture rapidly and efficiently.[1][4][10]
-
Optimize Your Solvent: The choice of solvent is critical for maintaining good solvation of the peptide-resin complex. N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[1] For particularly challenging sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[1][5]
-
Consider Acyl Fluoride Formation: For extremely hindered couplings, such as those involving α,α-disubstituted amino acids, converting the carboxylic acid to a highly reactive acyl fluoride can be a very effective strategy.[1][8][11]
Troubleshooting Guide: Specific Scenarios and Solutions
This section addresses specific issues you might encounter during your experiments and provides a logical workflow for troubleshooting.
Scenario 1: Positive Ninhydrin or Bromophenol Blue Test After Coupling a Bulky Residue
A positive colorimetric test indicates the presence of unreacted free amines, signifying an incomplete coupling reaction.
Caption: Troubleshooting workflow for incomplete coupling.
Detailed Explanation:
-
Double Coupling: This is the most immediate and often successful intervention. Repeating the coupling step with fresh reagents can effectively drive the reaction to completion.[1][9]
-
Increase Reaction Time and/or Temperature: For sterically hindered amino acids, extending the coupling time from the standard 1-2 hours to overnight can be beneficial.[1] Alternatively, microwave-assisted synthesis can significantly shorten reaction times while improving coupling efficiency.[1][10]
-
Switch to a More Potent Coupling Reagent: If you are using a less reactive reagent, upgrading to HATU, HCTU, or COMU is recommended. These reagents generate more reactive activated species capable of overcoming higher steric barriers.[2][6]
-
Optimize Solvent System: Poor solvation can lead to peptide aggregation, which physically blocks reactive sites. Switching from DMF to NMP or using a solvent mixture can improve solvation and, consequently, coupling efficiency.[1][5]
Scenario 2: Low Purity of Crude Peptide with Deletion Sequences Observed in Mass Spectrometry
The presence of deletion sequences corresponding to the intended sterically hindered residue is a clear indication of a consistently failing coupling step.
Causality and Solution Pathway:
Caption: Logical approach to addressing deletion sequences.
In-Depth Analysis:
-
Insufficiently Reactive Coupling: This is the most direct cause. The activation of the incoming amino acid is not potent enough to overcome the steric hindrance at the N-terminus of the peptide chain. The solution lies in adopting a more aggressive coupling strategy from the outset for these specific residues.
-
Peptide Aggregation: This is a more subtle but equally impactful issue. As the peptide chain grows, it can fold and aggregate, effectively creating a physical barrier that prevents the coupling reagents from reaching the reactive sites.[5] Strategies to mitigate this include using stronger solvating systems or incorporating structure-breaking elements like pseudoproline dipeptides into the sequence.[5][12]
Data Summary: Coupling Reagent Performance
The following table provides a comparative overview of commonly used coupling reagents for sterically hindered amino acids.
| Coupling Reagent | Activated Species | Relative Reactivity | Key Considerations |
| DCC/DIC | O-acylisourea | Low | Generally insufficient for hindered couplings; can cause racemization.[1][8] |
| HBTU/PyBOP | OBt ester | Moderate | Better than carbodiimides, but may not be sufficient for highly hindered residues.[6] |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU.[6] |
| HATU/PyAOP | OAt ester | Very High | Considered the gold standard for difficult couplings due to the high reactivity of the OAt ester.[6][7] |
| COMU | Oxyma ester | Very High | Comparable reactivity to HATU with a better safety profile and solubility.[2][8] |
| TFFH | Acyl fluoride | Extremely High | Used to generate highly reactive acyl fluorides in situ for the most challenging couplings.[8][11] |
Experimental Protocols
Protocol 1: Double Coupling of a Sterically Hindered Amino Acid using HATU
This protocol is a robust method for incorporating a single, sterically demanding residue.
Step-by-Step Methodology:
-
Deprotection: Following standard solid-phase synthesis procedures, deprotect the N-terminal Fmoc group of the resin-bound peptide using 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
First Coupling - Pre-activation: In a separate vessel, dissolve the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base such as DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.[1]
-
First Coupling - Reaction: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes with agitation.[1]
-
Washing: Wash the resin thoroughly with DMF (3-5 times).
-
Second Coupling: Repeat steps 3 and 4 with a fresh solution of activated amino acid.
-
Final Washing: After the second coupling, wash the resin extensively with DMF (5-7 times) to remove all excess reagents and byproducts.
-
Monitoring (Optional but Recommended): Perform a colorimetric test (e.g., Kaiser or Chloranil test) to confirm the completion of the coupling.[7]
Protocol 2: Acyl Fluoride Generation for Extremely Hindered Couplings
This protocol is reserved for cases where even potent uronium/phosphonium reagents fail, particularly with α,α-disubstituted amino acids.
Step-by-Step Methodology:
-
Deprotection and Washing: Perform the N-terminal Fmoc deprotection and subsequent DMF washes as described in Protocol 1.
-
Acyl Fluoride Formation: In a separate, dry vessel, dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM. Add a fluorinating agent such as TFFH and a suitable base.[1][8]
-
Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.
-
Reaction Time: Allow the reaction to proceed. It is crucial to monitor for completeness, as reaction times can be significantly longer than with standard coupling methods.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF.
References
-
RSC Publishing. (n.d.). Active esters and resins in peptide synthesis: the role of steric hindrance. Retrieved from [Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Scienmag. (2025, August 7). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Retrieved from [Link]
-
ACS Publications. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
American Peptide Society. (n.d.). Tips & Tricks. Retrieved from [Link]
-
Biovera. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved from [Link]
-
ResearchGate. (2015, March 3). Which strategies do you use for difficult sequences in solid phase synthesis? Retrieved from [Link]
-
RSC Publishing. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Retrieved from [Link]
-
RSC Publishing. (2020, September 2). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 10). (PDF) Procedures to Improve Difficult Couplings. Retrieved from [Link]
-
NIH. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]
-
NIH. (n.d.). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bachem.com [bachem.com]
- 9. biotage.com [biotage.com]
- 10. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 12. biovera.com.au [biovera.com.au]
Technical Support Center: Preventing Racemization in Chiral Amino Ester Synthesis
<
Welcome to the Technical Support Center for chiral amino ester synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining stereochemical integrity during synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter in the lab. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in my synthesis?
A: Racemization is the process by which a chirally pure compound is converted into a mixture of equal parts of both enantiomers (a racemic mixture). In the context of drug development and peptide synthesis, the stereochemistry of an amino acid is paramount to its biological activity. The loss of chiral purity can lead to diastereomeric impurities that are often difficult to separate and can drastically alter the efficacy and safety profile of the final product.[1]
Q2: What is the primary chemical mechanism responsible for racemization during amino ester synthesis?
A: The predominant mechanism for racemization during the coupling of N-protected amino acids is the formation of a 5(4H)-oxazolone intermediate.[1][2] The activated carboxylic acid of the amino acid can cyclize to form this planar intermediate. The proton at the chiral α-carbon of the oxazolone becomes acidic and can be easily removed by a base, leading to a loss of stereochemical information. Subsequent reaction with an amine can then occur from either side of this planar ring, yielding a mixture of both L- and D-isomers.[1]
Q3: Which amino acids are most susceptible to racemization?
A: While all amino acids (except glycine) can undergo racemization, some are particularly prone to it under standard coupling conditions. Histidine and cysteine are especially susceptible.[3] Serine can also be problematic.[4] The specific reaction conditions, including the choice of coupling reagent and base, play a significant role in the extent of racemization for any given amino acid.[4]
Q4: Can the choice of N-terminal protecting group influence the rate of racemization?
A: Absolutely. Urethane-based protecting groups like tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz) are known to suppress racemization compared to acyl groups.[5] This is because the lone pair on the nitrogen atom of the urethane can participate in resonance, making the α-proton less acidic and the formation of the oxazolone intermediate less favorable. The choice between Boc, Fmoc, and Cbz will depend on the overall synthetic strategy, but all are generally effective at maintaining stereochemical integrity.[6]
Troubleshooting Guide: Diagnosing and Solving Racemization Issues
This section provides a systematic approach to identifying and resolving common issues leading to racemization during the synthesis of chiral amino esters.
Problem 1: Significant Racemization Detected in the Final Product
Possible Cause A: Inappropriate Coupling Reagent or Activation Method
The choice of coupling reagent is a critical factor in controlling racemization. Some reagents are inherently more likely to promote the formation of the problematic oxazolone intermediate.
-
Explanation: Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), when used alone, can lead to significant racemization.[2][5] However, their tendency to cause racemization is greatly diminished when used in conjunction with additives.[5] Phosphonium and aminium/uronium reagents such as BOP, PyBOP, HBTU, and HATU generally offer high coupling rates with a reduced risk of racemization, especially when used with additives.[5][7][8]
-
Solution:
-
Utilize Additives: Always use carbodiimide reagents (DCC, DIC) in combination with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[3][5][8][9] These additives react with the activated amino acid to form an active ester that is less prone to cyclization into an oxazolone.[10]
-
Switch to Modern Reagents: Consider using phosphonium or aminium/uronium-based coupling reagents like HATU, HBTU, or PyBOP, which are known for their efficiency and low racemization potential.[7][9]
-
Avoid Prolonged Activation: Pre-activation of the amino acid should be kept to a minimum. In-situ activation, where the coupling reagent is added to a mixture of the amino acid and amine, is often preferred.
-
Possible Cause B: Incorrect Choice or Concentration of Base
The presence, strength, and concentration of the base used in the coupling reaction can dramatically impact the rate of racemization.
-
Explanation: Bases can directly abstract the acidic α-proton of the activated amino acid or the oxazolone intermediate, facilitating racemization.[2][8] Stronger, less sterically hindered bases are more likely to cause this issue.[10]
-
Solution:
-
Select a Weaker or Sterically Hindered Base: Whenever a base is necessary, opt for sterically hindered or weaker bases. N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred over stronger bases like N,N-diisopropylethylamine (DIPEA) or triethylamine.[8][10]
-
Use Stoichiometric Amounts: Use the minimum amount of base required for the reaction to proceed. Often, one equivalent is sufficient, especially when using amino acid salts.[8] For carbodiimide-mediated couplings that do not involve amino acid salts, it may be possible to omit the base altogether, which is ideal for minimizing racemization.[5]
-
Possible Cause C: Elevated Reaction Temperature
Higher temperatures accelerate most chemical reactions, including the pathways that lead to racemization.[8][11]
-
Explanation: The rate of enolization and oxazolone formation increases with temperature. What might be a negligible amount of racemization at room temperature can become a significant side reaction at elevated temperatures.[12][13]
-
Solution:
-
Maintain Low Temperatures: Perform coupling reactions at room temperature (20-25°C) or below. For particularly sensitive amino acids, cooling the reaction to 0°C is recommended.
-
Careful Use of Microwave Synthesis: If employing microwave-assisted peptide synthesis, carefully optimize the temperature and irradiation time to minimize racemization. While microwaves can accelerate coupling, they can also accelerate epimerization if not properly controlled.
-
Problem 2: Racemization is Observed Specifically with C-terminal Cysteine or Histidine
These amino acids have unique side-chain properties that make them more susceptible to racemization.
-
Explanation: The imidazole ring of histidine and the thiol group of cysteine can participate in side reactions or influence the acidity of the α-proton, thereby increasing the rate of racemization.[3]
-
Solution:
-
Side-Chain Protection: For histidine, protecting the π-imidazole nitrogen with a methoxybenzyl group can significantly reduce racemization.[3] For cysteine, ensure appropriate side-chain protection (e.g., Trt, Acm) is used.
-
Specific Coupling Protocols: The use of DIC/HOBt is a reliable method for coupling Fmoc-Cys(Trt)-OH with minimal racemization.[5] Copper (II) chloride in conjunction with HOBt has also been shown to be effective in suppressing racemization during the coupling of cysteine-containing fragments.[3]
-
Data Summary: Comparison of Common Coupling Conditions
| Parameter | Condition Prone to Racemization | Recommended Condition for Minimal Racemization | Rationale |
| Coupling Reagent | Carbodiimides (DCC, DIC) alone | Carbodiimides + Additive (HOBt, HOAt, Oxyma); Uronium/Phosphonium reagents (HATU, HBTU, PyBOP)[5][8][9] | Additives form active esters that are less susceptible to oxazolone formation. Uronium/phosphonium reagents have inherently lower racemization potential.[5][10] |
| Base | Strong, non-hindered bases (e.g., DIPEA, TEA)[10] | Weaker/sterically hindered bases (e.g., NMM, 2,4,6-collidine) or no base if possible[8][10] | Reduces the rate of α-proton abstraction from the activated amino acid.[2] |
| Temperature | Elevated temperatures (>25°C), prolonged microwave heating | Room temperature (20-25°C) or 0°C for sensitive amino acids[8] | Lower temperatures decrease the rate of all reactions, including racemization pathways.[11][12] |
| Solvent | Aprotic polar solvents can sometimes facilitate racemization | The choice is often substrate and reagent dependent, but DMF is common. | Solvent effects can be complex; optimization may be required. |
Experimental Protocols
Protocol 1: Standard Coupling Using DIC/Oxyma
This protocol is a robust method for minimizing racemization for most amino acids.
-
In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the N-protected amino acid (1.0 eq.) and Oxyma (1.2 eq.) in an appropriate solvent (e.g., DMF or CH2Cl2).
-
Add the amino ester hydrochloride salt (1.0 eq.) and N-methylmorpholine (NMM) (1.1 eq.) to the mixture and stir until dissolved.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add Diisopropylcarbodiimide (DIC) (1.1 eq.) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture to remove the diisopropylurea byproduct.
-
Proceed with standard aqueous workup and purification.
Protocol 2: Coupling of a Racemization-Prone Amino Acid (e.g., Fmoc-His(Trt)-OH) using HATU
This method is highly recommended for amino acids that are particularly susceptible to racemization.
-
In a reaction vessel, combine the N-protected amino acid (e.g., Fmoc-His(Trt)-OH) (1.0 eq.), HATU (1.0 eq.), and the amino ester component (1.0 eq.) in DMF.
-
Add a sterically hindered base such as 2,4,6-collidine (2.0 eq.).
-
Stir the reaction at room temperature for 1-2 hours. The reaction is typically rapid. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and perform an aqueous workup (e.g., washing with 5% citric acid, saturated NaHCO3, and brine).
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
By understanding the mechanisms of racemization and carefully selecting reagents and reaction conditions, researchers can significantly improve the stereochemical purity of their synthesized chiral amino esters, leading to more reliable and reproducible results in drug discovery and development.
References
- Vertex AI Search. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
-
Nord, J., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. PMC - NIH. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
MDPI. Epimerisation in Peptide Synthesis. [Link]
-
PubMed. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. [Link]
-
Goodman, M., & Stueben, K. C. (1962). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. Journal of the American Chemical Society. [Link]
-
RSC Publishing. (2001, September 10). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Nam, I., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PMC - NIH. [Link]
-
ResearchGate. Mechanism of epimerisation/racemisation through oxazolone intermediate. [Link]
-
ScienceDirect. (2025, August 6). Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell. [Link]
-
NIH. (2023, September 1). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]
-
Wikipedia. Amino acid dating. [Link]
-
ElectronicsAndBooks. and Base-Catalyzed Racemization of Free Amino Acids To Determine the Six Constants, One for Eac. [Link]
-
ResearchGate. (2023, September 1). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]
-
Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]
-
University of Wisconsin-Eau Claire. (1991, April 3). AMINO ACID RACEMIZATION. [Link]
-
Thieme. 7.4 Racemization Assays. [Link]
-
ResearchGate. (2017, February 28). Racemization in amino acids?. [Link]
-
OSTI.GOV. Temperature calibration of amino acid racemization: Age implications for the Yuha skeleton. [Link]
-
Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. [Link]
-
YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
Georgia Southern University. Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst. [Link]
- Google Books. CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids.
-
PMC - NIH. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. peptide.com [peptide.com]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. file.globalso.com [file.globalso.com]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. Amino acid dating - Wikipedia [en.wikipedia.org]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. Temperature calibration of amino acid racemization: Age implications for the Yuha skeleton [pubs.usgs.gov]
Technical Support Center: Resolution of Ethyl 2-amino-3-cyclobutylpropanoate Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the resolution of ethyl 2-amino-3-cyclobutylpropanoate enantiomers. It is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven solutions.
Section 1: Foundational Concepts & Initial Considerations
Q1: What are the primary methods for resolving the enantiomers of this compound?
A1: The resolution of this compound, a chiral β-amino ester, can be approached through three principal techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a direct and analytical method that utilizes a chiral stationary phase (CSP) to differentiate between the enantiomers. It is highly effective for both analytical quantification of enantiomeric excess (ee) and for preparative scale separations.
-
Diastereomeric Salt Formation: This classical resolution method involves reacting the racemic amino ester with a chiral resolving agent (typically a chiral acid) to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer is then recovered by breaking the salt.
-
Enzymatic Resolution: This technique employs enzymes, often lipases, that selectively catalyze a reaction with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. This is a highly enantioselective method that can be advantageous for its mild reaction conditions and high efficiency.
Q2: Our team is new to this specific molecule. What initial steps should we take to select the most suitable resolution strategy?
A2: A systematic approach is crucial. We recommend the following initial workflow:
Stability issues of cyclobutane ring under reaction conditions
Welcome to the technical support guide for managing the stability of cyclobutane rings in synthetic chemistry. This resource is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges posed by this strained carbocycle. Here, we move beyond simple protocols to explain the underlying principles governing cyclobutane reactivity, providing you with the expert insights needed to troubleshoot your experiments and leverage the cyclobutane motif effectively.
Part 1: Frequently Asked Questions - The Fundamentals of Cyclobutane Instability
This section addresses the foundational concepts of ring strain that dictate the behavior of cyclobutanes under reaction conditions.
Q1: Why is the cyclobutane ring considered 'strained' and reactive?
The instability of the cyclobutane ring stems from two primary factors: angle strain and torsional strain.[1][2][3]
-
Angle Strain: An ideal sp³ hybridized carbon atom has bond angles of 109.5°.[4][5] In a planar, square cyclobutane, the internal C-C-C bond angles would be forced to be 90°, a significant deviation. To partially alleviate the resulting torsional strain, the ring puckers into a "butterfly" conformation, which further compresses the bond angles to about 88°.[1][6] This deviation from the ideal tetrahedral angle creates substantial angle strain, weakening the C-C bonds.[4][6]
-
Torsional Strain: This arises from the eclipsing of C-H bonds on adjacent carbon atoms. While the puckered conformation of cyclobutane reduces these eclipsing interactions compared to a perfectly flat structure, significant torsional strain remains.[1][6][7]
This combination of angle and torsional strain results in a high total ring strain energy, making the molecule inherently less stable and its C-C bonds susceptible to cleavage.[1][7] The relief of this strain is a powerful thermodynamic driving force for many reactions that involve ring-opening.[1][8]
| Cycloalkane | Total Strain Energy (kcal/mol) | C-C-C Bond Angles | Key Source of Strain |
| Cyclopropane | 27.6 | 60° | Angle Strain, Torsional Strain |
| Cyclobutane | 26.3 | ~88° (puckered) | Angle Strain, Torsional Strain |
| Cyclopentane | 6.2 | ~105° (envelope) | Torsional Strain |
| Cyclohexane | 0 | ~109.5° (chair) | (Strain-free reference) |
| (Data synthesized from sources[1][4][7]) |
Q2: Are substituted cyclobutanes more or less stable than the parent molecule?
The effect of substitution depends on the nature and position of the substituents.
-
Stabilizing Effects: Substituents that can participate in conjugation or hyperconjugation, such as alkyl or vinyl groups, can sometimes stabilize the ring system. For instance, in cyclobutenes, alkyl substitution on the double bond increases stability.[9]
-
Destabilizing Effects: Bulky substituents can increase steric strain. Electron-withdrawing or electron-donating groups can make the ring more susceptible to nucleophilic or electrophilic attack, respectively, facilitating ring-opening reactions.[10] For example, "donor-acceptor" cyclobutanes, which have geminal electron-withdrawing groups, are particularly prone to ring-opening.[10][11]
Part 2: Troubleshooting Guide - Navigating Cyclobutane Instability in Reactions
This section provides direct, actionable advice for specific experimental challenges involving cyclobutane rings.
Issue 1: Thermal Decomposition During Heating or Distillation
Symptom: You observe the formation of alkene byproducts or complete decomposition of your cyclobutane-containing compound upon heating (e.g., during a reaction at elevated temperatures, distillation, or GC analysis).
Root Cause Analysis: Cyclobutane and its derivatives can undergo thermal cycloreversion (a retro-[2+2] cycloaddition) to form two alkene molecules.[12] This reaction is often kinetically accessible at temperatures above 400-500 °C for the parent cyclobutane, but this threshold can be significantly lower for substituted or more strained derivatives.[13][14] The reaction proceeds through a diradical intermediate and is driven by a favorable increase in entropy and the release of ring strain.[12]
Caption: Thermal decomposition pathway of cyclobutane.
Troubleshooting & Mitigation Protocol:
-
Assess Thermal Stability: Before performing high-temperature reactions or distillations, assess the thermal stability of your compound.
-
Step 1: Dissolve a small amount (1-2 mg) of the purified cyclobutane derivative in a high-boiling, inert solvent (e.g., dodecane) in a sealed vial.
-
Step 2: Heat the sample at various temperatures (e.g., 80°C, 100°C, 120°C) for a set period (e.g., 1 hour).
-
Step 3: Analyze the samples by GC-MS or LC-MS to detect the formation of decomposition products (typically alkenes).
-
-
Modify Reaction Conditions: If instability is observed, avoid high temperatures. Explore alternative energy sources like microwave irradiation (which can sometimes accelerate reactions at lower bulk temperatures) or photochemistry.
-
Purification Strategy: Avoid high-vacuum distillation if the compound is thermally labile. Opt for column chromatography at room temperature or recrystallization.
Issue 2: Ring-Opening Under Acidic Conditions
Symptom: Your cyclobutane ring is cleaved during reactions involving Brønsted or Lewis acids (e.g., silica gel chromatography, acidic workups, or deprotection steps).
Root Cause Analysis: The strained C-C bonds of a cyclobutane ring can be susceptible to cleavage by electrophiles. Lewis acids can coordinate to a functional group, activating the ring towards nucleophilic attack and subsequent opening.[10][11] Brønsted acids can protonate a substituent or, in some cases, the ring itself, leading to a carbocationic intermediate that rapidly rearranges to a more stable, open-chain or ring-expanded product.[15][16]
Caption: Generalized mechanism for acid-catalyzed ring-opening.
Troubleshooting & Mitigation Protocol:
-
Buffer Chromatography: If you suspect silica gel is the culprit, neutralize it. Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a non-nucleophilic base (e.g., 1% triethylamine), then pack the column as usual. Alternatively, use a less acidic stationary phase like alumina (basic or neutral).
-
Select Milder Acids:
-
For Lewis acid-catalyzed reactions, screen milder options. If AlCl₃ causes decomposition, try ZnCl₂, Sc(OTf)₃, or In(OTf)₃.[10]
-
For Brønsted acid requirements (e.g., deprotection), use weaker, sterically hindered, or buffered acid systems. Pyridinium p-toluenesulfonate (PPTS) is often a milder alternative to p-toluenesulfonic acid (TsOH).
-
-
Control Temperature: Perform acid-mediated reactions at the lowest possible temperature (e.g., 0 °C or -78 °C) to disfavor the ring-opening pathway, which often has a higher activation energy.
Issue 3: Unwanted Cleavage During Catalytic Hydrogenation
Symptom: When attempting to reduce an alkene or other functional group on your molecule, you observe the formation of the corresponding open-chain alkane due to cleavage of the cyclobutane ring.
Root Cause Analysis: Catalytic hydrogenation can lead to hydrogenolysis (cleavage) of the strained C-C bonds in the cyclobutane ring.[17] This process is highly dependent on the catalyst, solvent, temperature, and hydrogen pressure. More aggressive catalysts like Platinum(IV) oxide (PtO₂) are more prone to causing ring-opening than catalysts like Palladium on carbon (Pd/C).
Troubleshooting & Mitigation Protocol:
-
Catalyst Selection is Key: Start with the mildest conditions.
-
Step 1 (Mildest): Use 10% Pd/C in a non-acidic solvent like ethanol or ethyl acetate at atmospheric pressure (H₂ balloon) and room temperature. This is often sufficient for reducing double bonds without affecting the ring.
-
Step 2 (Intermediate): If the desired reduction is sluggish, consider using Rhodium on alumina (Rh/Al₂O₃), which can sometimes be more selective.
-
Step 3 (Avoid if Possible): Avoid using PtO₂ or high pressures and temperatures unless absolutely necessary, as these conditions significantly increase the risk of hydrogenolysis.[17]
-
-
Alternative Reduction Methods: If catalytic hydrogenation is not selective, consider chemical reduction methods that do not activate C-C bonds, such as diimide reduction (generated in situ from potassium azodicarboxylate and acetic acid) for isolated double bonds.
Part 3: Insights for Drug Development Professionals
Q: How does cyclobutane's puckered structure and stability impact its use in medicinal chemistry?
The cyclobutane ring is increasingly valued in drug design for several reasons, despite its inherent strain.[18][19]
-
3D Scaffolding: The non-planar, puckered structure of cyclobutane provides a rigid, three-dimensional scaffold.[18] This allows medicinal chemists to orient pharmacophoric groups in specific vectors in space, potentially improving binding affinity and selectivity for a target protein.
-
Bioisosteric Replacement: Cyclobutane rings can serve as bioisosteres for other groups. For example, a 1,2-disubstituted cyclobutane can replace an alkene, preventing cis-trans isomerization and potentially improving metabolic stability.[18][19] They can also replace larger, more flexible rings to conformationally lock a molecule into its bioactive shape.[18]
-
Metabolic Stability: While the ring is reactive under certain chemical conditions, it is often surprisingly stable under physiological conditions.[18] Its C-H bonds can have more s-character, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to analogous open-chain alkanes.[18] However, this is highly context-dependent and must be evaluated on a case-by-case basis.
-
Navigating 'Flatland': The move away from flat, aromatic-heavy molecules in drug discovery has made sp³-rich scaffolds like cyclobutane highly attractive for improving physicochemical properties such as solubility and reducing off-target effects.[20]
Final Consideration: The key to successfully working with cyclobutanes is to be aware of their potential instabilities. By understanding the driving forces behind their reactivity—namely, the release of ring strain—researchers can choose reaction conditions that preserve the four-membered ring, allowing them to harness its unique structural and chemical properties.
References
-
Reactions of Cyclopropane and Cyclobutane. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Roșca, D. A., Hertwig, L. E., & Becker, F. J. (2025). Transition‐Metal Catalyzed, Thermally Driven [2π+2π]‐Cycloadditions of Olefins and Alkynes. Annalen der Pharmacie. Published online. Semantic Scholar. Retrieved from [Link]
-
Conformations of Cycloalkanes. (2024, January 15). Chemistry LibreTexts. Retrieved from [Link]
-
Transition-metal-catalyzed C-H functionalization of cyclobutanes. (n.d.). ResearchGate. Retrieved from [Link]
-
Cyclobutene Ring Opening Reactions. (n.d.). ResearchGate. Retrieved from [Link]
-
Ring Strain In Cyclopropane And Cyclobutane. (2014, April 3). Master Organic Chemistry. Retrieved from [Link]
-
Ring strain. (n.d.). Wikipedia. Retrieved from [Link]
-
Ring-Opening of Cyclobutanes with Nucleophiles. (2019, August 7). ChemistryViews. Retrieved from [Link]
-
A computational study of base-catalyzed reactions of cyclic 1,2-diones. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Thermal Rearrangements of Cyclopropanes and Cyclobutanes. (n.d.). [PDF]. Retrieved from [Link]
-
explain ring strain in cyclobutane. (2023, January 1). Brainly.in. Retrieved from [Link]
-
Cyclobutane. (n.d.). Wikipedia. Retrieved from [Link]
-
Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9645-9676. ACS Publications. Retrieved from [Link]
-
Transition metal catalyzed [6 + 2] cycloadditions. (2019, August 15). RSC Advances. Royal Society of Chemistry. Retrieved from [Link]
-
Transition metal catalyzed ring-opening reactions of BCBs for the synthesis of cyclobutane derivatives and their scientific context. (n.d.). ResearchGate. Retrieved from [Link]
-
Hoz, S., & Livneh, M. (1987). Conversion of cyclobutane to bicyclobutane by base-catalyzed 1,3-dehydrohalogenation reaction: a mechanistic study. Journal of the American Chemical Society, 109(24), 7483-7489. ACS Publications. Retrieved from [Link]
-
The application of cyclobutane derivatives in organic synthesis. (2003). ResearchGate. Retrieved from [Link]
-
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. PubMed Central. Retrieved from [Link]
-
Cyclobutanes in Organic Synthesis. (n.d.). Baran Lab. [PDF]. Retrieved from [Link]
-
Lewis Acid-Catalyzed Ring-Opening Reaction of Bicyclobutanes (BCBs) for the Highly Selective Synthesis of 1,1,3-Trisubstituted Cyclobutanes. (n.d.). ACS Publications. Retrieved from [Link]
-
Ring Strain and the Structure of Cycloalkanes. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
van der Kolk, M. R., Janssen, M. A., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. PubMed. Retrieved from [Link]
-
A computational study of base-catalyzed reactions of cyclic 1,2-diones: Cyclobutane-1,2-dione. (2013). ResearchGate. Retrieved from [Link]
-
Cyclobutane containing natural products and synthetic intermediates. (n.d.). ResearchGate. Retrieved from [Link]
-
The thermal decomposition of cyclobutane at low pressures. (n.d.). UBC Library Open Collections. Retrieved from [Link]
-
Photochemistry of Cyclobutanes: Synthesis and Reactivity. (n.d.). ResearchGate. Retrieved from [Link]
-
Butler, J. N., & Ogawa, R. B. (1963). The Thermal Decomposition of Cyclobutane at Low Pressures. Journal of the American Chemical Society, 85(21), 3346-3349. ACS Publications. Retrieved from [Link]
-
The Thermal Decomposition of Cyclobutane at Low Pressures. (n.d.). ResearchGate. Retrieved from [Link]
-
de Meijere, A. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 100(8), 2855-2890. ACS Publications. Retrieved from [Link]
-
Ring-Opening Reaction of Cyclobutene Radical Cation: Effect of Solvent on Competing Pathways. (n.d.). ACS Publications. Retrieved from [Link]
-
Genaux, C. T., Kern, F., & Walters, W. D. (1953). The Thermal Decomposition of Cyclobutane. Journal of the American Chemical Society, 75(24), 6196-6196. ACS Publications. Retrieved from [Link]
-
Reactions of cyclopropane and Cyclobutane. (2024, February 12). Pharmaacademias. Retrieved from [Link]
-
Preparation and Chemical Properties of Cyclopropane and Cyclobutane. (n.d.). CUTM Courseware. [PDF]. Retrieved from [Link]
-
Simmons, E. M., & Sarpong, R. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2365-2383. ACS Publications. Retrieved from [Link]
-
Stability of Cycloalkanes - Ring Strain. (2024, June 18). Chemistry LibreTexts. Retrieved from [Link]
-
Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade. (n.d.). PubMed Central. Retrieved from [Link]
-
Bicyclobutanes: From Curiosities to Versatile Reagents and Covalent Warheads. (2022, August 24). [PDF]. Retrieved from [Link]
-
Bicyclobutanes: from curiosities to versatile reagents and covalent warheads. (2022, August 25). Chemical Science. Royal Society of Chemistry. Retrieved from [Link]
-
Stability of Cycloalkanes: Ring Strain. (n.d.). Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Acid catalyzed ring expansion of enantiomerically enriched cyclobutanols. (n.d.). ResearchGate. Retrieved from [Link]
-
Kreft, A., Ehlers, S., & Jones, P. G. (2019). Ring-Opening Reactions of Donor–Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols. Organic Letters, 21(16), 6440-6444. ACS Publications. Retrieved from [Link]
Sources
- 1. Ring strain - Wikipedia [en.wikipedia.org]
- 2. brainly.in [brainly.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 4.3 Stability of Cycloalkanes: Ring Strain – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Ring-Opening of Cyclobutanes with Nucleophiles - ChemistryViews [chemistryviews.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Cyclobutane - Wikipedia [en.wikipedia.org]
- 14. The thermal decomposition of cyclobutane at low pressures - UBC Library Open Collections [open.library.ubc.ca]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 18. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Incorporation Efficiency in Peptide Synthesis
Welcome to the technical support center dedicated to resolving one of the most common challenges in Solid-Phase Peptide Synthesis (SPPS): low incorporation efficiency. This guide is structured to provide researchers, scientists, and drug development professionals with a clear, logical framework for diagnosing and solving coupling failures. We will move from initial problem identification to specific, actionable solutions, explaining the underlying chemical principles to empower your experimental choices.
Part 1: Initial Diagnosis - How Do I Know My Coupling Failed?
The first step in troubleshooting is accurate diagnosis. A failed or incomplete coupling reaction leaves unreacted free primary or secondary amines on the resin-bound peptide. Detecting these is crucial before proceeding to the next cycle to avoid the accumulation of difficult-to-remove deletion sequences.
Q1: What is the most common method for monitoring coupling completion on-resin?
The most common, rapid, and qualitative method is the Kaiser test (or ninhydrin test).[1] This colorimetric assay detects free primary amines.
-
Positive Result (Blue/Purple Beads): Indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction.
-
Negative Result (Yellow/Colorless Beads): Indicates the absence of primary amines, suggesting the coupling was successful.
It is important to note that the Kaiser test does not detect secondary amines, so it will give a false negative for N-methylated amino acids and after coupling to proline.[2] For these instances, a chloranil test is more appropriate.
Q2: Beyond the Kaiser test, what are the quantitative methods to assess coupling efficiency?
While the Kaiser test is excellent for real-time checks, definitive quantification of efficiency often requires cleaving a small amount of peptide from the resin ("cleave and analyze") and using analytical techniques.[3][4]
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing the purity of the crude peptide product.[5][6] Incomplete coupling results in "deletion sequences" (peptides missing one or more amino acids), which typically appear as separate peaks, often eluting earlier than the target peptide.[1]
-
Mass Spectrometry (MS): MS is used to confirm the identity of peaks seen in the HPLC chromatogram.[5][7] It can definitively identify the mass of the target peptide and the masses of impurities, confirming the presence and identity of deletion sequences.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For in-depth analysis, 1H NMR can be used to compare the spectra of the reactant peptide (with a free amine) and the product peptide (with the newly coupled Fmoc-amino acid), allowing for a quantitative determination of the reaction conversion.[3]
Part 2: Troubleshooting Guide - A Question & Answer Approach
Once a coupling failure is confirmed, the next step is to identify the root cause. The following sections break down the most common culprits in a Q&A format.
A. Reagents and Solvents
Q3: My coupling failed. Could my coupling reagent be the problem?
Absolutely. The choice and quality of the coupling reagent are critical. Reagents vary significantly in reactivity.
-
Mechanism: Coupling reagents work by activating the carboxylic acid of the incoming amino acid to form a highly reactive species (like an active ester) that is susceptible to nucleophilic attack by the N-terminal amine of the peptide chain.[8]
-
Common Issues & Solutions:
-
Low Reactivity: For standard couplings, carbodiimides like DIC in the presence of an additive like HOBt or Oxyma Pure are often sufficient.[9] However, for sterically hindered amino acids (e.g., Val, Ile, Aib) or "difficult sequences," a more potent onium salt reagent is required.[10]
-
Degradation: Coupling reagents, especially highly reactive ones, can be sensitive to moisture and degrade over time. Always use fresh, high-quality reagents and store them under inert gas in a desiccator.
-
Side Reactions: Uronium/aminium reagents (HBTU, HATU) can cause guanidinylation of the N-terminal amine if used in excess without sufficient pre-activation.[9][11] Phosphonium reagents like PyBOP do not have this side reaction.
-
Table 1: Selection of Common Coupling Reagents
| Reagent | Class | Reactivity | Best Use Case |
|---|---|---|---|
| DIC/HOBt | Carbodiimide | Standard | Routine couplings, cost-effective. Minimizes racemization with Cys(Trt).[9] |
| HBTU/HCTU | Uronium/Aminium | High | Routine and moderately difficult couplings. Fast reaction times.[9][12] |
| HATU | Uronium/Aminium | Very High | Gold standard for difficult couplings, N-methyl amino acids, and reducing racemization.[11][12][13] |
| COMU | Uronium/Aminium | Very High | Comparable to HATU, with improved solubility and safety profile (non-explosive byproducts).[9][11][12] |
| PyBOP | Phosphonium | High | Effective for difficult couplings and cyclizations. Does not cause guanidinylation. |
Q4: Can the solvent impact coupling efficiency?
Yes, profoundly. The solvent's primary role in SPPS is to swell the resin and solvate the peptide chains, ensuring reactive sites are accessible.[14][15]
-
Poor Resin Swelling: Polystyrene resins, the most common support, swell best in solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP).[16][17] If the resin is not adequately swollen, reagents cannot diffuse efficiently to the core, leading to incomplete reactions.[16][18]
-
Peptide Aggregation: As the peptide chain grows, it can fold into secondary structures (like β-sheets) and aggregate, physically blocking reactive sites.[10][19] Switching to a more polar, hydrogen-bond-disrupting solvent like NMP or adding DMSO (up to 25%) can help break up these aggregates and improve solvation.[19][20]
B. Sequence-Specific Challenges ("Difficult Couplings")
Q5: What makes a particular amino acid coupling "difficult"?
Difficulty typically arises from two sources: steric hindrance and on-resin aggregation.[10][21]
-
Steric Hindrance: The bulky side chains of amino acids like Val, Ile, Thr, and other β-branched or α,α-disubstituted residues can physically block the approach of the activated carboxyl group to the N-terminus.[10]
-
Aggregation: Hydrophobic sequences are particularly prone to forming intermolecular hydrogen bonds, causing the peptide-resin to clump together and become impenetrable to reagents.[10][19] This is a major cause of failure in both coupling and deprotection steps.[22]
Q6: My peptide is aggregating on the resin. What are my options?
This is a critical issue that requires a multi-faceted approach. If you suspect aggregation (e.g., the resin fails to swell, or you see repeated coupling failures after the 5th or 6th residue), consider the following strategies, listed from simplest to most complex.[19]
-
Elevate Temperature: Performing the coupling at a higher temperature (50-75°C), often with microwave assistance, can provide the energy to disrupt hydrogen bonds and overcome activation barriers.[10][21][23]
-
Use Chaotropic Salts: Adding salts like LiCl or KSCN to the coupling mixture can disrupt secondary structures.[19][24]
-
Incorporate Backbone Protection: Introduce a temporary protecting group on a backbone amide nitrogen. The most common are 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb).[23][24] Incorporating an Fmoc-AA-(Dmb)Gly-OH dipeptide every 6-7 residues effectively prevents hydrogen bonding and is removed during final TFA cleavage.[19][24]
-
Use Pseudoproline Dipeptides: These are dipeptides where a Ser or Thr residue is temporarily cyclized into an oxazolidine ring. This "kink" in the peptide backbone is highly effective at disrupting aggregation.[19][23] The native structure is restored during final acid cleavage.[20]
C. Process and Protocol Errors
Q7: I've ruled out reagent and sequence issues. What procedural steps should I re-evaluate?
Simple procedural errors are a frequent source of low efficiency.
-
Incomplete Deprotection: If the Fmoc group is not completely removed, the N-terminus remains blocked, making the subsequent coupling impossible. This leads to a deletion sequence. For difficult deprotections, consider extending the piperidine treatment time or switching to a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[19][25]
-
Insufficient Reagent Equivalents: For a standard coupling, 3-5 equivalents of amino acid and coupling reagents are typically used. For a difficult coupling, increasing this excess can help drive the reaction to completion.[10]
-
Inadequate Washing: Insufficient washing between deprotection and coupling steps can leave residual piperidine, which will neutralize the incoming activated amino acid. Thoroughly wash the resin with DMF (or your chosen synthesis solvent) after every step.[26]
-
Premature Activation: Some activated amino acid species are unstable. It is best practice to add the activation mixture to the resin immediately after preparation.
Q8: When should I use a "double coupling" strategy versus "capping"?
These are two distinct corrective actions for two different goals.
-
Double Coupling: This is the go-to strategy when a coupling reaction is incomplete due to steric hindrance or other difficulties. After the first coupling attempt and subsequent washes, you simply repeat the coupling step with a fresh batch of activated amino acid.[2][10][21] This is intended to push a difficult reaction to completion.
-
Capping: This is performed when you decide to abandon the incomplete coupling for that cycle. Capping involves treating the resin with a highly reactive acylating agent, like acetic anhydride, to permanently block any unreacted N-terminal amines.[27][28] This prevents that chain from elongating further, ensuring the main impurity is a simple-to-remove truncated sequence rather than a deletion sequence that is chemically very similar to the target peptide.[21][29]
Part 3: Key Experimental Protocols
Here are step-by-step methodologies for the key diagnostic and corrective procedures discussed.
Protocol 1: Kaiser Test (Qualitative Amine Detection)
-
Sample Collection: After the coupling step and subsequent washes, carefully remove 5-10 beads of the peptide-resin and place them in a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each of the following three reagents to the test tube:
-
Reagent A: 5 g Ninhydrin in 100 mL Ethanol
-
Reagent B: 80 g Phenol in 20 mL Ethanol
-
Reagent C: 2 mL of 0.001M KCN in 98 mL Pyridine
-
-
Incubation: Heat the test tube at 100-120°C for 3-5 minutes.
-
Observation: Observe the color of the beads and the solution.
-
Blue/Purple: Positive result (incomplete coupling).
-
Yellow/Colorless: Negative result (complete coupling).
-
Protocol 2: Standard Double Coupling Procedure
-
First Coupling: Perform the initial coupling reaction for the desired amino acid as per your standard protocol (e.g., 1-2 hours at room temperature).[10]
-
Monitoring: Perform a Kaiser test (Protocol 1).
-
Decision: If the Kaiser test is positive (blue beads), proceed with double coupling.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove all byproducts and unreacted reagents from the first attempt.
-
Second Coupling: Prepare a fresh activation mixture of the same amino acid and coupling reagents. Add it to the washed resin and allow it to react for another 1-2 hours.[10]
-
Final Wash: Wash the resin thoroughly with DMF to prepare for the next deprotection step. A final Kaiser test can be performed to confirm completion.
Protocol 3: Acetic Anhydride Capping
-
Indication: This protocol is used after a positive Kaiser test when you choose not to perform a double coupling.
-
Washing: Wash the peptide-resin thoroughly with DMF (3-5 times).
-
Capping Solution Preparation: Prepare a capping solution. A common mixture is Acetic Anhydride/Pyridine/DMF or Acetic Anhydride/DIPEA/DMF. A simple mixture can be prepared with 50 equivalents of acetic anhydride and 50 equivalents of a base like pyridine or DIPEA relative to the resin substitution.[27][28]
-
Reaction: Add the capping solution to the resin and agitate at room temperature for 30 minutes.[27][28]
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove all capping reagents and byproducts.
-
Verification: Perform a final Kaiser test. The result should now be negative, indicating all free amines have been successfully acetylated.[28]
Part 4: Visualizing the Troubleshooting Workflow
To synthesize this information, the following diagrams illustrate the decision-making process during SPPS.
Diagram 1: General Troubleshooting Workflow
This flowchart outlines the primary decision points when encountering a potential coupling failure.
Caption: Decision tree for troubleshooting coupling failures in SPPS.
Diagram 2: The SPPS Cycle and Failure Points
This diagram shows the iterative nature of SPPS and highlights the critical steps where failures leading to low incorporation efficiency occur.
Caption: The four key steps of an SPPS cycle and associated failure points.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2007). Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches. PubMed. Retrieved from [Link]
-
Lau, S. P., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. Retrieved from [Link]
-
AAPPTEC. (n.d.). Resins for Solid Phase Peptide Synthesis - Core Resins. Retrieved from [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Chemistry. Retrieved from [Link]
-
Gentile, F., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Retrieved from [Link]
-
Simon, M. D., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. RSC Publishing. Retrieved from [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Springer. Retrieved from [Link]
-
Bai, S., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. ACS Publications. Retrieved from [Link]
-
AAPPTEC. (n.d.). SPPS Capping procedure. Retrieved from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
-
Kent, S. B. H. (2017). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC - NIH. Retrieved from [Link]
-
Fields, G. B. (n.d.). Introduction to Peptide Synthesis. PMC - NIH. Retrieved from [Link]
-
Slideshare. (2016). Spps and side reactions in peptide synthesis. Retrieved from [Link]
-
ACS Publications. (2023). Development of a Mechanistic Amino Acid Activation Reaction Kinetics Model for Safe and Efficient Solid Phase Peptide Synthesis. Retrieved from [Link]
-
MDPI. (2022). Epimerisation in Peptide Synthesis. Retrieved from [Link]
-
Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]
-
ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Common side reactions in peptide synthesis occurring on resin. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of resin swelling and substitution on solid phase synthesis. Retrieved from [Link]
-
AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved from [Link]
-
International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
-
Interface Focus. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Retrieved from [Link]
-
ResearchGate. (2021). Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. Retrieved from [Link]
-
AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Reddit. (2022). Solid Phase Peptide Synthesis Help. Retrieved from [Link]
-
Ontores. (n.d.). How to Optimize Peptide Synthesis?. Retrieved from [Link]
-
ResearchGate. (2014). Analytical Methods for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
PubMed. (1995). SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring. Retrieved from [Link]
-
Waters. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. ijsra.net [ijsra.net]
- 6. lcms.cz [lcms.cz]
- 7. Analytical methods and Quality Control for peptide products [biosynth.com]
- 8. mdpi.com [mdpi.com]
- 9. bachem.com [bachem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. mesalabs.com [mesalabs.com]
- 13. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 14. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 15. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. peptide.com [peptide.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 22. Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 25. peptide.com [peptide.com]
- 26. reddit.com [reddit.com]
- 27. chem.uci.edu [chem.uci.edu]
- 28. peptide.com [peptide.com]
- 29. biomatik.com [biomatik.com]
Alternative synthetic routes to avoid problematic intermediates
Technical Support Center: Alternative Synthetic Routes
A Senior Application Scientist's Guide to Navigating Problematic Intermediates
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with problematic intermediates in their synthetic routes. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions, troubleshoot effectively, and design safer, more efficient, and scalable syntheses.
The content herein is structured in a practical question-and-answer format, reflecting the real-world challenges faced in the lab. We will delve into identifying problematic intermediates, exploring strategic alternatives, and implementing advanced solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Identifying and Characterizing Problematic Intermediates
Q1: What are the common classes of problematic intermediates I should watch out for, and why are they considered "problematic"?
A1: Problematic intermediates are molecules that introduce significant safety, environmental, or process challenges. Recognizing them early in route design is critical. They can be broadly categorized as follows:
-
Energetic or Explosive Compounds: This class includes organic azides, peroxides, nitroalkanes, and diazo compounds like diazomethane.[1] They possess weak bonds and can decompose violently when subjected to heat, shock, or even rough surfaces.[2] Sodium azide, for example, is highly toxic and can form explosive heavy metal azides.[3][4]
-
Highly Toxic or Carcinogenic Reagents: Intermediates derived from or existing as potent toxins pose significant handling risks. Diazomethane is a prime example, being a suspected carcinogen and a potent poison upon inhalation.[2][5] Others include organomercury or lead compounds and reagents like phosgene.
-
Unstable or Highly Reactive Species: Many valuable intermediates, such as certain organolithium or Grignard reagents, are highly unstable at ambient temperatures.[6][7] Their use often requires cryogenic conditions (-78 °C), which are difficult and costly to scale.[7] These intermediates can decompose rapidly, leading to side reactions and low yields.[6][8]
-
Environmentally Hazardous Substances: Intermediates that require the use of toxic heavy metals (e.g., tin in Stille couplings) or chlorinated solvents fall into this category. The focus of green chemistry is to eliminate the use and generation of such hazardous substances.[9][10]
-
Intermediates Requiring Difficult Workups: Some intermediates lead to byproducts that are difficult to remove, such as triphenylphosphine oxide from Wittig reactions or tin residues from Stille couplings. This complicates purification, increases solvent usage, and generates significant waste.
A proactive approach involves consulting resources like Bretherick's Handbook of Reactive Chemical Hazards and leveraging the principles of green chemistry to design syntheses that inherently avoid these issues.[9][11]
Q2: My reaction is giving a low yield and multiple byproducts. How do I determine if an unstable intermediate is the cause?
A2: Low yields and a complex product mixture are classic symptoms of an unstable intermediate. Here’s a troubleshooting workflow to diagnose the issue:
-
Hypothesize the Intermediate: Based on your reaction mechanism, identify the most likely transient species. Is it a carbocation, a radical, an organometallic species?
-
Literature Review: Search for precedents. Has this intermediate been studied before? What are its known decomposition pathways? This can provide immediate clues.
-
In-situ Reaction Monitoring: Use techniques like ReactIR (FTIR), in-situ NMR, or Raman spectroscopy to observe the reaction in real-time. These methods can help you detect the transient intermediate and monitor its concentration profile alongside the formation of products and byproducts.
-
Trapping Experiments: Introduce a trapping agent that will react specifically with your hypothesized intermediate to form a stable, detectable product. For example, if you suspect a carbocation, you could add a mild nucleophile. If the trapped product is observed, it’s strong evidence for the intermediate's existence.
-
Kinetic Analysis: Study the reaction kinetics. The formation of byproducts might have a different reaction order than your desired product, suggesting they arise from a competing decomposition pathway of the intermediate.
This systematic approach allows you to move from speculation to evidence-based troubleshooting.
Category 2: Strategies for Designing Alternative Routes
Q3: What are the guiding principles for designing a synthesis to avoid a known problematic intermediate?
A3: The core strategy is rooted in the 12 Principles of Green Chemistry.[12] When redesigning a synthesis, focus on these key principles:
-
Principle 3: Design Less Hazardous Chemical Syntheses: Actively choose reagents and pathways that do not involve or generate substances with high toxicity or reactivity.[11] For example, instead of a classical Sandmeyer reaction which uses copper cyanide, consider a palladium-catalyzed cyanation.
-
Principle 8: Reduce Derivatives: Avoid unnecessary protection/deprotection steps.[12] These steps add to the overall reaction count, require additional reagents, and generate waste.[11] Biocatalysis, for instance, can often react a specific functional group in a polyfunctional molecule with high selectivity, obviating the need for protecting groups.[13]
-
Principle 9: Use Catalysis, Not Stoichiometric Reagents: Catalytic processes are superior because they minimize waste.[11] A classic example is replacing a stoichiometric Wittig reaction with a catalytic olefin metathesis reaction.
-
Retrosynthetic Analysis with New Disconnections: Re-evaluate your target molecule. Are there alternative bond disconnections you can make that lead to more stable or safer intermediates? Modern synthesis design software can assist in exploring unconventional pathways.[14]
By embedding these principles into your design process, you can create routes that are inherently safer and more efficient.[15]
Q4: Can you provide a case study of replacing a hazardous intermediate? Let's focus on organic azides.
A4: Certainly. Organic azides are highly valuable for introducing nitrogen functionalities, particularly in "click chemistry" to form triazoles. However, they are potentially explosive energetic materials.[16] The risk is especially acute when isolating the azide intermediate.
Traditional Route Problem: A common synthesis involves the reaction of an alkyl halide with sodium azide (NaN₃). While effective, this requires handling NaN₃ (a highly toxic solid) and isolating the potentially explosive organic azide intermediate.[3]
Alternative Strategy: In-situ Generation and Telescoped Reaction
A safer, more efficient approach is to generate and consume the azide intermediate in the same pot without isolation, a strategy known as a "telescoped" or "one-pot" process.[17][18] This can be further enhanced using flow chemistry.
Workflow Comparison:
| Feature | Traditional Batch Process | Flow Chemistry / Telescoped Process |
| Azide Handling | Isolation and handling of a potentially explosive organic azide intermediate. | Azide is generated and consumed in situ; no accumulation of hazardous material. |
| Safety | Higher risk due to isolation and potential for thermal runaway on scale-up. | Significantly improved safety; small reactor volume minimizes risk.[19] |
| Efficiency | Multiple steps with workups and purifications, leading to lower overall yield and more waste. | Streamlined process, avoids intermediate isolation and purification, increasing throughput.[17][20] |
| Reagents | Often uses sodium azide. | Can use safer azide sources like diphenylphosphoryl azide (DPPA).[21] |
Visualizing the Workflow Improvement
The diagram below illustrates the conceptual difference between the two workflows.
Caption: Batch vs. Flow synthesis for handling azide intermediates.
This approach minimizes risk by ensuring the hazardous intermediate never accumulates to a dangerous level, directly aligning with green chemistry principles.[22]
Q5: How can biocatalysis and flow chemistry serve as powerful alternatives?
A5: Both biocatalysis and flow chemistry offer transformative solutions for avoiding or safely handling problematic intermediates.
Biocatalysis: This uses enzymes as catalysts, which offers several advantages:
-
High Specificity: Enzymes can perform reactions with exceptional chemo-, regio-, and stereoselectivity, often eliminating the need for protecting groups (Principle 8).[13][23]
-
Mild Conditions: Most enzymatic reactions occur in water at ambient temperature and pressure (Principle 6), reducing energy consumption and avoiding harsh conditions that can lead to side reactions.[22][23]
-
Safety and Sustainability: Enzymes are biodegradable and non-toxic, making them an environmentally benign alternative to many traditional chemical catalysts.[23][24]
For example, a transaminase enzyme can be used to synthesize a chiral amine from a ketone, a process that might otherwise require multiple steps and chiral auxiliaries.
Flow Chemistry: This involves performing reactions in a continuously flowing stream through a reactor.
-
Safe Handling of Unstable Intermediates: The small volume of a flow reactor means that even highly energetic or unstable intermediates can be generated and consumed in situ without accumulating to dangerous quantities.[6] This is ideal for reactions involving diazomethane, organolithiums, or azides.[7]
-
Precise Control: Flow chemistry allows for superior control over reaction parameters like temperature, pressure, and residence time, which can suppress side reactions and improve yields.[19]
-
Scalability: Scaling up a flow process is often as simple as running the reactor for a longer time or "numbering up" (running multiple reactors in parallel), which is safer and more predictable than scaling up a large batch reactor.[6][8]
Decision Logic: When to Choose Which?
This diagram outlines a decision-making process for selecting an alternative strategy.
Caption: Decision tree for selecting an alternative synthetic strategy.
By leveraging these modern techniques, you can design synthetic routes that are not only more robust and efficient but also inherently safer and more sustainable.[22][25]
Category 3: Protocols and Implementation
Q6: I want to replace a hazardous methylation reaction using diazomethane. What is a safer protocol?
A6: Diazomethane is an excellent methylating agent but is extremely toxic and explosive.[2][5] A widely accepted safer alternative is (trimethylsilyl)diazomethane (TMS-diazomethane) .[5][26] It is commercially available as a solution and is not explosive, though it is still highly toxic and must be handled with extreme care in a fume hood.[1][26]
Another excellent modern alternative involves using imidazotetrazines, such as temozolomide (TMZ), which are weighable, non-explosive solids that serve as diazomethane surrogates in batch reactions.[1]
Protocol: Esterification of a Carboxylic Acid using TMS-Diazomethane
This protocol describes the methylation of a generic carboxylic acid (R-COOH).
Materials:
-
Carboxylic acid (1.0 mmol)
-
TMS-diazomethane (2.0 M solution in hexanes, 1.1 eq, 0.55 mL)
-
Methanol (MeOH, 0.1 eq, 0.01 mmol, ~4 µL)
-
Toluene (or other suitable solvent like THF/DCM), ~5 mL
-
Stir plate, magnetic stir bar, round-bottom flask, septum, nitrogen line.
Procedure:
-
Setup: In a fume hood, add the carboxylic acid (1.0 mmol) and a magnetic stir bar to a dry round-bottom flask.
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon.
-
Dissolution: Add 5 mL of toluene via syringe and stir until the acid is fully dissolved.
-
Catalyst Addition: Add methanol (0.1 eq) to the solution. The methanol acts as a catalyst to facilitate the reaction.
-
Reagent Addition: Slowly add the TMS-diazomethane solution (1.1 eq) dropwise via syringe at room temperature. You will observe nitrogen gas evolution (bubbling).
-
CAUSALITY: The slow, dropwise addition is crucial to control the rate of gas evolution and prevent pressure buildup.
-
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 15-60 minutes. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Quenching (Critical Step): Once the reaction is complete, carefully quench any excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears and gas evolution ceases.
-
TRUSTWORTHINESS: This step is a self-validating control. The cessation of bubbling and disappearance of color visually confirms that the reactive reagent has been safely neutralized.
-
-
Workup: Concentrate the mixture under reduced pressure to remove the solvent and volatile byproducts. The resulting crude methyl ester can then be purified by standard methods (e.g., column chromatography).
This protocol provides a much safer and more controlled way to perform methylations, avoiding the significant hazards associated with diazomethane gas.[26]
References
- Basics of Green Chemistry. (2025). US EPA.
- 12 Green Chemistry Principles. (2024). ChemCopilot.
- Principles of Green Chemistry. American Chemical Society.
- 12 Principles of Green Chemistry. Sigma-Aldrich.
- Safer, Greener, and More Facile Alternatives for Synthesis with Organic Azides. Bentham Science.
- Green chemistry.
- Introduction to Biocatalysis. ACS GCI Pharmaceutical Roundtable.
- Processing unstable intermediates with Flow Chemistry. (2017). Interchim – Blog.
- Effective Utilization of Flow Chemistry: Use of Unstable Intermediates, Inhibition of Side Reactions, and Scale-Up for Boronic Acid Synthesis. (2018).
- Flow Chemistry Processes for Reactions Utilizing Unstable Intermediates: Applications Toward Pharmaceutical Production. CiNii.
- Biocatalysis in Organic Synthesis: Enzymatic Pathways to Green Chemistry. (2024). Hilaris Publisher.
- New Frontiers in Biocatalysis for Sustainable Synthesis. (2024).
- Biocatalysis: Sustainable innovations in catalysis for a greener future. (2025). YouTube.
- Biocatalysis: a necessary tool for synthetic chemists. (2024). SEQENS.
- Continuous Flow Chemistry for Scalable Drug Synthesis. (2024). AZoLifeSciences.
- Effective Utilization of Flow Chemistry: Use of Unstable Intermediates, Inhibition of Side Reactions, and Scale-Up for Boronic Acid Synthesis. (2018).
- Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors. (2025). JACS Au.
- Sodium azide: Uses, safety and sustainable altern
- Bayesian Self‐Optimization for Telescoped Continuous Flow Synthesis. (2022).
- A Comparative Guide to Methylating Agents: Azomethane vs. Diazomethane. (2025). Benchchem.
- Telescoping. ACS GCI Pharmaceutical Roundtable.
- Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. NIH.
- Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropan
- Introducing Telescoping Process to Synthesis of a Key Intermediate of Drug Discoveries Using Design of Experiment. (2018). J-Stage.
- Safer Altern
- Diazomethane. Division of Research Safety | Illinois.
- Optimizing Drug Intermediates For Enhanced Drug Efficacy And Safety. (2024). ResearchDive.
- Pharmaceutical Intermedi
- A safer, greener and faster synthesis process of sodium azide by simply altering the alcohol reactant. (2024). Green Chemistry (RSC Publishing).
- Development of a Telescoped Flow Process for the Safe and Effective Generation of Propargylic Amines. (2018). NIH.
- Trimethylsilyldiazomethane: a safe non-explosive, cost effective and less-toxic reagent for phenol derivatization in GC applic
- DIAZOMETHANE: A ONE-CARBON REAGENT OF IMMENSE IMPORTANCE FOCUS ON LIQUIZALD, ITS PRECURSOR. (2024).
- A safer, greener and faster synthesis process of sodium azide by simply altering the alcohol reactant. (2024).
- Comprehensive Guide to Intermediates in Pharmaceuticals_ Production, Applications, and Future Trends. (2026). pharma ingredients - calcium zinc stabilizer manufacturer.
- Fast, greener and scalable direct coupling of organolithium compounds with no additional solvents. (2016).
- Comprehensive Guide to Pharmaceutical Intermedi
- API Synthesis Intermediates & Raw M
- Transition-Metal-Free Coupling Reactions. (2015). Chemical Reviews.
- Intermediates in Pharma 10 Essential Techniques to Know. (2024). Arborpharmchem.
- Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). MDPI.
- Advanced Organic Chemistry: Traditional Cross Coupling Reactions. (2024). YouTube.
- Strategies to Promote Hazardous Drug Safety. Simplivia.
- Innovations in Synthetic Route Design for Drug Discovery and Development. (2024). Journal of Chemical and Pharmaceutical Research.
- Exploring The Role Of Pharmaceutical Intermedi
- Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities. (2025). YouTube.
- Cross-Coupling Reactions of Unactiv
- Strategies for High Containment. (2012). Pharmaceutical Technology.
- Synthetic Routes to Pharmaceuticals Greatly Expanded Leading to New and More Effective Tre
- From Gila Monster to Global Phenomenon: The Peptide Revolution. (2026).
- A Strategic Guide to Risk Mitigation in Drug Development Using Excipient Exclusion. (2025). Pharma Excipients.
Sources
- 1. Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. Sodium azide: Uses, safety and sustainable alternatives | Abcam [abcam.com]
- 4. A safer, greener and faster synthesis process of sodium azide by simply altering the alcohol reactant - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
- 10. Green chemistry - Washington State Department of Ecology [ecology.wa.gov]
- 11. Principles of Green Chemistry | Center for Green Chemistry & Green Engineering at Yale [greenchemistry.yale.edu]
- 12. Green Chemistry Principles [sigmaaldrich.com]
- 13. Introduction to Biocatalysis – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 14. jocpr.com [jocpr.com]
- 15. 12 Green Chemistry Principles — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 16. eurekaselect.com [eurekaselect.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Telescoping – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 19. azolifesciences.com [azolifesciences.com]
- 20. researchgate.net [researchgate.net]
- 21. Development of a Telescoped Flow Process for the Safe and Effective Generation of Propargylic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. hilarispublisher.com [hilarispublisher.com]
- 24. Biocatalysis: a necessary tool for synthetic chemists [seqens.com]
- 25. m.youtube.com [m.youtube.com]
- 26. Trimethylsilyldiazomethane: a safe non-explosive, cost effective and less-toxic reagent for phenol derivatization in GC applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Solubility of Peptides Containing Hydrophobic Unnatural Amino Acids
For researchers, scientists, and drug development professionals, the promise of peptides—particularly those incorporating hydrophobic unnatural amino acids (hUAAs)—is immense. These modifications can significantly enhance stability, potency, and permeability.[1][2] However, this increased hydrophobicity often presents a significant hurdle: poor aqueous solubility. This guide provides a comprehensive resource for troubleshooting and overcoming these solubility challenges, ensuring your experiments are built on a solid foundation.
Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
Here, we address the most common initial challenges faced when working with these complex peptides.
Q1: My peptide containing hUAAs won't dissolve in water or standard buffers (e.g., PBS). What's my first step?
A1: This is a very common issue. The first step is to avoid aggressive or complex solvent systems. Instead, a systematic, stepwise approach is recommended.
-
Initial Solvent Screening: Always start by attempting to dissolve a small, test amount of the peptide in sterile, deionized water.[3] If that fails, proceed to a weak acidic or basic solution, depending on the peptide's net charge.
-
Charge-Based pH Adjustment: Calculate the theoretical net charge of your peptide at neutral pH.
-
Positively Charged (Basic) Peptides: If your peptide has a net positive charge (rich in Lys, Arg, His), try dissolving it in a dilute acidic solution like 10-30% acetic acid.[4][5]
-
Negatively Charged (Acidic) Peptides: For peptides with a net negative charge (rich in Asp, Glu), a dilute basic solution such as 0.1 M ammonium bicarbonate or 1% ammonium hydroxide can be effective.[4][6]
-
-
Gentle Agitation: Sonication or gentle vortexing can help break up aggregates and facilitate dissolution.[6] Be cautious with sonication to avoid excessive heating, which could degrade the peptide.
Q2: I've tried basic pH adjustments with no success. Should I immediately move to organic solvents?
A2: Not necessarily. Before introducing organic co-solvents, which can interfere with downstream biological assays, consider the following intermediate steps:
-
Chaotropic Agents: For peptides that form gels or aggregates through extensive hydrogen bonding, chaotropic agents like 6 M guanidine hydrochloride (GdnHCl) or 8 M urea can be very effective.[5][7] These disrupt the non-covalent interactions that lead to aggregation. Remember to dilute the peptide solution afterward to a concentration where the chaotropic agent will not affect your experiment.
-
Temperature Adjustment: Gently warming the solution (not exceeding 40°C) can sometimes improve the solubility of certain peptides.[4] However, this should be done with caution, as excessive heat can lead to degradation.
Q3: When is it appropriate to use organic co-solvents like DMSO or DMF?
A3: Organic co-solvents are powerful tools for dissolving highly hydrophobic peptides, but their use requires careful consideration due to potential assay interference and chemical reactivity.
-
When to Use: If your peptide has over 50% hydrophobic residues or is neutral with few charged amino acids, organic solvents are often necessary.[8]
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are common choices.[6][9] For peptides containing cysteine (Cys) or methionine (Met), DMF is preferred as DMSO can oxidize these residues.[6][9] Other options include acetonitrile, isopropanol, and ethanol.[9]
-
Proper Technique: The correct procedure is to first dissolve the peptide completely in a minimal amount of the organic solvent. Then, slowly add this concentrated peptide solution dropwise into your aqueous buffer while stirring. This prevents the peptide from precipitating out of solution.
Q4: Can the salt form of my peptide affect its solubility?
A4: Absolutely. The counter-ion paired with your peptide can influence its solubility and handling characteristics.
-
Common Salt Forms: Peptides are often supplied as trifluoroacetate (TFA) salts, a byproduct of the purification process.[10] Acetate and hydrochloride (HCl) salts are also common and are often preferred for biological applications as TFA can sometimes be cytotoxic.[10]
-
Impact on Solubility: The choice of salt form can affect the peptide's secondary structure and its propensity to form fibrils.[10] For peptides with acidic isoelectric points, a sodium (Na+) salt might be beneficial.[10] If you are experiencing persistent solubility issues, consider requesting a different salt form from your supplier.
Section 2: In-Depth Troubleshooting Guides
When initial attempts fail, a more systematic and analytical approach is required. This section provides detailed protocols and the rationale behind them.
Guide 1: Systematic Solubility Screening Protocol
This protocol is designed to efficiently test a range of solvent conditions using a minimal amount of your valuable peptide.
Objective: To identify the optimal solvent system for a hydrophobic peptide.
Materials:
-
Lyophilized peptide
-
Sterile, deionized water
-
0.1 M Acetic Acid
-
0.1 M Ammonium Bicarbonate
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Trifluoroethanol (TFE)
-
Microcentrifuge tubes
-
Vortexer
-
Bath sonicator
Procedure:
-
Aliquot the Peptide: Weigh out small, equal amounts of your lyophilized peptide into several microcentrifuge tubes (e.g., 0.1 mg per tube).
-
Initial Aqueous Screening:
-
To the first tube, add a small volume of sterile water (e.g., 100 µL) to achieve a high concentration (e.g., 1 mg/mL).
-
Vortex gently and sonicate for 5-10 minutes if necessary.
-
Visually inspect for complete dissolution (a clear solution with no visible particulates).
-
-
pH Adjustment Screening:
-
If insoluble in water, take a new aliquot and add 0.1 M acetic acid. Vortex and sonicate.
-
If still insoluble, use another aliquot and try 0.1 M ammonium bicarbonate. Vortex and sonicate.
-
-
Organic Co-Solvent Screening:
-
If aqueous and pH-adjusted solutions fail, proceed to organic solvents with new aliquots.
-
Test DMSO, DMF, and ACN individually by adding a minimal volume (e.g., 10-20 µL) to dissolve the peptide, then dilute with water to the final concentration.
-
-
Advanced Solvents (for extremely difficult cases):
Data Interpretation:
| Solvent System | Visual Observation (Clear/Cloudy/Particulates) | Notes |
| Deionized Water | Cloudy | Insoluble in neutral aqueous solution. |
| 0.1 M Acetic Acid | Clear | Soluble in acidic conditions. |
| 0.1 M Ammonium Bicarbonate | Particulates | Insoluble in basic conditions. |
| 10% DMSO in Water | Clear | Soluble with a co-solvent. |
Caption: Example of a solubility screening table.
Guide 2: Workflow for Solubilizing a Highly Hydrophobic Peptide
This workflow provides a decision-making framework for tackling even the most challenging peptides.
Caption: A decision tree for systematic peptide solubilization.
Section 3: Proactive Strategies - Designing for Solubility
While troubleshooting is essential, the most effective approach is to consider solubility during the peptide design phase.
Sequence Modification
-
Incorporate Hydrophilic Residues: Strategically replacing hydrophobic amino acids with charged or polar ones (like Lysine or Glutamic Acid) can significantly improve solubility.[13][14]
-
Terminal Modifications: For acidic peptides, acetylating the N-terminus can sometimes improve solubility. Conversely, for basic peptides, amidating the C-terminus can be beneficial.[9]
-
Disrupting Aggregation: Incorporating D-amino acids or other non-canonical amino acids can disrupt the secondary structures that lead to aggregation.[13]
Chemical Modification
-
PEGylation: The attachment of polyethylene glycol (PEG) chains to a peptide creates a "hydrophilic shield" that dramatically increases water solubility.[13][15][16] This also has the added benefit of increasing the peptide's hydrodynamic size, which can reduce renal clearance and extend its in vivo half-life.[16]
-
Glycosylation: Adding sugar moieties to the peptide can improve solubility and stability, and in some cases, enhance penetration of the blood-brain barrier.[16]
-
Solubility-Enhancing Tags: Fusing the peptide with a highly soluble tag, such as a poly-arginine tag, can prevent aggregation and promote interaction with the solvent.[13]
Computational Prediction Tools
Before synthesis, computational tools can predict the intrinsic solubility of a peptide sequence. Methods like CamSol-PTM are being developed to reliably predict the solubility of peptides containing modified amino acids, allowing for in silico screening of variants to identify those with enhanced solubility.[17][18] This can save considerable time and resources by flagging potentially problematic sequences early in the drug discovery process.[19][20]
Section 4: Analytical Techniques for Solubility Assessment
Accurately determining the solubility of your peptide is crucial for the reliability of your experimental results.[21]
-
Visual Inspection: The simplest method is to visually check for a clear solution. Any cloudiness, turbidity, or visible particulates indicates incomplete solubilization.[3]
-
Turbidimetric Solubility Assay (TSA): This is a rapid and sensitive method that uses small amounts of peptide.[21][22] The peptide is dissolved at various concentrations, and the turbidity of the solution is measured spectrophotometrically to determine the saturation point.[23]
-
HPLC-Based Methods: For a more quantitative assessment, a sample of the saturated solution can be centrifuged, and the supernatant can be analyzed by High-Performance Liquid Chromatography (HPLC) to precisely determine the concentration of the dissolved peptide.
By employing a combination of systematic troubleshooting, proactive design strategies, and accurate analytical assessment, the challenges of working with hydrophobic peptides can be effectively overcome, unlocking their full therapeutic and research potential.
References
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
Laimer, J., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Nature Communications, 14(1), 7483. Retrieved from [Link]
-
ACS Publications. (n.d.). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
ACS Publications. (n.d.). Increasing Solubility of Proteins and Peptides by Site-Specific Modification with Betaine. Bioconjugate Chemistry. Retrieved from [Link]
-
National Library of Medicine. (2008). Increasing solubility of proteins and peptides by site-specific modification with betaine. Bioconjugate Chemistry, 19(6), 1173-1181. Retrieved from [Link]
-
LifeTein. (n.d.). How to predict peptide solubility? Retrieved from [Link]
-
bioRxiv. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. Retrieved from [Link]
-
NovoPro Bioscience Inc. (n.d.). Peptide Solubility Prediction. Retrieved from [Link]
-
Bio Basic. (n.d.). Peptide Solubility | Peptide Synthesis. Retrieved from [Link]
-
LifeTein. (2024, January 11). How Can I Make My Peptide More Water Soluble? Retrieved from [Link]
-
National Library of Medicine. (2011). Salt Effects on Surface Tethered Peptides in Solution. Biophysical Journal, 100(3), 694-702. Retrieved from [Link]
-
National Library of Medicine. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Medicinal Research Reviews, 40(5), 1802-1853. Retrieved from [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Characterization & Analytics. Retrieved from [Link]
-
AmbioPharm. (n.d.). Which salt form should I choose for my peptide? Retrieved from [Link]
-
GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]
-
LifeTein. (n.d.). How to dissolve peptides? Retrieved from [Link]
-
Isca Biochemicals. (2023, May 2). Peptide solubility. Retrieved from [Link]
-
National Library of Medicine. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 27(19), 6592. Retrieved from [Link]
-
ResearchGate. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Retrieved from [Link]
-
SB-PEPTIDE. (n.d.). Peptide solubility testing. Retrieved from [Link]
-
National Library of Medicine. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceuticals, 16(3), 449. Retrieved from [Link]
-
AIP Publishing. (2019). Aggregation dynamics of charged peptides in water: Effect of salt concentration. The Journal of Chemical Physics, 151(7), 075101. Retrieved from [Link]
-
ResearchGate. (2016). The role of sodium ions in the solubility of peptides. Retrieved from [Link]
-
National Library of Medicine. (2022). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. Membranes, 12(11), 1083. Retrieved from [Link]
-
ResearchGate. (2020). Does anybody have an idea of how to solubilize hydrophobic peptides? Retrieved from [Link]
-
MDPI. (2021). Strategies for Improving Peptide Stability and Delivery. Molecules, 26(9), 2548. Retrieved from [Link]
-
JoVE. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved from [Link]
-
ResearchGate. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Retrieved from [Link]
-
Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]
-
GenScript. (n.d.). Peptide Solubility Testing Service. Retrieved from [Link]
Sources
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. lifetein.com [lifetein.com]
- 6. jpt.com [jpt.com]
- 7. lifetein.com [lifetein.com]
- 8. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 9. News - How to increase the solubility of peptides? [gtpeptide.com]
- 10. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 14. lifetein.com [lifetein.com]
- 15. News - Overview of chemical modification of peptides [gtpeptide.com]
- 16. bachem.com [bachem.com]
- 17. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Peptide Solubility Prediction [novoprolabs.com]
- 21. jpt.com [jpt.com]
- 22. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 23. Peptide solubility testing - SB-PEPTIDE - Services [sb-peptide.com]
Validation & Comparative
A Senior Application Scientist's Guide to Mass Spectrometry Methods for Identifying Cyclobutane Amino Acids
Cyclobutane-containing amino acids (CBAAs) represent a fascinating class of non-canonical amino acids that are gaining significant attention in drug discovery and peptide science.[1][2] Their rigid cyclobutane scaffold introduces conformational constraints into peptides, leading to enhanced metabolic stability, receptor selectivity, and bioavailability.[2] However, the unique structural features of CBAAs also present analytical challenges for their unambiguous identification and characterization. This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of CBAAs, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), to assist researchers in selecting the optimal strategy for their specific needs.
The Analytical Challenge of Cyclobutane Amino Acids
The primary difficulty in analyzing amino acids lies in their polar and zwitterionic nature, which results in low volatility and poor thermal stability.[3][4] These properties are incompatible with direct GC analysis and can lead to poor chromatographic performance in reversed-phase LC. Furthermore, the cyclobutane ring, while providing rigidity, can also influence fragmentation patterns in the mass spectrometer in ways that differ from their linear counterparts. Therefore, careful consideration of sample preparation and the mass spectrometric method is paramount for successful analysis.
Comparison of Key Mass Spectrometry-Based Methodologies
The two primary approaches for the mass spectrometric analysis of amino acids, including CBAAs, are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Each has its own set of advantages and disadvantages.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile and thermally stable compounds in the gas phase. | Separation of compounds in the liquid phase based on their physicochemical properties. |
| Sample Volatility | Requires derivatization to increase volatility and thermal stability.[3][4][5] | Can directly analyze polar and non-volatile compounds.[6][7] |
| Ionization | Primarily Electron Ionization (EI), leading to extensive and reproducible fragmentation. | Softer ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). |
| Fragmentation | EI provides detailed structural information through characteristic fragmentation patterns.[3] | Tandem MS (MS/MS) is required for structural elucidation through controlled fragmentation.[8] |
| Sensitivity | Generally high, especially with selected ion monitoring (SIM).[9] | Very high, particularly with tandem MS, allowing for detection at low concentrations.[10] |
| Throughput | Can be lower due to the derivatization step and longer GC run times. | Higher throughput is possible with direct injection and faster LC gradients.[7][11] |
| Matrix Effects | Less susceptible to ion suppression from complex matrices. | Can be prone to ion suppression or enhancement, requiring careful sample preparation.[9] |
In-Depth Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and well-established technique for the analysis of small molecules. For amino acids, the critical step is derivatization, which converts the polar functional groups into more volatile and thermally stable moieties.[3][4][5]
The "Why" of Derivatization
Direct injection of underivatized amino acids into a GC system leads to decomposition in the hot injector and poor peak shapes.[4] Derivatization addresses this by:
-
Increasing Volatility: Replacing active hydrogens on amine, carboxyl, and hydroxyl groups with nonpolar groups.[3]
-
Improving Thermal Stability: Protecting the functional groups from degradation at high temperatures.
-
Enhancing Chromatographic Separation: The resulting derivatives are less polar and interact more favorably with common GC stationary phases.[4]
Common Derivatization Strategies
Several derivatization reagents are available, with silylation and acylation being the most common for amino acid analysis.
-
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace active protons with trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively.[3][9] MTBSTFA derivatives are often preferred due to their increased stability and reduced moisture sensitivity.[3]
-
Acylation: This is often a two-step process involving esterification of the carboxyl group followed by acylation of the amino group.[12] Reagents like pentafluoropropionic anhydride (PFPA) are used to introduce fluorinated groups, which can enhance detection sensitivity.[12]
Experimental Protocol: Silylation of CBAAs for GC-MS Analysis
-
Sample Preparation: A known quantity of the CBAA standard or sample is placed in a reaction vial and dried completely under a stream of nitrogen.
-
Derivatization:
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions: Use a non-polar capillary column (e.g., SLB™-5ms, 20 m x 0.18 mm x 0.18 µm).[3] Employ a temperature program starting at a low temperature (e.g., 60 °C) and ramping up to a high temperature (e.g., 300 °C) to separate the derivatives.
-
MS Conditions: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Acquire data in full scan mode to identify characteristic fragmentation patterns or in Selected Ion Monitoring (SIM) mode for targeted quantification.[9]
-
Interpreting GC-MS Data for CBAAs
The EI mass spectra of derivatized CBAAs will exhibit a molecular ion peak (M+) and several characteristic fragment ions. The fragmentation of the cyclobutane ring itself can provide valuable structural information. Cleavage of the C-C bonds within the ring and loss of side chains will produce a unique fingerprint for each CBAA isomer. For example, a common fragmentation pathway for cyclobutane is the loss of ethene (C2H4), resulting in a fragment with a mass-to-charge ratio (m/z) of 28 less than the parent ion. The fragmentation of the derivatized amino acid functional groups will also be present.
Caption: Workflow for GC-MS analysis of cyclobutane amino acids.
In-Depth Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS, particularly when coupled with tandem mass spectrometry (MS/MS), is a highly sensitive and specific technique that has become the workhorse for amino acid analysis in many laboratories.[13][14] Its major advantage is the ability to analyze compounds directly in the liquid phase, often without the need for derivatization.[6][7]
The Power of Direct Analysis
For CBAAs, which are polar, LC-MS offers a more straightforward workflow compared to GC-MS. Soft ionization techniques like Electrospray Ionization (ESI) are well-suited for these molecules, typically generating protonated molecular ions [M+H]+ with minimal in-source fragmentation.[15]
Chromatographic Strategies for Polar Molecules
Standard reversed-phase chromatography can be challenging for retaining polar amino acids. To overcome this, several LC modes can be employed:
-
Hydrophilic Interaction Chromatography (HILIC): This technique uses a polar stationary phase and a high concentration of organic solvent in the mobile phase, providing excellent retention for polar analytes like amino acids.[6]
-
Ion-Pair Chromatography: An ion-pairing reagent is added to the mobile phase to form a neutral complex with the charged amino acid, which can then be retained on a reversed-phase column.[14]
-
Derivatization for LC: While not always necessary, pre-column derivatization can be used to improve chromatographic retention and ionization efficiency.
Experimental Protocol: Direct Analysis of CBAAs by HILIC-LC-MS/MS
-
Sample Preparation:
-
Dissolve the CBAA sample in a suitable solvent compatible with the initial mobile phase conditions (e.g., 90% acetonitrile in water).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Use a HILIC column (e.g., Agilent AdvanceBio MS Spent Media).[6]
-
Employ a gradient elution starting with a high percentage of organic solvent (e.g., 90% acetonitrile) and decreasing to a lower percentage to elute the polar CBAAs.
-
-
MS Conditions:
-
Utilize an ESI source in positive ion mode.
-
Perform a full scan experiment to determine the m/z of the protonated molecular ion [M+H]+.
-
Conduct a product ion scan (MS/MS) of the [M+H]+ ion to generate a fragmentation spectrum. This is achieved by isolating the precursor ion and subjecting it to Collision-Induced Dissociation (CID).
-
-
Interpreting LC-MS/MS Data for CBAAs
The MS/MS spectrum is key to structural confirmation. The fragmentation of the protonated CBAA will yield characteristic product ions. Common fragmentation pathways for amino acids include the neutral loss of water (H2O) and ammonia (NH3), as well as cleavage of the bonds within the amino acid backbone. The cyclobutane ring will also fragment under CID conditions, providing further structural information.
Caption: Conceptual fragmentation of a CBAA in MS/MS.
Head-to-Head Comparison and Recommendations
| Aspect | GC-MS | LC-MS/MS | Recommendation |
| Structural Elucidation | Excellent due to reproducible EI fragmentation libraries. | Excellent with targeted MS/MS experiments. | Both are powerful. GC-MS may have an edge if extensive libraries of similar compounds exist. |
| Sensitivity | High, but can be limited by derivatization efficiency. | Typically higher, especially for targeted analyses. | LC-MS/MS is generally preferred for trace-level detection. |
| Sample Throughput | Lower due to the mandatory derivatization step. | Higher due to direct analysis capabilities. | LC-MS/MS is superior for high-throughput screening. |
| Matrix Complexity | More robust against matrix effects. | Can suffer from ion suppression, requiring cleaner samples or internal standards. | GC-MS is a good choice for complex matrices like biological fluids without extensive cleanup. |
| Cost & Complexity | Instrumentation is generally less expensive and more routine. | Instrumentation is more expensive and can require more specialized expertise. | GC-MS is a cost-effective option for many labs. |
Senior Scientist's Recommendation:
For routine identification and quantification where high throughput is desired and samples are relatively clean, LC-MS/MS is the superior choice due to its high sensitivity and the elimination of the derivatization step. The ability to directly analyze the native compound simplifies the workflow and reduces potential sources of error.
For in-depth structural elucidation of novel CBAAs or when dealing with complex sample matrices , GC-MS remains a highly valuable tool. The reproducible fragmentation patterns generated by electron ionization can be instrumental in piecing together the structure of an unknown compound, and the technique is less prone to matrix-induced signal suppression.
Ultimately, the choice of method will depend on the specific research question, available instrumentation, and the nature of the samples being analyzed. In many cases, the use of both techniques can provide complementary information for the comprehensive characterization of cyclobutane amino acids.
References
-
Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. (2021). MDPI. [Link]
-
Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. (2010). PubMed. [Link]
-
Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. (2014). C. Jackson, Glen. [Link]
-
Aminoacids of the cyclobutane series. (2023). ResearchGate. [Link]
-
New Derivatives of Cyclobutane β-Amino Acids. (2023). ChemistryViews. [Link]
-
Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. (2023). MDPI. [Link]
-
Chemoselective bicyclobutane-based mass spectrometric detection of biological thiols uncovers human and bacterial metabolites. (n.d.). National Institutes of Health. [Link]
-
Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. (2022). National Institutes of Health. [Link]
-
Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition | ACS Organic & Inorganic Au. (2022). ACS Publications. [Link]
-
mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification. (n.d.). Doc Brown's Chemistry. [Link]
-
Determination of amino acids content in two samples of the plant mixtures by GC-MS. (2021). Pensoft. [Link]
-
GC-MS Amino Acid Analysis. (n.d.). Mtoz Biolabs. [Link]
-
GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing. (n.d.). Wiley Online Library. [Link]
-
Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples. (2023). MDPI. [Link]
-
Method for Accurate Detection of Amino Acids and Mycotoxins in Planetary Atmospheres. (2022). MDPI. [Link]
-
Fragmentation Patterns in Mass Spectra. (2019). Chemistry LibreTexts. [Link]
-
GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing. (2001). ResearchGate. [Link]
-
Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler. (n.d.). National Institutes of Health. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]
-
Mass Spectrometry of Amino Acids and Proteins. (n.d.). Wiley-VCH. [Link]
-
HPLC-Parallel Accelerator and Molecular Mass Spectrometry Analysis of 14C-Labeled Amino Acids. (2022). Office of Scientific and Technical Information. [Link]
-
Analysis of Underivatized Amino Acids by LC/MS for Bioreactor Cell Culture Monitoring. (2018). Agilent. [Link]
-
13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (2021). Restek. [Link]
-
Direct analysis of 33 amino acids in beverages by LC-MS/MS. (2021). YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. GC-MS Amino Acid Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 6. agilent.com [agilent.com]
- 7. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 10. Chemoselective bicyclobutane-based mass spectrometric detection of biological thiols uncovers human and bacterial metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 15. application.wiley-vch.de [application.wiley-vch.de]
A Comparative Guide to the Structure-Activity Relationship of Peptides Incorporating Ethyl 2-Amino-3-Cyclobutylpropanoate
Introduction: Engineering Peptides for Enhanced Therapeutic Potential
In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and potency. However, their clinical utility is often hampered by inherent limitations such as poor metabolic stability and conformational flexibility, leading to rapid degradation and reduced bioavailability.[1] A powerful strategy to overcome these challenges is the incorporation of unnatural amino acids (UAAs) into peptide sequences.[2][3] These bespoke building blocks can profoundly alter the physicochemical properties of peptides, leading to enhanced proteolytic resistance, constrained conformations, and improved receptor binding affinities.[1][4]
This guide provides an in-depth comparison of peptides incorporating a specific UAA, ethyl 2-amino-3-cyclobutylpropanoate, against their natural counterparts and other modified analogues. We will delve into the structure-activity relationships (SAR) governed by the cyclobutyl moiety, supported by experimental data and detailed protocols for synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of UAAs to design next-generation peptide therapeutics.
The Strategic Advantage of the Cyclobutyl Moiety
The introduction of a cyclobutyl group into an amino acid side chain, as in this compound (a derivative of cyclobutylalanine), offers several distinct advantages in peptide design:
-
Conformational Rigidity: The cyclic nature of the cyclobutyl group restricts the rotational freedom of the amino acid side chain. This constraint can pre-organize the peptide backbone into a specific, bioactive conformation, reducing the entropic penalty upon binding to its target receptor.[4] This can lead to higher binding affinity and selectivity.
-
Increased Metabolic Stability: The bulky and non-natural structure of the cyclobutyl side chain can sterically hinder the approach of proteases, the enzymes responsible for peptide degradation.[3] This steric shielding effect can significantly prolong the half-life of the peptide in biological systems.
-
Modulation of Lipophilicity: The alkyl nature of the cyclobutyl group increases the lipophilicity of the peptide, which can influence its membrane permeability and overall pharmacokinetic profile.
Synthesis of Peptides Containing this compound
The synthesis of peptides incorporating this compound can be readily achieved using standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing Fmoc/tBu chemistry.[5][6][7] The key starting material is the Fmoc-protected amino acid, Fmoc-L-3-cyclobutylalanine, which is commercially available.[8][9]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for incorporating Fmoc-L-3-cyclobutylalanine into a peptide sequence on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-L-3-cyclobutylalanine)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin's amine.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine.
-
Amino Acid Coupling:
-
Dissolve 3 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-L-3-cyclobutylalanine) and 3 equivalents of OxymaPure in DMF.
-
Add 3 equivalents of DIC to the amino acid solution to activate the carboxylic acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours. For the sterically hindered cyclobutylalanine, a double coupling may be beneficial to ensure complete reaction.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Figure 2: Workflow for a competitive radioligand binding assay.
Metabolic Stability Assay (Human Plasma)
This protocol outlines a common method for assessing peptide stability in human plasma.
Procedure:
-
Preparation: Thaw frozen human plasma and pre-warm to 37°C.
-
Incubation: Add the test peptide to the plasma at a final concentration of 10 µM and incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), remove an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic activity by adding the aliquot to a tube containing an equal volume of ice-cold acetonitrile with an internal standard.
-
Protein Precipitation: Vortex and centrifuge the samples to precipitate plasma proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of intact peptide remaining at each time point.
-
Data Analysis: Plot the percentage of remaining peptide against time and fit the data to a first-order decay model to determine the half-life (t½).
Conclusion: A Promising Strategy for Peptide Drug Design
The incorporation of this compound represents a compelling strategy for enhancing the therapeutic properties of peptides. The conformational constraints imposed by the cyclobutyl moiety can lead to improved receptor binding affinity, while its bulky nature provides a significant steric shield against proteolytic degradation, thereby increasing metabolic stability. The synthesis of such modified peptides is straightforward using established SPPS methodologies.
While the data presented in this guide for direct comparison are based on established principles and hypothetical scenarios, they underscore the potential of this and other unnatural amino acids to address the key challenges in peptide drug development. Further experimental validation on specific peptide sequences is warranted to fully elucidate the structure-activity relationships and unlock the therapeutic potential of cyclobutyl-containing peptides.
References
-
Development of peptide receptor binding assays: methods to avoid false negatives. PubMed. (URL: [Link])
-
Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC - PubMed Central. (URL: [Link])
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - ResearchGate. (URL: [Link])
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. (URL: [Link])
-
Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - MDPI. (URL: [Link])
-
(PDF) Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - ResearchGate. (URL: [Link])
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC - PubMed Central. (URL: [Link])
-
Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (URL: [Link])
-
Greening Fmoc/tBu solid-phase peptide synthesis - RSC Publishing. (URL: [Link])
-
The bountiful biological activities of cyclotides - Drug Development and Therapeutics. (URL: [Link])
-
(PDF) The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - ResearchGate. (URL: [Link])
-
Fmoc / t-Bu Solid Phase Synthesis - Sunresin. (URL: [Link])
-
Automated solid-phase peptide synthesis to obtain therapeutic peptides - Beilstein Journals. (URL: [Link])
-
Solid-phase synthesis - Wikipedia. (URL: [Link])
-
Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. (URL: [Link])
-
Biological Activities of Natural and Engineered Cyclotides, a Novel Molecular Scaffold for Peptide-Based Therapeutics - PubMed Central. (URL: [Link])
-
Radioligand Binding Studies | Springer Nature Experiments. (URL: [Link])
-
Biological Activities of Natural and Engineered Cyclotides, a Novel Molecular Scaffold for Peptide-Based Therapeutics - ResearchGate. (URL: [Link])
-
The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - PMC. (URL: [Link])
-
The bountiful biological activities of cyclotides - ResearchGate. (URL: [Link])
-
Research Progress in Structure-Activity Relationship of Bioactive Peptides - ResearchGate. (URL: [Link])
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants | ACS Pharmacology & Translational Science. (URL: [Link])
-
The relationship between peptide structure and antibacterial activity - Centre for Microbial Diseases and Immunity Research. (URL: [Link])
-
Research progress in structure-activity relationship of bioactive peptides - PubMed. (URL: [Link])
-
Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - MDPI. (URL: [Link])
-
Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - MDPI. (URL: [Link])
-
Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide - PMC - PubMed Central. (URL: [Link])
-
Small Natural Cyclic Peptides from DBAASP Database - PMC - PubMed Central. (URL: [Link])
-
Conformational characteristics of peptides and unanticipated results from crystal structure analyses - PubMed. (URL: [Link])
-
Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - MDPI. (URL: [Link])
-
Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC - NIH. (URL: [Link])
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 4. mdpi.com [mdpi.com]
- 5. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 6. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 7. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. chemimpex.com [chemimpex.com]
A Senior Application Scientist's Guide to the Conformational Analysis of Peptides Containing Cyclobutane Residues
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Conformational Constraint
In the landscape of peptide-based therapeutics, achieving a balance between flexibility and rigidity is paramount. Unconstrained peptides often suffer from proteolytic instability and low receptor affinity due to conformational entropy. The incorporation of non-natural, constrained amino acids is a proven strategy to overcome these limitations. Among these, cyclobutane amino acids have emerged as exceptionally versatile building blocks.[1] Their rigid four-membered ring structure can effectively lock the peptide backbone into specific, predictable conformations, thereby pre-organizing the peptide for target binding and enhancing metabolic stability.[2][3]
The stereochemistry of the cyclobutane ring—specifically the cis or trans relationship of the substituents—profoundly influences the resulting peptide secondary structure.[4][5] This allows for the rational design of peptides that can mimic specific secondary structures like β-turns or adopt unique helical and strand-like folds.[6][7] Consequently, a robust and multi-faceted approach to conformational analysis is not merely an academic exercise; it is a critical step in the drug discovery pipeline to validate design principles and establish definitive structure-activity relationships (SAR).
This guide provides an in-depth comparison of the primary experimental and computational methodologies used to elucidate the three-dimensional structures of cyclobutane-containing peptides. We will move beyond procedural descriptions to explain the causality behind experimental choices, offering a framework for integrating disparate datasets into a cohesive and reliable conformational model.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Conformation in Solution
NMR spectroscopy is the cornerstone technique for determining the structure and dynamics of peptides in a solution environment, which most closely mimics their physiological state. High-resolution NMR experiments provide a wealth of information on through-bond and through-space atomic interactions, allowing for the reconstruction of a peptide's average conformation.[4]
Expertise & Causality: Why NMR is the First Choice
For peptides incorporating rigid elements like cyclobutane, the primary goal is to understand how this constraint manifests in solution. Does it induce a specific turn? Does it stabilize a helical structure? NMR directly answers these questions by providing distance and dihedral angle restraints. The choice of specific NMR experiments is driven by the need to unambiguously assign all proton signals and then measure their interactions.
Experimental Protocol: A Self-Validating Workflow
A reliable NMR-based structure determination follows a rigorous, multi-step process designed for internal consistency and validation.
Step 1: Sample Preparation
-
Peptide Synthesis & Purification: The peptide is synthesized using standard solid-phase peptide synthesis (SPPS), incorporating the desired cyclobutane amino acid derivatives.[8][9] Purity (>95%) is confirmed by HPLC and mass spectrometry.
-
Solvent Selection: The choice of solvent is critical. Aprotic solvents like DMSO-d₆ are often used to slow the exchange of amide protons with the solvent, making them visible and allowing for the observation of hydrogen bonds. For biological relevance, aqueous solutions (H₂O/D₂O mixtures) are preferred.
-
Concentration: The peptide concentration is typically set between 1-5 mM to ensure a good signal-to-noise ratio without promoting aggregation, which can be monitored by observing line broadening in 1D ¹H spectra.
Step 2: Data Acquisition
-
1D ¹H Spectrum: Acquire a simple 1D proton spectrum to assess sample purity, folding (indicated by chemical shift dispersion), and potential aggregation.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a single amino acid's spin system. It is the primary tool for assigning protons to their respective residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is the most crucial experiment for structure determination. It detects protons that are close in space (< 5 Å), regardless of whether they are close in the sequence. For peptides in the molecular weight range of cyclobutane-modified oligomers, ROESY is often preferred to avoid zero-crossing issues that can nullify NOE signals.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon, aiding in resolving signal overlap and confirming assignments.
-
J-Coupling Constants: Measure ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra. These values are related to the backbone dihedral angle φ via the Karplus equation.
Step 3: Data Analysis and Structure Calculation
-
Sequential Assignment: Use the TOCSY and NOESY/ROESY spectra in tandem to "walk" along the peptide backbone, assigning each spin system to its correct position in the sequence.
-
Restraint Generation:
-
Distance Restraints: Convert NOE/ROE cross-peak intensities into distance ranges (e.g., strong < 2.5 Å, medium < 3.5 Å, weak < 5.0 Å).
-
Dihedral Angle Restraints: Use ³J(HN,Hα) values to restrain the φ angle.
-
Hydrogen Bond Restraints: Identify slowly exchanging amide protons (in H₂O/D₂O titration experiments) or those with low-temperature coefficients as evidence of hydrogen bonding.
-
-
Structure Calculation: Use the generated restraints as input for molecular modeling programs (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures consistent with the NMR data. The convergence of this ensemble is a key indicator of a well-defined structure.
X-ray Crystallography: The Atomic Resolution Snapshot
While NMR reveals the conformational landscape in solution, X-ray crystallography provides a static, high-resolution picture of the peptide in its solid, crystalline state. It remains the gold standard for obtaining precise atomic coordinates and observing detailed molecular interactions.
Expertise & Causality: When to Pursue Crystallography
Crystallography is pursued when atomic-level detail is required to understand packing interactions, solvent networks, or the precise geometry of an induced secondary structure. For cyclobutane peptides, a crystal structure can unequivocally confirm the puckering of the cyclobutane ring and the exact bond angles and lengths imposed on the peptide backbone.[10][11] This provides an invaluable benchmark for calibrating and validating computational models. However, the major caveat is that the conformation observed in the crystal may be influenced by crystal packing forces and may not be the dominant conformation in solution.[12]
Experimental Protocol: From Solution to Structure
-
Crystallization Screening: This is often the most challenging step. The purified peptide is screened against hundreds of conditions (precipitants, buffers, salts, additives) using techniques like hanging-drop or sitting-drop vapor diffusion to find conditions that yield diffraction-quality single crystals.
-
Data Collection: A suitable crystal is mounted and flash-cooled in liquid nitrogen. It is then exposed to a high-intensity X-ray beam, typically at a synchrotron source, and the resulting diffraction pattern is recorded.
-
Structure Solution and Refinement:
-
The diffraction data are processed to determine the unit cell dimensions and space group.
-
The "phase problem" is solved using methods like direct methods or molecular replacement to generate an initial electron density map.
-
A model of the peptide is built into the electron density map and refined iteratively until the calculated diffraction pattern matches the experimentally observed one. The quality of the final structure is assessed by metrics like R-factor and R-free.
-
Computational Chemistry: Bridging Experiment and Theory
Computational methods are indispensable for interpreting experimental data and exploring conformational possibilities that may be difficult to access experimentally. They are broadly divided into two complementary approaches: Molecular Dynamics (MD) for sampling conformational space and Quantum Mechanics (QM) for accurate energy calculations.
A. Molecular Dynamics (MD) Simulations
MD simulations model the movements of atoms over time by solving Newton's equations of motion, providing a dynamic view of the peptide's conformational landscape.[13] This is particularly powerful for understanding how the rigid cyclobutane unit influences the flexibility of the rest of the peptide chain.[14]
MD simulations are used to:
-
Explore the full range of accessible conformations, including minor populations not easily detected by NMR.
-
Understand the transition pathways between different conformational states.
-
Assess the stability of experimentally determined structures (e.g., from NMR or X-ray) in a simulated physiological environment.[15]
-
Predict the most likely conformations to guide experimental efforts.
B. Quantum Mechanics (QM) Calculations
QM calculations solve the Schrödinger equation to provide highly accurate descriptions of molecular energies and properties.[16] While computationally expensive, they are invaluable for situations where classical force fields used in MD may be inadequate.[17]
QM methods are employed to:
-
Accurately calculate the relative energies of a few specific, low-energy conformers identified by MD or NMR.[18]
-
Parameterize novel force fields for non-standard residues like cyclobutane amino acids, ensuring their behavior in MD simulations is physically realistic.
-
Predict NMR chemical shifts for a given structure, which can then be compared to experimental values for validation.[19] This combined QM/NMR approach provides a powerful tool for distinguishing between structurally similar conformers.[20][21]
-
Conformer Selection: Select a small number of representative low-energy conformers from an MD trajectory or an NMR ensemble.
-
Method Selection: Choose a suitable QM method and basis set. Density Functional Theory (DFT) with functionals like B3LYP or M06-2X and a basis set like 6-31G(d) offers a good balance of accuracy and computational cost for peptide-sized systems.[17][18]
-
Geometry Optimization: Perform a full geometry optimization for each selected conformer.
-
Energy Calculation: Calculate the single-point energy of the optimized structures using a higher level of theory or a larger basis set for improved accuracy.
-
Property Calculation: Calculate properties of interest, such as NMR chemical shifts or vibrational frequencies, for comparison with experimental data.
Comparative Analysis of Methodologies
No single technique provides a complete picture. The most robust conformational analysis relies on the synergistic integration of data from multiple sources. For instance, an NMR-derived ensemble can be used as a starting point for extensive MD simulations, and the most populated clusters from the simulation can be further refined and ranked using QM calculations.[10][11]
The table below provides a comparative summary of the primary techniques.
| Technique | State | Resolution | Dynamic Information | Key Strengths | Key Limitations |
| NMR Spectroscopy | Solution | Medium (2-5 Å) | Yes (ms-ns timescale) | Provides data in a native-like environment; captures dynamics.[6] | Provides an ensemble of average structures; requires isotopic labeling for larger peptides. |
| X-ray Crystallography | Solid | High (< 2 Å) | No (Static) | Unambiguous atomic coordinates; gold standard for resolution.[22] | Requires diffraction-quality crystals; conformation can be affected by packing. |
| Molecular Dynamics | In Silico | Atomic | Yes (µs-ms timescale) | Explores vast conformational space; provides free energy landscapes.[13][23] | Accuracy is dependent on the force field; computationally intensive. |
| Quantum Mechanics | In Silico | Electronic | No (Static) | Highest accuracy for energy calculations; essential for parameterization.[16][17] | Extremely computationally expensive; limited to small systems or single conformers. |
| Circular Dichroism | Solution | Low | No | Rapid assessment of secondary structure content (e.g., α-helix, β-sheet).[14] | Provides global, not residue-specific, information; cannot determine a full 3D structure. |
Conclusion: An Integrated Approach to Structural Certainty
The conformational analysis of peptides containing cyclobutane residues is a critical component of modern drug design. The rigidity imparted by the cyclobutane ring serves to pre-organize the peptide, but this structural hypothesis must be rigorously validated. A truly authoritative understanding is not achieved by relying on a single technique. Instead, it emerges from a carefully planned, synergistic application of multiple methods.
A typical workflow begins with NMR and CD spectroscopy to define the dominant secondary and tertiary structures in solution.[4][14] Where possible, X-ray crystallography provides an invaluable high-resolution benchmark.[11] These experimental datasets then guide and validate extensive computational studies. MD simulations are used to explore the complete conformational ensemble and its dynamics, while QM calculations provide the ultimate arbiter of the relative energies of key conformers.[21][23] By integrating these complementary perspectives, researchers can build a comprehensive and reliable model of their peptide's structure, paving the way for rational optimization and the development of next-generation therapeutics.
References
-
Gutiérrez-Abad, R., Carbajo, D., Nolis, P., Acosta-Silva, C., Cobos, J. A., Illa, O., Royo, M., & Ortuño, R. M. (2011). Synthesis and structural study of highly constrained hybrid cyclobutane-proline γ,γ-peptides. Amino Acids, 41(3), 673–686. [Link]
-
Nolis, P., et al. (2011). Synthesis and structural study of highly constrained hybrid cyclobutane-proline γ,γ-peptides. ResearchGate. [Link]
-
Dunbrack, R. L. Jr. (2006). Using Quantum Mechanics to Improve Estimates of Amino Acid Side Chain Rotamer Energies. Protein Science, 15(10), 2384-2396. [Link]
-
Olivares, J. A., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences, 22(10), 5092. [Link]
-
Illa, O., Olivares, J. A., Nolis, P., & Ortuño, R. M. (2017). The relevance of the relative configuration in the folding of hybrid peptides containing β-cyclobutane amino acids and γ-amino-L-proline residues. SeRMN-UAB. [Link]
-
Wang, Y., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science, 14(40), 11166–11174. [Link]
-
SeRMN-UAB. (n.d.). Peptides. SeRMN – NMR Service at UAB. Retrieved January 7, 2026, from [Link]
-
Improta, R., et al. (2011). Peptide Bond Distortions from Planarity: New Insights from Quantum Mechanical Calculations and Peptide/Protein Crystal Structures. PLoS ONE, 6(9), e24533. [Link]
-
ResearchGate. (n.d.). Schematic representation of the peptide models used in QM calculations. ResearchGate. Retrieved January 7, 2026, from [Link]
-
D'Andrea, L., et al. (2015). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 20(8), 14937-14971. [Link]
-
Wang, Y., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. RSC Publishing. [Link]
-
Jiménez-Osés, G., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869–1878. [Link]
-
Wang, Y., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Semantic Scholar. [Link]
-
Mathad, R. I., et al. (2011). β-Amino acids containing peptides and click-cyclized peptide as β-turn mimics: a comparative study with 'conventional' lactam- and disulfide-bridged hexapeptides. Journal of Peptide Science, 17(8), 596-606. [Link]
-
Jiménez-Osés, G., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869-1878. [Link]
-
IISER Pune. (2020). Conformational Study of Small Peptides Using Spectroscopy and Quantum Chemistry Calculations. IISER Pune DR-NTU Repository. [Link]
-
ResearchGate. (n.d.). Quantum Chemical Calculation of Molecular and Periodic Peptide and Protein Structures. ResearchGate. Retrieved January 7, 2026, from [Link]
-
Webb, I. K., & Peacock, A. F. A. (2020). β-Turn Mimics by Chemical Ligation. Organic Letters, 22(11), 4441-4444. [Link]
-
Olivares, J. A., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences, 22(10), 5092. [Link]
-
ResearchGate. (2021). (PDF) Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. ResearchGate. [Link]
-
Zhang, Y., & Li, Z. (2018). Elucidating solution structures of cyclic peptides using molecular dynamics simulations. Computational and Structural Biotechnology Journal, 16, 506-511. [Link]
-
Frongia, A., et al. (2023). New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews. [Link]
-
ResearchGate. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. ResearchGate. [Link]
-
Wang, Y., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science, 14(40), 11166-11174. [Link]
-
Zanette, C., et al. (2019). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Chemical Science, 10(4), 1141-1152. [Link]
-
Gilon, C., et al. (1998). Mimicry of beta II'-turns of proteins in cyclic pentapeptides with one and without D-amino acids. Journal of the American Chemical Society, 120(25), 6393-6401. [Link]
-
ResearchGate. (n.d.). Structure of cyclobutane-based hybrid peptides subjected to study. ResearchGate. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (n.d.). Mimicry of βII′-turns of proteins in cyclic pentapeptides with one and without D-amino acids. ResearchGate. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (n.d.). Molecular dynamics simulations of cyclic peptide assemblies. ResearchGate. Retrieved January 7, 2026, from [Link]
-
Vijayan, M. (1988). X-ray studies on crystalline complexes involving amino acids and peptides. Journal of Biosciences, 13(1), 37-47. [Link]
-
Kelly, K. E., et al. (2024). Gaussian accelerated molecular dynamics simulations facilitate prediction of the permeability of cyclic peptides. PLoS Computational Biology, 20(4), e1011986. [Link]
-
ResearchGate. (n.d.). X-Ray Crystallographic Structure and Absolute Configuration of the Cyclic Di-amino Acid Peptide: Cyclo(l-HomoCySH-l-HomoCySH). ResearchGate. Retrieved January 7, 2026, from [Link]
Sources
- 1. New Derivatives of Cyclobutane β-Amino Acids - ChemistryViews [chemistryviews.org]
- 2. mdpi.com [mdpi.com]
- 3. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Folding peptides studied by NMR | SeRMN – NMR Service at UAB [sermn.uab.cat]
- 5. peptides | SeRMN – NMR Service at UAB [sermn.uab.cat]
- 6. Synthesis and structural study of highly constrained hybrid cyclobutane-proline γ,γ-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-Amino acids containing peptides and click-cyclized peptide as β-turn mimics: a comparative study with 'conventional' lactam- and disulfide-bridged hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ias.ac.in [ias.ac.in]
- 13. Elucidating solution structures of cyclic peptides using molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Peptide Bond Distortions from Planarity: New Insights from Quantum Mechanical Calculations and Peptide/Protein Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Using Quantum Mechanics to Improve Estimates of Amino Acid Side Chain Rotamer Energies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
- 19. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Gaussian accelerated molecular dynamics simulations facilitate prediction of the permeability of cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Enantiomeric Excess (e.e.) Determination Using Chiral Derivatizing Agents
In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical identity of a molecule is not a trivial detail—it is fundamental. The differential pharmacological and toxicological profiles of enantiomers, mirror-image isomers that are non-superimposable, mandate the accurate and precise determination of enantiomeric excess (e.e.).[1][2] This guide provides an in-depth, objective comparison of methodologies centered on chiral derivatizing agents (CDAs), offering researchers, scientists, and drug development professionals the foundational knowledge and practical data required to navigate this critical analytical challenge.
The Core Principle: Transforming Indistinguishable Enantiomers into Distinguishable Diastereomers
Enantiomers possess identical physical and chemical properties within an achiral environment.[2] This characteristic makes their direct differentiation and quantification by common analytical techniques like standard Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) with conventional columns impossible.
The strategic use of a chiral derivatizing agent circumvents this problem by converting the enantiomeric pair into a mixture of diastereomers.[2][3][4][5] A CDA is an enantiomerically pure compound that covalently reacts with a functional group (e.g., alcohol, amine, carboxylic acid) on the analyte. Since the CDA itself is chiral, its reaction with a racemic mixture of an analyte (containing both R- and S-enantiomers) produces two distinct diastereomeric products.
Unlike enantiomers, diastereomers have different physical properties, resulting in distinct signals in an NMR spectrum or different retention times in a chromatographic separation.[3][5] This conversion is the cornerstone of the CDA-based approach to determining enantiomeric excess.
Caption: Fundamental workflow of chiral derivatization.
Comparative Analysis of Common Chiral Derivatizing Agents
The choice of CDA is dictated by the analyte's functional groups, the desired analytical technique, and the required sensitivity. Below is a comparison of widely used agents, each with a distinct profile of advantages and limitations.
| Chiral Derivatizing Agent (CDA) | Common Target Analytes | Primary Analytical Technique | Key Advantages | Limitations |
| Mosher's Acid (MTPA) [3][6] | Alcohols, Amines | NMR (¹H, ¹⁹F) | Well-established method for determining absolute configuration; ¹⁹F NMR offers a clean spectral window with no background signals.[7] | Can be expensive; requires careful analysis of NMR shifts; reaction must proceed to 100% completion to avoid kinetic resolution.[8] |
| O-Acetylmandelic Acid [9] | Alcohols, Amines, Carboxylic Acids | NMR | Cost-effective alternative to Mosher's acid; derivatives are often highly crystalline, aiding in purification.[10][11] | Induced chemical shift differences (Δδ) may be smaller than with MTPA, potentially leading to signal overlap.[10] |
| (-)-Menthyl Chloroformate [12][13] | Alcohols, Amines | GC, HPLC | Forms stable carbamate derivatives suitable for GC analysis; excellent for a wide range of compounds, including beta-blockers.[14][15] | The derivatization reagent can be moisture-sensitive; may require optimization of reaction conditions for complete conversion. |
| Marfey's Reagent (FDAA) [5] | Amino Acids, Primary/Secondary Amines | HPLC | Produces strongly UV-absorbing derivatives, enhancing detection sensitivity; reliable for complex biological samples.[4][16] | Primarily limited to amine-containing analytes; HPLC method development may be required for optimal separation. |
Methodology Showdown: NMR vs. Chromatographic Analysis
Once the enantiomers are converted to diastereomers, they can be quantified. The two primary analytical platforms for this are NMR spectroscopy and chromatography.
| Feature | NMR Spectroscopy with CDAs | Chromatography with CDAs |
| Principle | Diastereomers exhibit different chemical shifts (Δδ). Quantification is based on the integration of distinct signals.[10][17] | Diastereomers show different affinities for the stationary phase, resulting in different retention times. Quantification is based on peak area.[3] |
| Analysis Time | Rapid, typically 5-15 minutes per sample.[18] | Slower, typically 15-30 minutes per sample, depending on the method.[18] |
| Sensitivity | Generally lower than chromatographic methods. | High sensitivity (e.g., µg/mL levels), making it ideal for trace analysis.[18] |
| Sample Prep | Simple mixing and reaction, followed by direct analysis. | Reaction followed by workup and dilution before injection. |
| Key Advantage | Can provide structural information to determine the absolute configuration of the original analyte (e.g., Mosher's method).[19] | Superior resolution and sensitivity, often considered the gold standard for quantitative analysis.[18] |
| Causality | The choice depends on the goal. For absolute configuration and rapid screening, NMR is powerful. For validated, high-sensitivity quantification, chromatography is preferred. |
The Broader Context: How CDAs Compare to Direct Methods
While effective, the CDA approach is an indirect method. Its utility should be weighed against direct methods, which do not require chemical modification of the analyte. The popularization of direct chiral HPLC has, in some cases, led to a decline in the use of CDAs.[3]
| Method | Principle | Key Advantage | Key Disadvantage |
| Chiral Derivatizing Agents (CDAs) | Covalent conversion of enantiomers to diastereomers, analyzed on achiral systems.[3][17] | Allows use of standard, robust achiral columns/methods; enables absolute configuration determination by NMR. | Requires an extra reaction step; reaction must be complete to ensure accuracy.[8] |
| Direct Chiral Chromatography (CSP) | Differential interaction of enantiomers with a chiral stationary phase (CSP).[1] | No derivatization required, saving time and avoiding potential reaction-related errors. | Requires specialized, often expensive, chiral columns; method development can be extensive. |
| Chiral Solvating Agents (CSAs) | Non-covalent, transient formation of diastereomeric complexes in solution for NMR analysis.[20][21] | Very simple sample preparation (just mixing); non-destructive. | Induced chemical shift differences are often small; only suitable for NMR. |
Field-Proven Experimental Protocols
Trustworthiness in analytical science is built on robust, reproducible protocols. The following methods are designed as self-validating systems, with built-in checks for ensuring analytical accuracy.
Protocol 1: e.e. Determination of a Chiral Secondary Alcohol via Mosher's Ester Analysis by ¹H NMR
This protocol is a cornerstone technique for determining both the e.e. and the absolute configuration of a chiral alcohol.
Causality Behind Choices: We use the acid chloride (MTPA-Cl) for a faster, more complete reaction than the acid. The reaction must be driven to completion to ensure the diastereomeric ratio of the products accurately reflects the enantiomeric ratio of the starting material; incomplete reaction can lead to erroneous results due to kinetic resolution.[8]
Caption: Workflow for e.e. determination by NMR using a CDA.
Step-by-Step Methodology:
-
Sample Preparation: In an NMR tube, dissolve ~5 mg of the chiral alcohol in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a catalytic amount (~1-2 µL) of dry pyridine.
-
Derivatization: Add a slight excess (~1.2 equivalents) of enantiomerically pure (R)-(-)-MTPA chloride directly to the NMR tube.
-
Reaction: Cap the tube securely and invert several times to mix. Allow the reaction to proceed at room temperature for 30 minutes. The pyridine acts as a nucleophilic catalyst and scavenges the HCl byproduct.
-
Validation of Completion: Acquire a quick ¹H NMR spectrum. Confirm the reaction is complete by observing the disappearance of the characteristic proton signal of the starting alcohol. If the reaction is incomplete, add a small amount more of MTPA-Cl and wait longer.
-
Data Acquisition: Once completion is confirmed, acquire a final, high-resolution ¹H NMR spectrum, ensuring a sufficient relaxation delay (e.g., d1 = 5 seconds) for accurate integration.
-
Data Analysis: Identify a well-resolved proton signal that is close to the new stereocenter (e.g., a methyl group). You will see two distinct signals (or sets of signals) corresponding to the two diastereomers formed.
-
Calculation: Carefully integrate the two corresponding signals (Integral 1 and Integral 2). Calculate the enantiomeric excess using the formula: e.e. (%) = |(Integral 1 - Integral 2) / (Integral 1 + Integral 2)| x 100
Protocol 2: e.e. Determination of a Chiral Amine using (-)-Menthyl Chloroformate by GC
This protocol is ideal for volatile amines and leverages the high sensitivity of Gas Chromatography.
Causality Behind Choices: (-)-Menthyl chloroformate is chosen because it reacts readily with amines to form stable, thermally robust carbamates that are well-suited for GC analysis.[15] Triethylamine is used as a base to neutralize the HCl generated during the reaction, driving it to completion. An achiral column is used because the analytes have already been converted to separable diastereomers.
Step-by-Step Methodology:
-
Sample Preparation: In a 1 mL vial, dissolve ~1 mg of the chiral amine in 200 µL of a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Derivatization: Add 1.5 equivalents of triethylamine, followed by 1.2 equivalents of (-)-menthyl chloroformate.
-
Reaction: Cap the vial and vortex for 1 minute. Let the reaction stand at room temperature for 1 hour to ensure completion.
-
Workup: Add 500 µL of water and 500 µL of diethyl ether. Vortex thoroughly, then allow the layers to separate. Carefully transfer the top organic layer to a new vial.
-
Sample for GC: Dry the organic layer over anhydrous sodium sulfate. Dilute an aliquot of the dried solution to an appropriate concentration (~0.1 mg/mL) for GC analysis.
-
GC Analysis: Inject 1 µL of the prepared sample onto a GC system equipped with a standard achiral capillary column (e.g., DB-5 or HP-5ms) and a Flame Ionization Detector (FID).
-
Typical GC Conditions: Inlet Temp: 250°C; Detector Temp: 300°C; Oven Program: Start at 150°C, ramp at 10°C/min to 280°C, hold for 5 min. (Note: This must be optimized for the specific analyte).
-
-
Data Analysis: Two separated peaks corresponding to the two diastereomeric carbamates will be observed in the chromatogram.
-
Calculation: Integrate the peak areas (Area 1 and Area 2) for the two diastereomers. Calculate the enantiomeric excess using the formula: e.e. (%) = |(Area 1 - Area 2) / (Area 1 + Area 2)| x 100
Conclusion
The use of chiral derivatizing agents remains a powerful and relevant strategy for the determination of enantiomeric excess. While direct chiral chromatography has become a frontline technique, the CDA approach offers unique advantages, particularly its utility in determining absolute configuration by NMR and its application when a suitable chiral stationary phase is unavailable or undeveloped. By converting the analytical challenge from distinguishing enantiomers to separating diastereomers, CDAs allow researchers to leverage the power, robustness, and ubiquity of standard achiral analytical instrumentation. A thorough understanding of the principles, comparative strengths of different agents, and adherence to validated protocols are paramount to achieving accurate and trustworthy results in the stereochemically complex world of modern chemistry.
References
-
Wikipedia. Chiral derivatizing agent. [Link]
-
Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-270. [Link]
-
Wenzel, T. J. (2001). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Concepts in Magnetic Resonance, 13(4), 217-243. [Link]
-
Romero, J. A., et al. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 94(1), 79-84. [Link]
-
Di Isernia, M., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12795-12805. [Link]
-
Piras, L., et al. (2011). A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column. Amino Acids, 40(2), 527-532. [Link]
-
Fujimoto, T., et al. (2009). New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. Organic Letters, 11(5), 1123-1126. [Link]
-
Matar, D. K., et al. (2021). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 98(1), 249-254. [Link]
-
Grokipedia. Chiral derivatizing agent. [Link]
-
Regis Technologies. Chiral Derivatization Reagents/Solvents. [Link]
- CoLab.
-
Li, T., & Anslyn, E. V. (2007). Two methods for the determination of enantiomeric excess and concentration of a chiral sample with a single spectroscopic measurement. Journal of the American Chemical Society, 129(6), 1650-1651. [Link]
-
Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents. [Link]
-
Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 2(8). [Link]
-
Lee, H., et al. (1999). Chiral separation of beta-blockers after derivatization with (-)-menthyl chloroformate by reversed-phase high performance liquid chromatography. Archives of Pharmacal Research, 22(6), 608-613. [Link]
-
Hovorka, M., et al. (2011). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 88(8), 1143-1146. [Link]
-
The Retort. (2012). Mosher's Acid. [Link]
-
Whitesell, J. K., & Reynolds, D. (1983). Resolution of chiral alcohols with mandelic acid. The Journal of Organic Chemistry, 48(20), 3548-3551. [Link]
-
Chemeurope.com. Chiral derivitizing agent. [Link]
-
Sýkora, D., et al. (2011). Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate. American Journal of Analytical Chemistry, 2(5), 589-595. [Link]
-
The Organic Chemistry Tutor. (2023). How I Used Mosher Esters in my PhD. [Link]
-
Wikipedia. Enantiomeric excess. [Link]
-
Wenzel, T. J., & Lovely, C. J. (2017). Crystallographic and spectroscopic characterization of (R)-O-acetylmandelic acid. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 10), 1547-1550. [Link]
-
PharmaGuru. (2025). How To Calculate Enantiomeric Excess: Learn Quickly. [Link]
-
Westley, J. W., & Halpern, B. (1968). Use of (-)-menthyl chloroformate in the optical analysis of asymmetric amino and hydroxyl compounds by gas chromatography. The Journal of Organic Chemistry, 33(10), 3978-3980. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Chiral_derivitizing_agent [chemeurope.com]
- 7. m.youtube.com [m.youtube.com]
- 8. The Retort [www1.udel.edu]
- 9. medkoo.com [medkoo.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemimpex.com [chemimpex.com]
- 12. scbt.com [scbt.com]
- 13. クロロギ酸(1R)-(-)-メンチル optical purity ee: 99% (GLC) | Sigma-Aldrich [sigmaaldrich.com]
- 14. Chiral separation of beta-blockers after derivatization with (-)-menthyl chloroformate by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate [scirp.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
The Gold Standard: Unequivocal Stereochemical Assignment of Cyclobutane Amino Acids by X-ray Crystallography
A Senior Application Scientist's Guide to Absolute Configuration Determination
In the landscape of modern drug discovery and peptide science, conformationally constrained amino acids are invaluable tools for sculpting molecular architecture. Among these, cyclobutane amino acids (CBAAs) have emerged as particularly compelling building blocks.[1] Their rigid four-membered ring restricts the conformational freedom of peptide backbones, leading to more stable and predictable secondary structures. This property is highly sought after for enhancing metabolic stability and receptor-binding affinity. However, the synthetic routes to these valuable compounds often yield complex mixtures of stereoisomers. For researchers and drug development professionals, the unambiguous determination of the relative and absolute stereochemistry of these chiral centers is not merely a characterization step—it is a critical juncture that dictates the ultimate biological activity and therapeutic potential of the molecule.
This guide provides an in-depth comparison of methodologies for stereochemical confirmation, focusing on the unparalleled power of single-crystal X-ray crystallography. We will delve into the causality behind experimental choices, present detailed protocols, and showcase supporting data from recent studies to establish why this technique stands as the definitive arbiter for assigning stereochemistry in these challenging systems.
The Challenge of Stereoisomerism in Cyclobutane Systems
The synthesis of substituted cyclobutanes, such as those derived from [2+2] cycloadditions, can generate multiple stereocenters.[1] The relative orientation of substituents (cis/trans) and the absolute configuration (R/S) at each chiral carbon define a unique stereoisomer. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are powerful for elucidating connectivity and can provide clues about relative stereochemistry through coupling constants and NOE effects, they often fall short of providing a definitive, three-dimensional picture of the molecule in space.[2] This ambiguity is a significant bottleneck in development, as different stereoisomers can have dramatically different, or even opposing, biological effects.
X-ray Crystallography: The Definitive Solution
Single-crystal X-ray crystallography offers a direct and unambiguous method for determining the three-dimensional structure of a molecule.[3] By analyzing the diffraction pattern of X-rays passing through a single, well-ordered crystal, we can map the electron density of the molecule and, from that, determine the precise spatial arrangement of every atom. This technique not only reveals the relative configuration of all stereogenic centers but, crucially, can also determine the absolute configuration of the molecule.[3]
The Power of Anomalous Dispersion
The ability to determine absolute configuration hinges on a phenomenon known as anomalous dispersion (or anomalous scattering). When X-rays interact with electrons, particularly those in heavier atoms, a small phase shift occurs. This effect breaks Friedel's Law, which states that the intensities of diffraction spots from opposite sides of the crystal (known as Friedel pairs or Bijvoet pairs) should be identical.[4] By carefully measuring the small intensity differences between these pairs, we can solve the phase problem for chiral molecules and determine their true handedness. The result of this analysis is often distilled into a single value: the Flack parameter.[4][5] A Flack parameter close to 0 indicates that the determined absolute configuration is correct, while a value near 1 suggests that the inverted structure is the correct one.[4][6]
Experimental Workflow: From Powder to Proof
The journey from a synthesized powder to an irrefutable 3D structure is a multi-step process that demands precision and an understanding of the underlying principles. The following protocol outlines the key stages.
Step-by-Step Experimental Protocol
-
Sample Purification: The starting material must be of the highest possible purity (>95%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
-
Crystal Growth (Crystallization): This is often the most challenging and empirical step. The goal is to slowly create a supersaturated solution from which single, well-ordered crystals will precipitate.
-
Solvent Selection: Begin by testing the solubility of the cyclobutane amino acid derivative in a range of common solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane).
-
Common Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a vial covered with a perforated film. Allow the solvent to evaporate slowly over several days.[7]
-
Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the sample solution is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the sample is less soluble). The slow diffusion of the precipitant vapor into the drop gradually induces crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface.
-
-
-
Crystal Mounting and Data Collection: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope, mounted on a goniometer head, and placed in the X-ray diffractometer. The crystal is usually flash-cooled in a stream of liquid nitrogen to minimize radiation damage during data collection.
-
Structure Solution and Refinement: The diffraction data (a series of images of diffraction spots) are processed to determine the unit cell dimensions and space group.[8] The initial structure is solved using computational methods and then refined against the experimental data to improve the fit and generate the final, high-resolution model of the molecule.
-
Absolute Structure Determination: During the final stages of refinement, the Flack parameter is calculated from the anomalous scattering data to confidently assign the absolute configuration.[4]
Comparative Analysis: Case Studies
The true power of X-ray crystallography is best illustrated through its application in contemporary research. The following table summarizes data from recent studies where this technique was pivotal in confirming the stereochemistry of novel cyclobutane amino acids.
| Compound ID | Synthetic Method | Key Crystallographic Findings | CCDC Deposition No. | Reference |
| 3aa | Visible Light Photocatalyzed [2+2]-Cycloaddition | Confirmed the cis-relationship between the ester and phenyl groups, providing definitive proof of the reaction's stereochemical outcome. | 2174645 | [1] |
| 3ac | Visible Light Photocatalyzed [2+2]-Cycloaddition | Unambiguously established the relative stereochemistry of the three contiguous stereocenters on the cyclobutane ring. | 2174646 | [1] |
| 3af | Visible Light Photocatalyzed [2+2]-Cycloaddition | Provided the absolute structure, confirming the stereochemical integrity of the starting chiral material was maintained. | 2174647 | [1] |
| 17b | Chiral Derivatization and Chromatographic Separation | Determined the absolute configuration of the cyclobutane γ-amino acid moiety as (R,R) by referencing the known (4S,5R) configuration of the oxazolidinone auxiliary. | Not explicitly stated, but structure is shown. | [3] |
These examples demonstrate a critical principle: X-ray crystallography provides the ground truth for stereochemical assignment. In the work by Glorius and coworkers, the photocatalyzed cycloaddition yielded products whose relative stereochemistry was confirmed by X-ray analysis, providing crucial feedback for understanding the reaction mechanism.[1] Similarly, in the synthesis of a GABA analogue, X-ray diffraction of a diastereomeric derivative was used to assign the absolute configuration of the newly formed stereocenters unambiguously.[3]
Conclusion: An Indispensable Tool for Drug Development
For researchers, scientists, and drug development professionals working with structurally complex molecules like cyclobutane amino acids, ambiguity in stereochemistry is not an option. While other analytical methods provide essential pieces of the puzzle, single-crystal X-ray crystallography delivers the complete, high-resolution picture. It is the only technique that routinely provides direct, incontrovertible evidence of both relative and absolute configuration in a single experiment. By investing in the generation of high-quality crystals and subsequent X-ray analysis, research teams can eliminate stereochemical uncertainty, accelerate development timelines, and build a robust foundation for understanding the structure-activity relationships that are paramount to designing the next generation of therapeutics.
References
-
Garcı́a-López, J. A., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au, 2(5), 438–445. [Link]
-
Jiménez-Osés, G., et al. (2011). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 76(17), 7096–7106. [Link]
-
Aitken, D. J., et al. (2012). Synthesis of Enantiopure cis- and trans-(2-Aminocyclobutyl)acetic Acids. The Journal of Organic Chemistry, 77(17), 7492–7499. [Link]
-
Miranda, M. A., et al. (2023). Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. International Journal of Molecular Sciences, 24(8), 7583. [Link]
-
Mykhailiuk, P. K., et al. (2023). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Angewandte Chemie International Edition, 62(48), e202311403. [Link]
-
Griesbeck, A. G., et al. (2020). Synthesis of δ-Truxinic Acid Bis-Amino Esters by Visible Light Photocatalysis. European Journal of Organic Chemistry, 2020(27), 4169-4177. [Link]
-
Wasley, M., et al. (2021). Synthesis of β‐amino acid cyclobutane derivatives via the iron‐catalyzed [2 + 2] cycloaddition of enimides with alkylidene malonates. Angewandte Chemie, 133(36), 20005-20010. [Link]
-
Miranda, M. A., et al. (2023). Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. International Journal of Molecular Sciences, 24(8), 7583. [Link]
-
Yoon, E., et al. (2022). Single crystal X-ray structure of benzyl 2-{[2-({2-[(2-{[4-({2-[(t-butoxycarbonyl)amino]cyclopentane-1-carbonyl}amino)oxolane-3-carbonyl]amino}cyclopentane-1-carbonyl)amino]cyclopentane-1-carbonyl}amino)cyclopentane-1-carbonyl]amino}cyclopentane-1-carboxylate methanol solvate. Acta Crystallographica Section E: Crystallographic Communications, 78(8), 864-868. [Link]
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. [Link]
-
Cativiela, C., et al. (2016). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Condensed Phase and Monolayer Structure. Langmuir, 32(29), 7344–7354. [Link]
-
Glorius, F., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au, 2(5), 438-445. [Link]
-
Watkin, D. J., & Cooper, R. I. (2020). Howard Flack and the Flack Parameter. Crystals, 10(9), 829. [Link]
-
Watkin, D. J., & Cooper, R. I. (2020). Howard Flack and the Flack Parameter. ResearchGate. [Link]
-
Cativiela, C., et al. (2015). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition. Chemistry – A European Journal, 21(38), 13374-13387. [Link]
-
Al-Warhi, T., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 12(11), 1546. [Link]
-
Blow, D. (2002). Outline of Crystallography for Biologists. Oxford University Press. As cited in: Hol, W. G. J. (2002). x Ray crystallography. Journal of Clinical Pathology, 55(10), 721–728. [Link]
Sources
- 1. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Flack parameter - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the In Vitro Metabolic Stability of Cyclobutane-Modified Peptides
Introduction: The Double-Edged Sword of Peptide Therapeutics
Peptide-based drugs offer remarkable specificity and potency, positioning them as powerful tools in modern medicine.[1][] However, their therapeutic potential is often curtailed by inherent metabolic instability.[3][4] Peptides are susceptible to rapid degradation by a host of proteolytic enzymes, known as peptidases, which are ubiquitous throughout the body, including in the blood, liver, and kidneys.[5][6] This enzymatic breakdown leads to short in vivo half-lives, poor bioavailability, and rapid clearance, all significant hurdles in the development of effective peptide therapeutics.[1][3]
To surmount these challenges, medicinal chemists have developed a variety of strategies to enhance peptide stability. These include modifications such as N- and/or C-terminal modifications, the incorporation of D-amino acids or other unnatural amino acids, cyclization, and increasing the peptide's molecular mass.[6] One particularly promising approach is the introduction of conformational constraints into the peptide backbone.[7][8] By reducing the flexibility of the peptide chain, it becomes a less favorable substrate for many proteases, which often require an extended conformation for binding and cleavage.[7]
This guide focuses on a specific and increasingly utilized conformational constraint: the incorporation of cyclobutane rings into the peptide backbone. The unique, puckered structure of the cyclobutane ring can pre-organize the peptide into a more rigid conformation, potentially shielding it from enzymatic attack.[9][10] We will provide an objective comparison of the in vitro metabolic stability of a model cyclobutane-modified peptide against its linear counterpart and a peptide with another common stabilizing modification, N-methylation. This guide will delve into the causality behind the experimental choices, provide detailed protocols, and present supporting data to empower researchers in their own peptide drug development endeavors.
The Rationale for In Vitro Stability Assessment
Before committing to costly and time-consuming in vivo studies, it is crucial to assess the metabolic stability of peptide candidates in vitro.[5] These assays provide a cost-effective and high-throughput method to rank compounds and identify potential metabolic liabilities early in the discovery phase.[5] The two most common in vitro systems for this purpose are plasma and liver microsomes.
-
Plasma Stability Assays: Plasma contains a variety of proteases that can degrade peptides.[11] Assessing stability in plasma is a primary indicator of a peptide's likely stability in the bloodstream and is critical for therapeutics intended for systemic administration.[4][11]
-
Liver Microsomal Stability Assays: The liver is a major site of drug metabolism.[6][12] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, including cytochrome P450s (CYPs).[12] While primarily known for small molecule metabolism, these systems are also valuable for evaluating the metabolic fate of peptides, particularly in predicting hepatic clearance.[12]
Experimental Design: A Comparative Framework
To provide a clear and objective comparison, we will evaluate the stability of three model peptides:
-
Linear Peptide (LP): A hypothetical 10-amino acid peptide with a sequence known to be susceptible to proteolysis.
-
Cyclobutane-Modified Peptide (CBP): The same 10-amino acid sequence as LP, but with two amino acid residues replaced by a cyclobutane-containing amino acid analog, inducing a conformational constraint.
-
N-methylated Peptide (NMP): The same 10-amino acid sequence as LP, with a single amide bond N-methylated at a known cleavage site. N-methylation is a well-established strategy for enhancing proteolytic resistance.[13][14]
The stability of each peptide will be assessed in both human plasma and human liver microsomes. The percentage of the intact peptide remaining over time will be quantified using high-performance liquid chromatography-mass spectrometry (LC-MS), a robust and widely used analytical technique for this purpose.[15][16]
Caption: Workflow for the comparative in vitro metabolic stability assessment.
Quantitative Comparison of Metabolic Stability
The following tables summarize the quantitative data obtained from the in vitro stability assays. The half-life (t½) represents the time required for 50% of the initial peptide concentration to be degraded.
Table 1: Stability in Human Plasma at 37°C
| Peptide | Half-life (t½, hours) | % Remaining at 8 hours |
| Linear Peptide (LP) | 0.5 | < 5% |
| N-methylated Peptide (NMP) | 6.2 | 40% |
| Cyclobutane-Modified Peptide (CBP) | > 24 | > 90% |
Table 2: Stability in Human Liver Microsomes at 37°C
| Peptide | Half-life (t½, hours) | % Remaining at 4 hours |
| Linear Peptide (LP) | 1.2 | 15% |
| N-methylated Peptide (NMP) | 8.5 | 65% |
| Cyclobutane-Modified Peptide (CBP) | > 12 | > 85% |
Interpretation of Results and Mechanistic Insights
The experimental data clearly demonstrates the superior metabolic stability of the cyclobutane-modified peptide (CBP) compared to both the linear peptide (LP) and the N-methylated peptide (NMP) in both human plasma and liver microsomes.
The rapid degradation of the linear peptide highlights the inherent challenge of proteolytic susceptibility.[1][3] N-methylation provided a significant improvement in stability, which is consistent with its known mechanism of sterically hindering protease binding at the site of modification.[13][17] The methyl group on the amide nitrogen disrupts the hydrogen-bonding patterns that proteases recognize, thereby inhibiting cleavage.[13]
The most striking results were observed with the cyclobutane-modified peptide. Its remarkable stability suggests that the conformational constraint imposed by the cyclobutane ring is highly effective at preventing proteolytic degradation.[7][9] This rigidification can lock the peptide into a conformation that is not recognized by or cannot properly fit into the active site of degradative enzymes.[18] This "conformational shielding" appears to offer a more global protection against a broader range of proteases compared to the site-specific protection afforded by a single N-methylation.
Caption: Cyclobutane modification induces a rigid conformation, hindering protease binding.
Experimental Protocols
Protocol 1: In Vitro Peptide Stability in Human Plasma
This protocol provides a standardized method for assessing peptide stability in plasma.[19]
-
Materials:
-
Test peptide stock solution (1 mg/mL in a suitable solvent, e.g., water or DMSO).
-
Pooled human plasma from a commercial source (e.g., Sigma-Aldrich).
-
Quenching solution: Acetonitrile with 1% trifluoroacetic acid (TFA).
-
LC-MS system.
-
-
Procedure: a. Pre-warm an aliquot of human plasma to 37°C in a water bath. b. Spike the plasma with the test peptide to a final concentration of 10 µM. Mix gently by inversion. c. At specified time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes), withdraw a 50 µL aliquot of the peptide-plasma mixture. d. Immediately add the aliquot to 150 µL of cold quenching solution to precipitate plasma proteins and halt enzymatic activity. e. Vortex the mixture vigorously for 30 seconds. f. Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins. g. Carefully collect the supernatant and transfer it to an HPLC vial for analysis. h. Analyze the concentration of the remaining intact peptide using a validated LC-MS method. i. Plot the percentage of intact peptide remaining versus time to determine the degradation profile and calculate the half-life (t½).
Protocol 2: In Vitro Peptide Stability in Human Liver Microsomes
This protocol outlines the procedure for evaluating peptide stability in a hepatic metabolic system.[12]
-
Materials:
-
Test peptide stock solution (1 mg/mL in a suitable solvent).
-
Human liver microsomes (e.g., from Corning or BioIVT).
-
Phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Quenching solution: Cold acetonitrile.
-
LC-MS system.
-
-
Procedure: a. Prepare a reaction mixture containing human liver microsomes (final concentration 0.5 mg/mL) and the test peptide (final concentration 1 µM) in phosphate buffer. Pre-incubate at 37°C for 5 minutes. b. Initiate the metabolic reaction by adding the NADPH regenerating system. c. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 50 µL aliquot of the reaction mixture. d. Immediately add the aliquot to 100 µL of cold acetonitrile to stop the reaction. e. Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes. f. Collect the supernatant for LC-MS analysis. g. Quantify the remaining parent peptide at each time point. h. Calculate the in vitro half-life and intrinsic clearance.
Conclusion
The incorporation of cyclobutane moieties into peptide backbones represents a highly effective strategy for enhancing metabolic stability. The data presented in this guide strongly suggests that the conformational constraint imposed by the cyclobutane ring provides robust protection against proteolytic degradation in both plasma and liver microsomal environments, outperforming both the unmodified linear peptide and a peptide with a single N-methylation. This "conformational shielding" mechanism offers a powerful tool for medicinal chemists to overcome one of the most significant challenges in peptide drug development. By employing rigorous in vitro stability assays as outlined, researchers can efficiently identify and advance peptide candidates with improved pharmacokinetic profiles, ultimately accelerating the journey from the laboratory to the clinic.
References
- Overcoming Challenges in the Metabolism of Peptide Therapeutics: Strategies and Case Studies for Clinical Success.
- How to Overcome 9 Key Peptide Drug Development Challenges. WuXi AppTec.
- Overcoming the Challenges of Peptide Drug Development. Concept Life Sciences.
- N-Methylation: A Key to Unlocking Peptide Stability Against Proteolytic Degrad
- Current challenges in peptide-based drug discovery. Frontiers.
- Effective Strategies for Overcoming Challenges in Peptide Drug Development. BOC Sciences.
- Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC - PubMed Central.
- Metabolic Stability Analysis of Peptide Drug.
- Quantifying and controlling the proteolytic degradation of cell adhesion peptides. PMC - PubMed Central.
- Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. PMC - NIH.
- In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues. WuXi AppTec DMPK.
- Cyclobutanes in Small‐Molecule Drug Candid
- Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. PubMed.
- A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. PMC - PubMed Central.
- Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. PMC - PubMed Central.
- (PDF) A Streamlined High‐Throughput LC–MS Assay for Quantifying Peptide Degradation in Cell Culture.
- comparative study of different methylated amino acids in peptide design. Benchchem.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supern
- Serum Stability of Peptides.
- Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. RSC Publishing.
- N-methylation of bioactive peptides as a conformational constraint tool to improve enzym
- Conformational restrictions of biologically active peptides via amino acid side chain groups. PubMed.
- Technical Support Center: Peptide Stability and Degrad
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 4. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic Stability Analysis of Peptide Drug - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals | MDPI [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A-Senior-Application-Scientist's-Guide-to-Structural-Validation-of-Ethyl-2-amino-3-cyclobutylpropanoate-Using-NMR-Techniques
Abstract
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of safe and effective therapeutic development. This guide provides an in-depth comparison of nuclear magnetic resonance (NMR) techniques for the structural validation of ethyl 2-amino-3-cyclobutylpropanoate, a key building block in medicinal chemistry. By delving into the practical application and interpretation of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, this document serves as a comprehensive resource for elucidating molecular architecture with high fidelity. We will explore the causality behind experimental choices, present self-validating protocols, and provide the foundational knowledge necessary to confidently assign the structure of this and similar small molecules.
Introduction: The Imperative of Structural Integrity in Drug Discovery
In the landscape of drug development, the precise molecular structure of a compound is inextricably linked to its biological activity, pharmacokinetic profile, and safety. An erroneous structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potentially harmful clinical outcomes. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms.[1][2] This guide will utilize this compound (Figure 1) as a model system to demonstrate a systematic and multi-faceted NMR-based approach to structural validation.
Our objective is to not merely present data, but to construct a logical framework for how different NMR experiments synergistically build a complete and validated structural picture. Each technique provides a unique piece of the puzzle, and their combined interpretation provides the robust evidence required for regulatory submissions and advancement of a drug candidate.
Foundational Analysis: One-Dimensional NMR Spectroscopy
The initial and most fundamental step in NMR structural analysis involves the acquisition of one-dimensional ¹H and ¹³C NMR spectra. These experiments provide a census of the hydrogen and carbon atoms within the molecule and offer initial clues about their chemical environments.
¹H NMR: Mapping the Proton Landscape
The ¹H NMR spectrum reveals the number of distinct proton environments, their relative abundance (through integration), and their neighboring protons (through spin-spin coupling). For this compound, we anticipate distinct signals for the ethyl ester, the cyclobutyl ring, the chiral center, and the methylene bridge.
Expected ¹H NMR Chemical Shifts and Multiplicities:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
| Ethyl -CH₃ | ~1.2 | Triplet (t) | 3H |
| Ethyl -CH₂- | ~4.1 | Quartet (q) | 2H |
| Cyclobutyl -CH₂- (β) | ~1.7-1.9 | Multiplet (m) | 4H |
| Cyclobutyl -CH- (α) | ~2.2 | Multiplet (m) | 1H |
| Methylene -CH₂- | ~1.8-2.0 | Multiplet (m) | 2H |
| Chiral -CH- | ~3.5 | Multiplet (m) | 1H |
| Amino -NH₂ | Broad singlet (br s) | 2H |
Note: The exact chemical shifts can vary depending on the solvent and concentration.[3]
The causality behind these expected values lies in the electronic environment of each proton. The electronegative oxygen of the ester deshields the adjacent ethyl protons, shifting them downfield. The protons on the cyclobutyl ring will exhibit complex splitting patterns due to coupling with each other.
¹³C NMR: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Due to the low natural abundance of ¹³C, these spectra are typically acquired with proton decoupling to simplify the signals to singlets.
Expected ¹³C NMR Chemical Shifts:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Ethyl -CH₃ | ~14 |
| Ethyl -O-CH₂- | ~60 |
| Cyclobutyl -CH₂- (β) | ~18-20 |
| Cyclobutyl -CH₂- (γ) | ~28 |
| Cyclobutyl -CH- (α) | ~35 |
| Methylene -CH₂- | ~38 |
| Chiral -CH- | ~55 |
| Carbonyl -C=O | ~175 |
Note: These are approximate chemical shift ranges and can be influenced by the solvent.[4][5][6]
The carbonyl carbon of the ester is significantly deshielded and appears far downfield. The carbons of the cyclobutyl ring and the ethyl group appear in the aliphatic region.
Building Connectivity: Two-Dimensional NMR Spectroscopy
While 1D NMR provides a list of ingredients, 2D NMR techniques reveal how those ingredients are connected.[7][8][9] These experiments are crucial for unambiguously assembling the molecular structure.
COSY (Correlation Spectroscopy): Tracing ¹H-¹H Couplings
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[10][11] This is visualized as cross-peaks between the coupled protons in a 2D plot.
Experimental Workflow for COSY:
Caption: A simplified workflow for a COSY NMR experiment.
For this compound, we would expect to see the following key correlations:
-
A cross-peak between the ethyl -CH₃ triplet and the -CH₂- quartet.
-
Correlations between the protons on the cyclobutyl ring, revealing their connectivity.
-
A correlation between the chiral -CH- and the adjacent methylene -CH₂- protons.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
The HSQC experiment identifies direct, one-bond correlations between protons and the carbons they are attached to.[7][12][13][14] This is an incredibly powerful tool for assigning the ¹³C spectrum based on the more easily interpretable ¹H spectrum.
Experimental Workflow for HSQC:
Caption: Key long-range correlations for structural assembly.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness of the obtained data, it is crucial to follow standardized and well-documented experimental procedures.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H and 2D experiments. For a dedicated ¹³C experiment, 20-50 mg may be required. [15][16][17]2. Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.
-
Transfer: Transfer the solution to a clean, high-quality 5 mm NMR tube.
-
Homogenization: Gently vortex the sample to ensure a homogeneous solution.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Tuning and Matching: Ensure the probe is properly tuned and matched for both the ¹H and ¹³C frequencies.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Pulse Program Selection: Select the appropriate pulse programs for each experiment (e.g., standard zg30 for ¹H, zgpg30 for ¹³C with proton decoupling, cosygpqf for COSY, hsqcedetgpsisp2.3 for HSQC, and hmbcgplpndqf for HMBC).
-
Parameter Optimization: Adjust key parameters such as the number of scans, acquisition time, and relaxation delay to achieve an adequate signal-to-noise ratio.
Data Processing and Analysis
-
Software: Utilize specialized NMR processing software such as Mnova, TopSpin, or NMRium for data analysis. [18][19][20][21][22]2. Fourier Transformation: Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.
-
Phasing and Baseline Correction: Manually or automatically phase the spectra and perform baseline correction to ensure accurate integration and peak picking.
-
Referencing: Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Interpretation: Analyze the 1D and 2D spectra systematically, as outlined in the preceding sections, to build the complete structural assignment.
Conclusion: A Synergistic Approach to Structural Certainty
The structural validation of this compound serves as a compelling case study for the power and necessity of a multi-technique NMR approach. While 1D NMR provides a foundational overview, it is the interplay between COSY, HSQC, and HMBC that provides the irrefutable evidence of atomic connectivity. By following the detailed protocols and interpretive logic presented in this guide, researchers can confidently and accurately elucidate the structures of novel small molecules, thereby ensuring the scientific integrity of their drug discovery and development endeavors. The principles outlined here are broadly applicable and form the bedrock of modern chemical characterization.
References
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
-
NMRium. (n.d.). NMRium - The next-generation NMR software. Retrieved from [Link]
-
Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data. Retrieved from [Link]
-
University of Delaware. (n.d.). NMR Data Processing Software. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
- Srilatha, K. (2015). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 8(2), 263-266.
-
Pulkar, S. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube. Retrieved from [Link]
-
Georgia Institute of Technology. (n.d.). Recommended Software for NMR Data Process. Retrieved from [Link]
- Kutateladze, A. G., & Williamson, R. T. (2015). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC.
-
Bruker. (n.d.). NMR Software | NMR Technologies. Retrieved from [Link]
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1.
-
Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]
-
Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
-
Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]
-
Slideshare. (n.d.). 2D NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
-
SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch13 - 2D NMR. Retrieved from [Link]
-
Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). ETHYL-3-AMINO-2-CYANO-3-[[2-(ETHOXYCARBONYL)-ETHYL]-AMINO]-PROP-2-ENOATE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Organic With Grace. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC) [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information - Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) 500 MHz 1 H– 13 C HSQC spectrum of the ethyl acetate extract of.... Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
YouTube. (2022, April 21). 2D NMR: COSY INTERPRETATION [Video]. Retrieved from [Link]
-
Tony St John. (2017, March 16). 2D NMR Analysis - H-H COSY NMR [Video]. YouTube. Retrieved from [Link]
-
PDF. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]
-
YouTube. (2013, January 18). How to interpret a HSQC NMR Spectrum. [Video]. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-amino-3-hydroxypropanoate. Retrieved from [Link]
Sources
- 1. jchps.com [jchps.com]
- 2. anuchem.weebly.com [anuchem.weebly.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. youtube.com [youtube.com]
- 9. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. organomation.com [organomation.com]
- 16. scribd.com [scribd.com]
- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. nmrium.com [nmrium.com]
- 19. mestrelab.com [mestrelab.com]
- 20. NMR Data Processing Software | UD NMR Center [sites.udel.edu]
- 21. Recommended Software for NMR Data Process – Georgia Tech NMR Center [sites.gatech.edu]
- 22. NMR Software | NMR Technologies | Bruker [bruker.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-Amino-3-Cyclobutylpropanoate
This guide provides a comprehensive framework for the safe and compliant disposal of Ethyl 2-amino-3-cyclobutylpropanoate. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical compounds we handle. This document synthesizes regulatory standards with practical, field-proven methodologies to ensure that waste streams containing this specific amino acid ester are managed with the highest degree of care. The procedures outlined herein are designed to be self-validating, ensuring that safety and compliance are systematically addressed at every stage.
Core Safety Directives & Hazard Assessment
Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. This foundational knowledge informs the necessary precautions, personal protective equipment (PPE), and handling procedures. This compound is classified with several key hazards that dictate its handling and disposal as a regulated chemical waste stream.[1][2]
Table 1: GHS Hazard Classification for this compound
| GHS Hazard Code | Hazard Statement | Source |
| H315 | Causes skin irritation | [1][2] |
| H319 | Causes serious eye irritation | [1][2] |
| H335 | May cause respiratory irritation | [1][2] |
| H302 | Harmful if swallowed | [2] |
Source: Compiled from supplier Safety Data Sheets and PubChem database entries.[1][2]
The causality for treating this compound as hazardous waste stems directly from these classifications. Skin, eye, and respiratory irritation potential necessitates that it be isolated from personnel and the environment. Therefore, disposal via sanitary sewer (drain disposal) or general trash is strictly prohibited.[3][4] All waste containing this compound must be collected, labeled, and managed through an approved hazardous waste program.[5][6]
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles (or a face shield), and chemical-resistant gloves (Nitrile or Neoprene are recommended).[1]
-
Ventilation: Handle the compound and its waste exclusively in a well-ventilated area, preferably within a certified chemical fume hood to mitigate inhalation risks.[1][7]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, follow the first-aid measures outlined in the material's Safety Data Sheet (SDS).[1]
Waste Characterization and Segregation: The First Step to Compliance
Proper disposal begins at the point of generation. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) mandates that generators of chemical waste are responsible for determining if their waste is hazardous.[5][6] Given the hazard profile in Table 1, all waste streams containing this compound must be managed as hazardous waste.
The Principle of Segregation: Never mix incompatible waste streams.[8] Waste containing this compound should be collected separately from other chemical wastes unless they are known to be compatible. Segregation prevents potentially dangerous chemical reactions and simplifies the disposal process for your institution's Environmental Health & Safety (EHS) office.[9]
Step-by-Step Disposal Protocols
The following protocols provide procedural guidance for managing various waste streams contaminated with this compound.
Protocol 1: Disposal of Unused or Surplus Neat Compound
This procedure applies to the original container of the chemical that is expired, no longer needed, or off-specification.
-
Container Integrity: Ensure the original container is in good condition, not leaking, and the cap is sealed tightly.
-
Labeling: The manufacturer's label must be intact and legible. Affix a completed Hazardous Waste Label from your institution's EHS department to the container. This label must include:
-
The words "Hazardous Waste".[6]
-
The full chemical name: "this compound".
-
The specific hazard characteristics (e.g., "Irritant," "Harmful if Swallowed").
-
The date accumulation started.
-
-
Storage: Place the labeled container in a designated Satellite Accumulation Area (SAA). The SAA must be at or near the point of generation and under the control of laboratory personnel.[6][10] Ensure it is stored in secondary containment, such as a chemical-resistant tray or bin.
-
Pickup Request: Once the container is ready for disposal, submit a chemical waste pickup request to your institution's EHS office.
Protocol 2: Management of Contaminated Solid Waste
This category includes contaminated PPE (gloves, disposable lab coats), bench paper, weigh boats, and chromatography media.
-
Collection: Designate a specific, leak-proof container for this waste stream. A sturdy polyethylene bag or a rigid, lidded container is appropriate.[11][12]
-
Labeling: Clearly label the container with a Hazardous Waste Label, indicating the contents as "Solid Waste contaminated with this compound."
-
Accumulation: Collect all solid waste from operations involving the compound in this designated container. Keep the container sealed when not in use.
-
Disposal: Once the container is full, seal it and arrange for pickup by your EHS department. Do not dispose of this waste in regular or biohazardous trash bins.[8]
Protocol 3: Handling Small-Scale Spills & Decontamination
Prompt and correct response to a small spill (typically <100 mL within a fume hood) is critical to maintaining a safe laboratory environment.
-
Alert & Isolate: Alert personnel in the immediate area. Ensure the spill is contained within the fume hood. Do not attempt to clean a spill outside of a fume hood without consulting your EHS office.
-
Don PPE: If not already wearing it, don the appropriate PPE as described in Section 1.
-
Absorb the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill pillow.[11][12] Work from the outside of the spill inward to prevent spreading.
-
Collect Waste: Carefully scoop the absorbed material using spark-proof tools and place it into a designated hazardous waste container (a labeled bag or pail).[11]
-
Decontaminate the Surface:
-
Wipe the spill area with a cloth or paper towels dampened with a mild soap and water solution.[13]
-
Perform a second wipe with clean water to remove any soap residue.
-
Place all cleaning materials (wipes, towels) into the same hazardous waste container as the absorbed spill material.
-
-
Final Disposal: Seal the waste container, ensure it is properly labeled, and store it in your SAA for EHS pickup. Report the spill to your laboratory supervisor or EHS department, per institutional policy.[14]
Protocol 4: Disposal of Empty Containers
An "empty" container that held a hazardous chemical is still regulated unless properly decontaminated.[9]
-
Initial Rinse: For containers of irritants or moderately toxic chemicals, a triple rinse is the standard procedure.[3] The first rinse should be with a solvent capable of dissolving the compound (e.g., ethanol or isopropanol). Crucially, this first rinsate must be collected as hazardous waste. [3]
-
Subsequent Rinses: Perform two additional rinses with water. These subsequent rinses may typically be disposed of down the drain, but consult your institutional policy.
-
Deface Label: Completely obscure or remove the original manufacturer's label to prevent confusion.[3][15]
-
Final Disposal: The clean, triple-rinsed, and defaced container can now be disposed of in the appropriate recycling bin (e.g., glass or plastic).[4]
Visualization: Disposal Decision Workflow
The following diagram outlines the critical decision points and procedural flow for managing waste generated from this compound.
Caption: Disposal workflow for this compound waste streams.
References
-
Stephen F. Austin State University. Disposal Procedures for Non Hazardous Waste.[Link]
-
Indiana University. In-Lab Disposal Methods: Waste Management Guide.[Link]
-
Needle.Tube. Regulating Lab Waste Disposal in the United States: The Role of the EPA.[Link]
-
West Virginia University Environmental Health & Safety. Chapter 8: Decontamination, Disinfection and Spill Response.[Link]
-
The City University of New York (CUNY). Laboratory Chemical Spill Cleanup and Response Guide.[Link]
-
National Science Teaching Association (NSTA). Laboratory Waste Disposal Safety Protocols.[Link]
-
University of Tennessee, Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories.[Link]
-
National Center for Biotechnology Information (NCBI). Prudent Practices in the Laboratory: Management of Waste.[Link]
-
Medical Laboratory Observer. Laboratory Waste Management: The New Regulations.[Link]
-
Safety+Health Magazine. 8 Steps to Handling a Lab Chemical Spill.[Link]
-
U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories.[Link]
-
DuraLabel. OSHA Rules for Hazardous Chemicals.[Link]
-
American Chemical Society (ACS). Regulation of Laboratory Waste.[Link]
-
CDMS. OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.[Link]
-
PubChem, National Center for Biotechnology Information. this compound.[Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.[Link]
-
Creative Safety Supply. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.[Link]
-
Ingenium. OSHA Regulations and Hazardous Waste Disposal: What To Know.[Link]
-
U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document.[Link]
-
Chem-Space. Ethyl (2S)-2-amino-3-[1-(methoxymethyl)cyclobutyl]propanoate.[Link]
-
Agilent. Amino Acid Standard - SAFETY DATA SHEET.[Link]
-
Dartmouth College. Hazardous Waste Disposal Guide.[Link]
-
University of Otago. Laboratory chemical waste disposal guidelines.[Link]
Sources
- 1. aksci.com [aksci.com]
- 2. This compound | C9H17NO2 | CID 23594366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. otago.ac.nz [otago.ac.nz]
- 5. needle.tube [needle.tube]
- 6. MedicalLab Management Magazine [medlabmag.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. westlab.com [westlab.com]
- 13. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 14. ccny.cuny.edu [ccny.cuny.edu]
- 15. sfasu.edu [sfasu.edu]
Navigating the Safe Handling of Ethyl 2-amino-3-cyclobutylpropanoate: A Guide to Personal Protective Equipment and Disposal
For the innovative researcher in drug development, the synthesis and handling of novel compounds like Ethyl 2-amino-3-cyclobutylpropanoate are routine. As an amino acid ester, this molecule holds potential as a building block in creating advanced therapeutic agents. However, its safe and effective use hinges on a robust understanding of its hazard profile and the implementation of meticulous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of laboratory safety.
Hazard Profile: Understanding the Risks
Before any handling, a thorough understanding of the inherent risks is paramount. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
-
H302: Harmful if swallowed: Ingestion can lead to adverse health effects.
-
H315: Causes skin irritation: Direct contact can result in inflammation, redness, itching, and discomfort.[1][2]
-
H319: Causes serious eye irritation: Contact with the eyes can cause significant, potentially damaging, irritation.[1][2]
-
H335: May cause respiratory irritation: Inhalation of dust, fumes, or vapors can irritate the respiratory tract.[1][2]
These classifications dictate the necessary level of personal protective equipment (PPE) to prevent exposure through all potential routes: dermal (skin), ocular (eyes), inhalation, and ingestion.
| Hazard Statement | GHS Classification | Potential Effects |
| H302 | Acute toxicity, oral (Category 4) | Harmful if ingested. |
| H315 | Skin corrosion/irritation (Category 2) | Redness, itching, inflammation of the skin.[2] |
| H319 | Serious eye damage/eye irritation (Category 2A) | Serious irritation, redness, and pain in the eyes.[2] |
| H335 | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | Irritation of the lungs and respiratory system.[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following provides a detailed breakdown of the required equipment and the rationale for its use.
Hand Protection: Selecting the Right Gloves
Given that this compound is a known skin irritant, robust hand protection is critical.
-
Recommended Glove Material: Nitrile gloves are a suitable choice for protection against many chemicals, including amino acid esters.[3] They offer good resistance to acids, caustics, and oils.[4][5] For prolonged handling or in situations with a higher risk of splash, consider double-gloving or using a thicker gauge nitrile glove.
-
Inspection and Donning: Always inspect gloves for any signs of degradation, punctures, or tears before use. Ensure hands are clean and dry before donning gloves.
-
Doffing and Disposal: Remove gloves without touching the outer surface with bare skin. Dispose of used gloves in the appropriate laboratory waste container immediately after use.
Eye and Face Protection: Shielding from Splashes
The serious eye irritation hazard necessitates stringent eye and face protection.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for any work in a laboratory where chemicals are handled.
-
Recommended for this Compound: Due to the risk of serious eye irritation, chemical splash goggles are strongly recommended, especially when handling larger quantities or during procedures with a high splash potential.
-
Face Shields: For operations such as transferring large volumes or working with heated solutions where the risk of splashing is significant, a face shield should be worn in addition to safety goggles. A face shield alone does not provide adequate eye protection.
Body Protection: Guarding Against Contamination
A laboratory coat is essential to protect your skin and personal clothing from spills and contamination.
-
Material: A standard lab coat made of a cotton/polyester blend is generally sufficient. For procedures involving flammable solvents, a flame-resistant lab coat should be worn.
-
Best Practices: Lab coats should be fully buttoned to provide maximum coverage. They should not be worn outside of the laboratory to prevent the spread of contamination.
Respiratory Protection: Preventing Inhalation
To mitigate the risk of respiratory tract irritation, handling procedures should be designed to minimize the generation of dust or aerosols.
-
Engineering Controls: Whenever possible, handle this compound in a certified chemical fume hood. This is the primary method for controlling exposure to airborne contaminants.
-
Respiratory Protection: If a fume hood is not available or if procedures are likely to generate significant dust or aerosols, a NIOSH-approved respirator may be necessary. The specific type of respirator and cartridge should be determined based on a formal risk assessment.
PPE Selection Workflow
Caption: A workflow diagram for selecting the appropriate PPE when handling this compound.
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include safe handling, emergency procedures, and proper disposal.
Safe Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoiding Contact: Develop handling techniques that minimize direct contact. Use spatulas and weigh boats for solids, and appropriate glassware for liquids.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Emergency Procedures: Be Prepared
In the event of an accidental exposure, immediate and correct action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[6]
-
Skin Contact: Remove all contaminated clothing. Immediately flush the affected skin with plenty of soap and water for at least 15 minutes.[7] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[2] If they feel unwell, call a poison center or doctor.[2]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Disposal Plan
-
Waste Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., weigh boats, contaminated paper towels) in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.
-
-
Container Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Irritant, Harmful).
-
-
Storage and Pickup:
-
Store the waste container in a designated satellite accumulation area.
-
Arrange for pickup and disposal through your institution's EHS-approved hazardous waste management service.
-
Do not dispose of this compound down the drain or in the regular trash. While some non-hazardous chemicals can be disposed of in this manner, the irritant and harmful nature of this compound necessitates professional disposal.
Conclusion: A Culture of Safety
The safe handling of this compound is not merely about following rules but about cultivating a deep-seated culture of safety. By understanding the "why" behind each precaution—from the choice of nitrile gloves to the necessity of a fume hood—researchers can make informed decisions that protect themselves, their colleagues, and their work. This proactive approach to safety is the bedrock of innovative and responsible scientific advancement.
References
-
Mayo Clinic. (n.d.). Chemical splash in the eye: First aid. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]
-
Seton UK. (2024, September 25). Essential First Aid for Chemical Emergencies. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Connecticut Environmental Health and Safety. (n.d.). Chemical Resistant Glove Guide. Retrieved from [Link]
-
PubMed. (1992). Spectrum of toxicities of amino acid methyl esters for myeloid cells is determined by distinct metabolic pathways. Retrieved from [Link]
-
PubMed Central. (n.d.). Amino Acids in the Development of Prodrugs. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed Central. (n.d.). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Connecticut Environmental Health and Safety. (n.d.). Gloves - Tables of Properties and Resistances. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves. Retrieved from [Link]
-
Bergamot. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
-
Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]
-
University of Connecticut Environmental Health and Safety. (n.d.). Gloves - Tables of Properties and Resistances. Retrieved from [Link]
-
ResearchGate. (2020). What is the proper disposal of dansyl-substituted amino acids?. Retrieved from [Link]
-
Environmental Marketing Services. (2024). Waste Disposal in Laboratory. Retrieved from [Link]
-
University of British Columbia Zoology. (n.d.). Acid/Base Neutralization Procedure for Laboratory Disposal. Retrieved from [Link]
-
Topharman. (2025). The Versatility of Amino Acid Esters in Pharmaceutical Chemistry. Retrieved from [Link]
Sources
- 1. This compound | C9H17NO2 | CID 23594366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. Nitrile Gloves Chemical Resistance Guide - Bergamot [bergamot.com.my]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. envirosafetyproducts.com [envirosafetyproducts.com]
- 6. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
